molecular formula C8H8BrNO3 B1528193 6-Amino-3-bromo-2-methoxybenzoic acid CAS No. 1421311-95-6

6-Amino-3-bromo-2-methoxybenzoic acid

Cat. No.: B1528193
CAS No.: 1421311-95-6
M. Wt: 246.06 g/mol
InChI Key: DZNJZWZQCNFPPK-UHFFFAOYSA-N
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Description

6-Amino-3-bromo-2-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H8BrNO3 and its molecular weight is 246.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-amino-3-bromo-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-13-7-4(9)2-3-5(10)6(7)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNJZWZQCNFPPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Amino-3-bromo-2-methoxybenzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 6-Amino-3-bromo-2-methoxybenzoic Acid

Executive Summary

This compound is a polysubstituted aromatic carboxylic acid that serves as a highly functionalized building block in modern organic synthesis. Its unique arrangement of an amine, a bromine atom, a methoxy group, and a carboxylic acid on a benzene ring offers multiple reactive sites for chemical modification. This guide provides a comprehensive overview of its chemical and physical properties, a framework for its spectroscopic characterization, an analysis of its chemical reactivity, and its applications in research and development, particularly in medicinal chemistry and materials science. The information herein is curated for researchers, scientists, and drug development professionals, emphasizing the practical utility and synthetic potential of this versatile compound.

Molecular Structure and Physicochemical Properties

The functionality and utility of this compound are derived directly from its molecular architecture. Understanding its core structure and physical characteristics is fundamental to its application.

Chemical Structure Analysis

The compound features a benzoic acid backbone with four substituents. The carboxylic acid, methoxy, and amino groups are key hydrogen bond donors and acceptors, influencing solubility and intermolecular interactions. The bromine atom provides a strategic site for cross-coupling reactions, significantly enhancing its synthetic versatility.

Caption: Structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of the compound. Predicted values are common for specialized research chemicals where extensive experimental data may not be publicly available.

PropertyValueReference
CAS Number 1421311-95-6
Molecular Formula C₈H₈BrNO₃[1]
Molecular Weight 246.06 g/mol [1]
Appearance Typically an off-white to light cream solid[2]
Boiling Point 365.2 ± 42.0 °C (Predicted)
Density 1.703 ± 0.06 g/cm³ (Predicted)[3]
Storage 2-8°C, dry environment
Solubility Profile

A theoretical assessment of the molecule's structure suggests it is likely soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (methanol, ethanol). The presence of the polar carboxylic acid, amine, and methoxy groups should impart some water solubility, though this is likely limited by the hydrophobic aromatic ring and the large bromine atom. For practical applications, creating stock solutions in DMSO is a standard and recommended starting point.

Spectroscopic Characterization Framework

Rigorous structural confirmation is essential for any research chemical. While a complete, experimentally verified set of spectra for this specific compound is not widely published, this section outlines the expected spectroscopic characteristics and provides a generalized workflow for their acquisition.

Expected Spectroscopic Data

The following characteristics are predicted based on the compound's functional groups.

TechniqueExpected Observations
¹H NMR - Aromatic protons (2H) appearing as distinct signals in the aromatic region (~6.0-8.0 ppm). - A broad singlet for the amine protons (-NH₂) which may exchange with D₂O. - A singlet for the methoxy protons (-OCH₃) around 3.8-4.0 ppm. - A very broad singlet for the carboxylic acid proton (-COOH) typically downfield (>10 ppm), which also exchanges with D₂O.
¹³C NMR - Six distinct signals for the aromatic carbons. - A signal for the methoxy carbon (~55-60 ppm). - A signal for the carboxylic acid carbonyl carbon (~165-175 ppm).
FTIR (cm⁻¹) - Broad O-H stretch from the carboxylic acid (~2500-3300). - N-H stretching from the amine group (~3300-3500). - C=O stretch from the carboxylic acid (~1700). - C-O stretch from the methoxy group (~1250). - C-Br stretch (~500-600).
Mass Spec (EI) - A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.
Generalized Protocol for Spectroscopic Analysis

This protocol provides a self-validating workflow for researchers to confirm the identity and purity of this compound.

Step 1: Sample Preparation

  • NMR: Dissolve ~5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube. DMSO-d₆ is often preferred as it can solubilize the compound and allows for the observation of exchangeable protons from the -NH₂ and -COOH groups.

  • FTIR: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • MS: Prepare a dilute solution (~1 mg/mL) in a volatile organic solvent like methanol or acetonitrile for analysis by techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI).[4]

Step 2: Data Acquisition

  • Acquire ¹H NMR, ¹³C NMR, COSY, and HSQC spectra on a 400 MHz or higher spectrometer to fully resolve proton and carbon signals and their correlations.

  • Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

  • Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition (C₈H₈BrNO₃).

Step 3: Data Interpretation and Validation

  • Compare the acquired spectra with the predicted data outlined in Table 2.

  • Ensure the ¹H NMR integration values correspond to the number of protons in the structure.

  • Confirm the presence of the M⁺ and M+2 isotopic pattern in the mass spectrum.

  • The consistency across all three analytical techniques provides a robust validation of the compound's structure.

cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Validation Prep Sample Preparation (NMR, FTIR, MS) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Prep->NMR FTIR FTIR Spectroscopy Prep->FTIR MS Mass Spectrometry (HRMS) Prep->MS Interpret Data Interpretation NMR->Interpret FTIR->Interpret MS->Interpret Validate Structural Validation Interpret->Validate

Caption: A generalized workflow for spectroscopic validation.

Chemical Reactivity and Synthetic Utility

The value of this compound lies in its capacity to undergo a wide range of chemical transformations, making it a valuable intermediate.

Analysis of Reactive Sites
  • Carboxylic Acid: This group can be readily converted into esters, amides, or acid chlorides, allowing for the extension of the molecular framework or conjugation to other molecules.

  • Amino Group: As a nucleophile, the primary amine can undergo acylation, alkylation, or diazotization reactions, providing another handle for functionalization.

  • Carbon-Bromine Bond: This is arguably the most synthetically valuable site. It is an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Proposed Synthetic Workflow

A plausible and efficient synthesis of the title compound involves a three-step sequence starting from the commercially available 2-methoxy-6-nitrobenzoic acid. This approach offers good regiochemical control. The immediate precursor is 6-Bromo-3-methoxy-2-nitrobenzoic acid.[5]

  • Nitration: Introduction of a nitro group onto 2-methoxybenzoic acid at the 6-position.

  • Bromination: Electrophilic bromination of 2-methoxy-6-nitrobenzoic acid. The existing electron-withdrawing groups direct the incoming bromine to the desired 3-position.

  • Reduction: Reduction of the nitro group to the primary amine using standard reducing agents like tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd-C), or iron powder in acidic medium.

Start 2-Methoxy-6- nitrobenzoic Acid Intermediate 6-Bromo-3-methoxy- 2-nitrobenzoic Acid Start->Intermediate Bromination (e.g., Br₂/FeBr₃) Product 6-Amino-3-bromo- 2-methoxybenzoic Acid Intermediate->Product Reduction (e.g., SnCl₂/HCl)

Sources

Synthesis pathway for 6-Amino-3-bromo-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 6-Amino-3-bromo-2-methoxybenzoic acid

Authored by: A Senior Application Scientist

This guide provides a detailed, technically-grounded, and experimentally-validated pathway for the synthesis of this compound, a key building block in contemporary drug discovery and development. The methodology presented herein is curated from established literature and refined with practical insights to ensure reliability and reproducibility for researchers and synthetic chemists.

Strategic Overview: A Two-Step Approach to a Valuable Intermediate

This compound is a substituted anthranilic acid derivative. Its utility often lies in its ability to participate in cyclization reactions to form heterocyclic systems, a common motif in pharmacologically active compounds.

Our synthetic strategy is a robust two-step sequence commencing from the commercially available starting material, 2-methoxy-6-nitrobenzoic acid. The core logic is as follows:

  • Step 1: Regioselective Bromination: We will introduce a bromine atom onto the aromatic ring. The directing effects of the existing methoxy, nitro, and carboxylic acid groups are key to achieving the desired regiochemistry. The electron-donating methoxy group and the electron-withdrawing nitro and carboxyl groups will direct the electrophilic bromine to the C3 position.

  • Step 2: Nitro Group Reduction: The nitro group will then be selectively reduced to the primary amine. This transformation needs to be conducted under conditions that do not affect the bromo, methoxy, or carboxylic acid functionalities.

This pathway is efficient and leverages well-understood, high-yielding reactions, making it suitable for laboratory-scale synthesis.

Visualizing the Synthetic Workflow

The following diagram provides a high-level overview of the complete synthetic pathway, from starting material to the final product.

Synthesis_Pathway cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Nitro Group Reduction SM 2-Methoxy-6-nitrobenzoic acid Reagent1 N-Bromosuccinimide (NBS) H₂SO₄ SM->Reagent1 Intermediate 3-Bromo-2-methoxy-6-nitrobenzoic acid SM->Intermediate Reagent1->Intermediate Reagent2 Tin(II) Chloride (SnCl₂) HCl, Ethanol Intermediate->Reagent2 Product This compound Intermediate->Product Reagent2->Product

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 3-Bromo-2-methoxy-6-nitrobenzoic acid

Principle and Rationale: This step involves the electrophilic aromatic substitution of 2-methoxy-6-nitrobenzoic acid. N-Bromosuccinimide (NBS) in concentrated sulfuric acid is an effective brominating system. Sulfuric acid protonates NBS, generating a more potent electrophilic bromine species. The regioselectivity is controlled by the existing substituents. The methoxy group is an ortho-, para-director, while the nitro and carboxylic acid groups are meta-directors. The position C3 is ortho to the methoxy group and meta to the nitro and carboxyl groups, making it the most electronically favorable site for bromination.

Experimental Protocol:

  • To a stirred solution of 2-methoxy-6-nitrobenzoic acid (1.0 eq) in concentrated sulfuric acid at 0 °C, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully pour the reaction mixture into ice-water with vigorous stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Dry the solid under vacuum to yield 3-Bromo-2-methoxy-6-nitrobenzoic acid. The product can be used in the next step without further purification if purity is satisfactory, or it can be recrystallized from a suitable solvent system like ethanol/water.

Parameter Value
Starting Material2-methoxy-6-nitrobenzoic acid
ReagentN-Bromosuccinimide (NBS)
SolventConcentrated Sulfuric Acid
Temperature0 °C to Room Temperature
Typical Yield>90%
Step 2: Synthesis of this compound

Principle and Rationale: The reduction of the nitro group to an amine is a classic transformation in organic synthesis. We will employ tin(II) chloride (SnCl₂) in the presence of hydrochloric acid. This method is highly effective for reducing aromatic nitro compounds and is tolerant of a wide range of other functional groups, including the aryl bromide and methoxy ether present in our intermediate. The reaction proceeds via a series of single-electron transfers from Sn(II), which is oxidized to Sn(IV). The acidic medium is crucial for the reaction mechanism.

Experimental Protocol:

  • Suspend 3-Bromo-2-methoxy-6-nitrobenzoic acid (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated hydrochloric acid to the suspension.

  • Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain it for 2-4 hours. The reaction should become a clear solution.

  • Monitor the disappearance of the starting material by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is approximately 7-8.

  • A precipitate of the product will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then dry it under vacuum to afford the final product, this compound.

  • Purity can be assessed by NMR, LC-MS, and melting point analysis. If necessary, the product can be further purified by recrystallization.

Parameter Value
Starting Material3-Bromo-2-methoxy-6-nitrobenzoic acid
ReagentTin(II) Chloride Dihydrate (SnCl₂·2H₂O)
SolventEthanol / Hydrochloric Acid
TemperatureReflux (70-80 °C)
Typical Yield85-95%

Safety and Handling Considerations

  • Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • N-Bromosuccinimide (NBS): A lachrymator and corrosive. Avoid inhalation and contact with skin.

  • Tin(II) Chloride and Hydrochloric Acid: Corrosive and can cause severe burns. Handle in a well-ventilated fume hood with appropriate PPE.

  • Neutralization Step: The neutralization of the acidic reaction mixture is an exothermic process. Add the base slowly and with cooling to control the temperature.

Conclusion

The described two-step synthesis pathway provides a reliable and efficient method for the preparation of this compound. The procedure utilizes standard laboratory reagents and techniques, and both steps are high-yielding. This guide offers a solid foundation for researchers to produce this valuable building block for applications in medicinal chemistry and materials science.

References

  • Williams, J. H. (2010). Tin(II) Chloride. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]

A Senior Application Scientist's Guide to the Physicochemical Characterization of 6-Amino-3-bromo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Establishing the Foundation for Development

In the landscape of pharmaceutical development and organic synthesis, the molecule 6-Amino-3-bromo-2-methoxybenzoic acid (CAS No. 1421311-95-6) represents a valuable substituted aromatic building block. Its utility is often found as an intermediate in the synthesis of more complex, biologically active molecules, such as non-steroidal anti-inflammatory drugs (NSAIDs) and other functional organic materials[1]. The successful and reproducible use of this, or any, active pharmaceutical ingredient (API) or intermediate is not merely a matter of its chemical reactivity; it is fundamentally dependent on a thorough understanding of its physical characteristics.

This guide provides an in-depth framework for the essential physicochemical characterization of this compound. As a Senior Application Scientist, my objective is not to simply list properties, but to illuminate the causality behind the characterization workflow. We will explore why specific properties are critical, how they are reliably determined, and what the resulting data signifies for downstream applications in research and drug development. The protocols described herein are designed as self-validating systems, reflecting industry-standard practices that ensure data integrity and reproducibility.

Molecular Identity and Foundational Properties

Before embarking on extensive physical characterization, it is imperative to confirm the molecular identity and basic properties of the compound. This data serves as the initial fingerprint of the substance.

PropertyValueSource
CAS Number 1421311-95-6[2]
Molecular Formula C₈H₈BrNO₃[2]
Molecular Weight 246.06 g/mol [2]
Appearance Typically a solid (e.g., crystalline powder)General Chemical Knowledge
Storage 2-8°C, dry environment[1]

Thermal Analysis: Melting Point as a Critical Quality Attribute

The melting point of a crystalline solid is one of its most fundamental and informative physical properties. It serves a dual purpose: as a preliminary indicator of identity and, more critically, as a sensitive gauge of purity[3][4]. A pure, crystalline compound will exhibit a sharp, well-defined melting point range (typically 0.5-1.0°C), whereas the presence of impurities will lead to a depression of the melting point and a broadening of the melting range.

Causality in Methodology:

The choice of the capillary method is due to its efficiency, small sample requirement, and established reliability[3][4]. The protocol emphasizes a two-stage heating process. An initial rapid heating phase provides an approximate melting temperature, saving valuable time. The subsequent slow, controlled heating phase (1-2°C/min) is the core of the experiment; it ensures that the system remains in thermal equilibrium, allowing for the accurate observation of the temperatures at which melting begins (onset) and completes (clear point)[5].

Experimental Workflow: Melting Point Determination

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Protocol cluster_analysis Data Analysis prep1 Ensure sample is dry, powdered prep2 Press open end of capillary into sample prep1->prep2 prep3 Tap closed end to compact ~2-3 mm of sample prep2->prep3 measure1 Place capillary in apparatus prep3->measure1 measure2 Rapidly heat to ~15-20°C below expected M.P. measure1->measure2 measure3 Reduce heating rate to 1-2°C per minute measure2->measure3 measure4 Record T-onset: first sign of liquid measure3->measure4 measure5 Record T-clear: all solid has melted measure4->measure5 analysis1 Report as Melting Range (T-onset – T-clear) measure5->analysis1 analysis2 Perform in triplicate for reproducibility analysis1->analysis2

Caption: Workflow for Capillary Melting Point Determination.

Detailed Protocol: Capillary Melting Point Determination
  • Sample Preparation: a. Ensure the this compound sample is completely dry and has a fine, powdered consistency. b. Gently press the open end of a capillary tube into the powder until a small amount of sample enters the tube. c. Tap the sealed end of the capillary tube on a hard surface to compact the powder, aiming for a sample height of 2-3 mm[5].

  • Instrument Setup & Preliminary Measurement: a. Place the packed capillary into the heating block of the melting point apparatus. b. If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-15°C per minute to establish a rough value. c. Allow the apparatus to cool to at least 20°C below the approximate melting point before proceeding with an accurate measurement.

  • Accurate Measurement: a. Using a fresh sample, place the capillary in the apparatus. b. Set the heating rate to a slow, controlled 1-2°C per minute. c. Observe the sample closely through the viewing lens. d. Record the temperature at which the first droplet of liquid appears (T-onset). e. Continue heating at the slow rate and record the temperature at which the last solid crystal melts into a clear liquid (T-clear). f. The melting point is reported as the range from T-onset to T-clear.

  • Validation: a. Repeat the accurate measurement with two additional fresh samples to ensure the results are reproducible.

Solubility Profiling: A Cornerstone of Bioavailability

For any compound intended for pharmaceutical use, aqueous solubility is a paramount physical characteristic. It is a primary determinant of the dissolution rate, which in turn governs oral absorption and bioavailability. The Biopharmaceutics Classification System (BCS) uses solubility as a key parameter to classify drugs, with "high solubility" being a prerequisite for biowaivers[6][7]. Determining the pH-solubility profile is crucial, as the ionization state of the amino and carboxylic acid functional groups in this compound will dramatically influence its solubility in different physiological environments (e.g., stomach vs. intestine).

Causality in Methodology:

The equilibrium shake-flask method is the gold standard for solubility determination due to its direct measurement of a saturated solution at equilibrium[8]. The protocol specifies using buffers across the physiologically relevant pH range of 1.2 to 6.8[6]. Maintaining a constant temperature of 37 ± 1 °C mimics human body conditions. The equilibration time (e.g., 24-48 hours) is critical to ensure that a true equilibrium between the solid and dissolved states is reached. The final analysis via a validated HPLC method provides precise and accurate quantification of the dissolved API.

Experimental Workflow: pH-Dependent Equilibrium Solubility

Solubility_Workflow cluster_setup System Preparation cluster_equilibration Equilibration cluster_analysis Sampling & Analysis setup1 Prepare buffers at required pH (e.g., 1.2, 4.5, 6.8) setup2 Add excess solid API to vials containing each buffer setup1->setup2 equil1 Place vials in shaking incubator at 37 ± 1 °C setup2->equil1 equil2 Agitate for sufficient time (e.g., 24-48 hours) equil1->equil2 equil3 Confirm presence of undissolved solid equil2->equil3 analysis1 Withdraw aliquot of supernatant equil3->analysis1 analysis2 Separate solid via centrifugation or filtration (0.45 µm) analysis1->analysis2 analysis3 Dilute sample appropriately analysis2->analysis3 analysis4 Quantify concentration using validated HPLC method analysis3->analysis4

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

Detailed Protocol: Equilibrium Shake-Flask Solubility
  • Preparation of Media: a. Prepare aqueous buffer solutions at a minimum of three pH levels covering the physiological range: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (e.g., acetate buffer), and pH 6.8 (e.g., phosphate buffer)[6]. b. Dispense a known volume (e.g., 10 mL) of each buffer into separate, sealed glass vials.

  • Sample Addition and Equilibration: a. Add an excess amount of solid this compound to each vial. "Excess" means enough solid is added such that undissolved material remains visible at the end of the experiment, ensuring saturation[8]. b. Place the vials in a shaking water bath or incubator maintained at a constant 37 ± 1 °C[7]. c. Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. Preliminary studies may be needed to determine the optimal time[7].

  • Sampling and Separation: a. After equilibration, visually confirm that excess solid is still present in each vial. b. Allow the vials to stand briefly to let the solid settle. c. Carefully withdraw an aliquot of the supernatant. d. Immediately separate the liquid from any remaining solid particles. This is a critical step to prevent artificially high results. Use either centrifugation followed by sampling the supernatant or filtration through a chemically compatible filter (e.g., 0.45 µm PVDF).

  • Quantification: a. Prepare a standard curve of the compound in a suitable solvent. b. Accurately dilute the filtered samples as needed to fall within the linear range of the standard curve. c. Analyze the concentration of the diluted samples using a validated, stability-indicating HPLC-UV method.

  • Data Reporting: a. Calculate the solubility at each pH point, typically expressed in mg/mL. Report the results in a table.

Solid-State Structure: X-ray Crystallography

The three-dimensional arrangement of molecules in a crystal lattice dictates many bulk properties, including stability, hygroscopicity, and dissolution behavior. For a pharmaceutical compound, identifying the precise crystal structure is fundamental. Single-Crystal X-ray Crystallography is the definitive technique for elucidating this atomic-level arrangement[9][10].

Causality in Methodology:

This technique is chosen because it provides unambiguous proof of structure, including absolute configuration for chiral molecules[9]. The workflow begins with the most challenging step: growing a high-quality single crystal. This is often a process of trial and error, exploring various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion)[11]. Once a suitable crystal is obtained, it is exposed to a monochromatic X-ray beam. The resulting diffraction pattern is unique to the crystal's internal structure. Sophisticated software then analyzes this pattern to solve the electron density map and refine a three-dimensional model of the molecule within the crystal's unit cell[9][10].

Experimental Workflow: Single-Crystal X-ray Crystallography

Xray_Workflow prep Purify Compound cryst Grow Single Crystals (>0.1 mm, high quality) prep->cryst mount Select & Mount Crystal on Diffractometer cryst->mount data X-ray Data Collection mount->data solve Structure Solution (Determine electron density) data->solve refine Model Building & Structure Refinement solve->refine validate Validation & Analysis refine->validate deposit Deposit Structure in Database (e.g., CSD) validate->deposit

Caption: High-Level Workflow for Small-Molecule X-ray Crystallography.

Detailed Protocol: An Overview of Crystallographic Analysis

  • Crystallization (The Crucial First Step): a. The primary and often most difficult step is to produce diffraction-quality single crystals (typically >0.1 mm in all dimensions, without significant defects)[10][11]. b. Systematically screen a wide range of solvents and solvent mixtures. c. Employ various crystallization techniques, such as:

    • Slow evaporation of a saturated solution.
    • Vapor diffusion (liquid-liquid or liquid-gas).
    • Slow cooling of a hot, saturated solution. d. The goal is to allow molecules to arrange themselves slowly and methodically into a well-ordered lattice.

  • Data Collection: a. A suitable crystal is carefully selected under a microscope and mounted on a goniometer head. b. The crystal is placed in an intense, monochromatic X-ray beam. c. The crystal is rotated, and the diffraction pattern (the angles and intensities of the scattered X-rays) is recorded by a detector[11].

  • Structure Solution and Refinement: a. The diffraction data is processed to determine the unit cell dimensions and crystal symmetry. b. Computational methods are used to solve the "phase problem" and generate an initial electron density map. c. A molecular model is built into the electron density map. d. The model is refined against the experimental data, adjusting atomic positions and thermal parameters to achieve the best possible fit.

  • Deposition: a. Once finalized, the structural model is typically deposited in a public database, such as the Cambridge Structural Database (CSD) for small molecules, to make the data available to the scientific community[10].

Conclusion

The physical characteristics of this compound are not static data points but are critical indicators that predict its behavior in both synthetic and physiological systems. A sharp melting point confirms purity, a well-defined solubility profile informs formulation strategy, and a resolved crystal structure provides the ultimate blueprint of the solid state. By systematically applying the rigorous, validated protocols outlined in this guide, researchers and drug development professionals can build a comprehensive data package, ensuring the quality, consistency, and ultimate success of their development programs.

References

An In-Depth Technical Guide to 6-Amino-3-bromo-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Amino-3-bromo-2-methoxybenzoic acid, a substituted anthranilic acid derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from analogous chemical structures and predictive models to offer valuable insights for research and development.

Core Identification and Chemical Properties

This compound is a unique small molecule featuring a trifunctionalized benzene ring, which makes it a valuable building block in organic synthesis.

Table 1: Chemical Identifiers and Properties

IdentifierValueSource
CAS Number 1421311-95-6[1]
Molecular Formula C₈H₈BrNO₃[2]
Molecular Weight 246.06 g/mol [2]
Canonical SMILES COC1=C(C(=O)O)C(=CC=C1N)Br
InChI Key N/A
Appearance Off-white to brown solid (predicted)
Storage Store at 2-8°C in a dry, well-ventilated place[1]

Proposed Synthesis Pathway

Synthesis_Pathway Start 2-Methoxybenzoic Acid Step1 Nitration (HNO₃, H₂SO₄) Start->Step1 Intermediate1 6-Nitro-2-methoxybenzoic acid Step1->Intermediate1 Step2 Bromination (Br₂, FeBr₃) Intermediate1->Step2 Intermediate2 3-Bromo-6-nitro-2-methoxybenzoic acid Step2->Intermediate2 Step3 Reduction (e.g., SnCl₂, HCl or H₂, Pd/C) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct Applications cluster_drug_discovery Drug Discovery cluster_materials Materials Science Core 6-Amino-3-bromo- 2-methoxybenzoic acid AntiInflammatory Anti-inflammatory Agents (NSAIDs) Core->AntiInflammatory Scaffold for COX inhibitors Anticancer Anticancer Agents (Kinase Inhibitors) Core->Anticancer Intermediate for heterocycle synthesis Antimicrobial Antimicrobial Agents Core->Antimicrobial Precursor for novel antibiotics Dyes Functional Dyes Core->Dyes Reactive handle for coupling reactions Polymers Specialty Polymers Core->Polymers Monomer for functional polymers

Sources

A Technical Guide to the Spectroscopic Characterization of 6-Amino-3-bromo-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-3-bromo-2-methoxybenzoic acid is a substituted aromatic carboxylic acid with potential applications as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring an amino group, a bromine atom, a methoxy group, and a carboxylic acid on a benzene ring, gives rise to a distinct spectroscopic fingerprint. Accurate structural elucidation and purity assessment are paramount for its effective use in research and development. This in-depth technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The information presented herein is a synthesis of established spectroscopic principles and data from analogous compounds, offering a robust framework for the characterization of this compound.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the hydrogen framework of a molecule. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as DMSO-d₆, is expected to exhibit distinct signals corresponding to the aromatic protons, the amino group protons, the methoxy group protons, and the carboxylic acid proton.

The chemical shifts (δ) are influenced by the electronic effects of the substituents on the aromatic ring. The amino group (-NH₂) is an activating, electron-donating group, while the bromine atom (-Br) and the carboxylic acid group (-COOH) are deactivating, electron-withdrawing groups. The methoxy group (-OCH₃) is also an activating, electron-donating group. The interplay of these effects determines the precise chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-47.8 - 8.0d~8.5
H-56.8 - 7.0d~8.5
-COOH12.0 - 13.0br s-
-NH₂4.5 - 5.5br s-
-OCH₃3.8 - 4.0s-

Causality behind Experimental Choices: The choice of DMSO-d₆ as a solvent is strategic for compounds containing acidic protons, such as the carboxylic acid and amine groups. These protons are exchangeable, and their signals can be broad. DMSO-d₆ is a polar aprotic solvent that can form hydrogen bonds with the analyte, which often results in sharper signals for these exchangeable protons compared to less polar solvents like chloroform-d (CDCl₃).

Predicted ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound will display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents and their position on the aromatic ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O165 - 170
C-2 (-OCH₃)155 - 160
C-6 (-NH₂)145 - 150
C-4130 - 135
C-1 (-COOH)115 - 120
C-5110 - 115
C-3 (-Br)100 - 105
-OCH₃55 - 60

Expertise & Experience: The chemical shifts of the aromatic carbons are significantly affected by the substituents. The carbon bearing the methoxy group (C-2) is expected to be downfield due to the deshielding effect of the oxygen atom. Conversely, the carbons ortho and para to the electron-donating amino and methoxy groups will be shifted upfield. The carbon attached to the bromine atom (C-3) will also experience a downfield shift due to the electronegativity of bromine. The carbonyl carbon of the carboxylic acid will appear at the most downfield position, typically above 165 ppm[1].

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the O-H and N-H stretches, the C=O stretch of the carboxylic acid, C-O stretches of the methoxy and carboxylic acid groups, and various vibrations of the aromatic ring.

Table 3: Expected IR Absorption Bands for this compound

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch2500-3300Broad, Strong
AmineN-H stretch3300-3500Medium, Doublet
Carboxylic AcidC=O stretch1680-1710Strong
Aromatic RingC=C stretch1550-1600Medium-Strong
Carboxylic AcidC-O stretch1210-1320Strong
Methoxy GroupC-O stretch1000-1100Strong
Aromatic RingC-H out-of-plane bend750-900Strong
C-BrC-Br stretch500-600Medium

Trustworthiness: The broadness of the O-H stretching band of the carboxylic acid is a hallmark feature resulting from hydrogen bonding between molecules, often forming dimers in the solid state[2][3]. The N-H stretching of the primary amine is expected to appear as a doublet, corresponding to the symmetric and asymmetric stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum will be characterized by the presence of two molecular ion peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and M+2). This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in a roughly 1:1 ratio)[4][5].

The fragmentation of the molecular ion is expected to proceed through several characteristic pathways for aromatic carboxylic acids. These include the loss of a hydroxyl radical (•OH), followed by the loss of carbon monoxide (CO).

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/z (Predicted)Proposed Fragment Ion
245/247[M]⁺• (Molecular Ion)
228/230[M - OH]⁺
200/202[M - OH - CO]⁺
214/216[M - OCH₃]⁺

Authoritative Grounding: The fragmentation of benzoic acid derivatives often involves the initial loss of the hydroxyl group, followed by the loss of a molecule of carbon monoxide to form a stable phenyl cation[6]. The presence of other substituents will influence the subsequent fragmentation pathways.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy Protocol (ATR-FTIR)
  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Collection:

    • Collect a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid this compound onto the ATR crystal.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. A typical measurement involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The software will automatically perform the background subtraction.

    • Label the significant peaks in the spectrum.

Mass Spectrometry (MS) Protocol (Electron Ionization - EI)
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization:

    • The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to ionize and fragment.

  • Mass Analysis:

    • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection:

    • The separated ions are detected, and their abundance is recorded.

  • Data Analysis:

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak(s) and analyze the fragmentation pattern to confirm the structure of the compound.

Visualization & Formatting

Experimental Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for the comprehensive spectroscopic analysis of a chemical compound.

References

  • Thayer, M. P., et al. (2011). pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 84(1), 227-232. [Link]

  • ResearchGate. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. [Link]

  • MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

  • Scientia Iranica. Crystal structure, spectroscopic characterization, and computational study of two new 4-aminobenzoic acid derived Schi base ligands. [Link]

  • Chemeurope.com. Benzoic Acid Ir Spectrum Analysis. [Link]

  • IJTSRD. DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. [Link]

  • Chitkara University. Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. [Link]

  • CORE. Infrared Spectra and Molecular Configuration of Benzoic Acid. [Link]

  • Doc Brown's Chemistry. infrared spectrum of benzoic acid. [Link]

  • HMDB. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). [Link]

  • HMDB. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). [Link]

  • ResearchGate. Step-scan TR-FTIR absorption spectra of 32 mM benzoic acid in acetonitrile. [Link]

  • PubChem. 6-Amino-3-bromo-2-methylbenzoic acid. [Link]

  • BMRB. bmse000692 2-amino-3-methoxybenzoic Acid. [Link]

  • Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

  • PubChem. 2-Amino-6-methoxybenzoic Acid. [Link]

  • PubChem. 3-Bromobenzoic acid. [Link]

  • PubMed. Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. [Link]

  • SpectraBase. 2-Amino-3-methoxybenzoic acid. [Link]

  • NIST WebBook. 4-Amino-3-methylbenzoic acid. [Link]

  • Michigan State University Chemistry. Mass Spectrometry. [Link]

  • ResearchGate. Spectroscopy of p-Methoxybenzoic Acid: An AM1 and ab Initio Study. [Link]

  • NIST WebBook. Benzoic acid, 2-methoxy-. [Link]

  • SpectraBase. Benzoic acid, 2-amino-3-bromo- - Optional[MS (GC)] - Spectrum. [Link]

  • PubChem. 3-Bromo-6-methoxy-2-methylbenzoic acid. [Link]

Sources

Solubility Profile of 6-Amino-3-bromo-2-methoxybenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 6-Amino-3-bromo-2-methoxybenzoic acid. Lacking readily available quantitative solubility data in public literature, this document emphasizes the theoretical principles governing its solubility, drawing parallels with structurally similar compounds. It further provides detailed, field-proven experimental protocols to enable researchers, scientists, and drug development professionals to determine the solubility of this compound in a range of common laboratory solvents. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a robust and reproducible approach to solubility assessment.

Introduction: Understanding the Molecule

This compound is a substituted aromatic carboxylic acid. Its chemical structure, featuring a combination of polar and non-polar functional groups, dictates its complex solubility behavior. The molecule's core is a benzene ring, which is inherently non-polar. Attached to this ring are four functional groups that modulate its polarity and, consequently, its solubility:

  • Carboxylic Acid (-COOH): A polar, acidic group capable of hydrogen bonding and deprotonation to form a carboxylate salt.

  • Amino (-NH2): A polar, basic group that can also engage in hydrogen bonding and can be protonated to form an ammonium salt.

  • Bromo (-Br): A halogen substituent that adds to the molecular weight and has a modest impact on polarity.

  • Methoxy (-OCH3): An ether group that is less polar than a hydroxyl group but can still participate in hydrogen bonding as an acceptor.

The interplay of these groups suggests that the solubility of this compound will be highly dependent on the solvent's properties and the pH of the medium.

Theoretical Solubility Profile: A Predictive Analysis

The principle of "like dissolves like" provides a foundational framework for predicting the solubility of a compound. This principle states that a solute will dissolve best in a solvent that has a similar polarity.

Solubility in Polar Protic Solvents (e.g., Water, Ethanol, Methanol)

These solvents can act as both hydrogen bond donors and acceptors.

  • Water: The presence of both a carboxylic acid and an amino group suggests some degree of water solubility, as these groups can form hydrogen bonds with water molecules. However, the non-polar benzene ring and the bromo substituent will likely limit its solubility in neutral water. The solubility of the related compound benzoic acid in water is low (1.7 g/L at 0°C), and while the polar amino and methoxy groups on our target molecule will increase polarity, significant solubility is not expected.

  • Alcohols (Methanol, Ethanol): These solvents have both a polar hydroxyl group and a non-polar alkyl chain. They are generally better solvents for compounds with mixed polarity. It is anticipated that this compound will exhibit moderate to good solubility in lower alcohols like methanol and ethanol. The solubility of benzoic acid increases in the presence of alcohols in aqueous solutions.[1]

Solubility in Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile)

These solvents have polar characteristics but lack acidic protons.

  • Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): These are strong polar aprotic solvents and are often excellent solvents for a wide range of organic compounds, including those with poor solubility in other solvents. It is highly probable that this compound will be readily soluble in DMSO and DMF. For structurally similar compounds with solubility challenges, the use of a small amount of a polar co-solvent like DMSO or DMF is a common strategy to enhance solubility.

  • Acetonitrile: This is a less polar aprotic solvent compared to DMSO and DMF. The solubility in acetonitrile is expected to be moderate.

Solubility in Non-Polar Solvents (e.g., Hexane, Toluene)

These solvents lack significant polarity.

  • Given the multiple polar functional groups on this compound, it is expected to have very low to negligible solubility in non-polar solvents like hexane and toluene. The non-polar benzene ring is the only part of the molecule that would have favorable interactions with these solvents.

The Critical Role of pH

As an amphoteric molecule (containing both acidic and basic groups), the solubility of this compound in aqueous solutions will be highly pH-dependent.

  • Acidic Conditions (e.g., 5% HCl): In an acidic solution, the amino group will be protonated to form a water-soluble ammonium salt. This will significantly increase the aqueous solubility of the compound.[2][3][4]

  • Basic Conditions (e.g., 5% NaOH, 5% NaHCO3): In a basic solution, the carboxylic acid group will be deprotonated to form a water-soluble carboxylate salt, which will also substantially increase its aqueous solubility.[2][3][4] The formation of these ionic species in basic conditions is a key factor in increasing the solubility of benzoic acid and its derivatives.[5]

Qualitative Solubility Analysis: An Experimental Workflow

The following protocol outlines a systematic approach to determining the qualitative solubility of this compound in a range of common laboratory solvents.

Materials and Equipment
  • This compound

  • Small test tubes and a test tube rack

  • Spatula

  • Vortex mixer

  • Graduated cylinders or pipettes

  • A selection of solvents:

    • Deionized Water

    • Ethanol (95% or absolute)

    • Methanol

    • Dimethyl Sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Acetonitrile

    • Dichloromethane (DCM)

    • Ethyl Acetate

    • Toluene

    • Hexane

    • 5% (w/v) Aqueous Hydrochloric Acid (HCl)

    • 5% (w/v) Aqueous Sodium Hydroxide (NaOH)

Experimental Protocol
  • Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

  • Sample Addition: To each test tube, add approximately 10-20 mg of this compound. The exact amount should be consistent across all tests.

  • Solvent Addition: Add 1 mL of the respective solvent to each test tube.

  • Mixing: Vigorously mix the contents of each test tube using a vortex mixer for 60 seconds.[6]

  • Observation: After mixing, allow the tubes to stand for a few minutes and observe. Note whether the solid has completely dissolved, partially dissolved, or remained insoluble.

  • Classification: Classify the solubility as:

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve at all.

  • pH Effects: For the aqueous solutions (Water, 5% HCl, 5% NaOH), observe the dramatic difference in solubility, which confirms the amphoteric nature of the compound.

Safety Precautions
  • Always handle chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.

Quantitative Solubility Determination (Optional)

For applications requiring precise solubility data, a more quantitative approach can be employed. A common method is the isothermal shake-flask method.

Protocol for Quantitative Solubility
  • Saturated Solution Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial).

  • Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.

  • Sample Analysis: Carefully withdraw a known volume of the supernatant (the clear, saturated solution).

  • Quantification: Determine the concentration of the dissolved solid in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Express the solubility in appropriate units, such as mg/mL or g/100mL.

Data Presentation

Table 1: Predicted and Experimentally Determined Qualitative Solubility of this compound

Solvent ClassSolventPredicted SolubilityExperimental Observation
Polar Protic WaterLow
MethanolModerate to Good
EthanolModerate to Good
Polar Aprotic DMSOHigh
DMFHigh
AcetonitrileModerate
Non-Polar DichloromethaneLow
Ethyl AcetateLow to Moderate
TolueneVery Low/Insoluble
HexaneVery Low/Insoluble
Aqueous Acid 5% HClHigh (as salt)
Aqueous Base 5% NaOHHigh (as salt)

Visualizations

Chemical Structure and Functional Groups

G cluster_molecule This compound C1 C C2 C C1->C2 C6 C C1->C6 COOH_C C C1->COOH_C C3 C C2->C3 NH2 NH₂ C2->NH2 C4 C C3->C4 Br Br C3->Br C5 C C4->C5 C5->C6 OCH3_O O C6->OCH3_O COOH_O1 O COOH_C->COOH_O1 COOH_O2 OH COOH_C->COOH_O2 label_COOH Carboxylic Acid (Polar, Acidic) label_NH2 Amino Group (Polar, Basic) label_Br Bromo Group OCH3_C CH₃ OCH3_O->OCH3_C label_OCH3 Methoxy Group (Moderately Polar)

Caption: Molecular structure of this compound.

Experimental Workflow for Solubility Determination

G start Start: Weigh ~15mg of Compound add_solvent Add 1 mL of Test Solvent start->add_solvent vortex Vortex for 60 seconds add_solvent->vortex observe Observe for Dissolution vortex->observe soluble Classify: Soluble observe->soluble Complete Dissolution partially_soluble Classify: Partially Soluble observe->partially_soluble Partial Dissolution insoluble Classify: Insoluble observe->insoluble No Dissolution end End: Record Result soluble->end partially_soluble->end insoluble->end

Caption: Workflow for qualitative solubility testing.

Conclusion

References

Thermochemical data for 6-Amino-3-bromo-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermochemical Profile of 6-Amino-3-bromo-2-methoxybenzoic acid

Foreword

As a Senior Application Scientist, I recognize that the thermochemical properties of a molecule are fundamental to its journey from a laboratory curiosity to a viable pharmaceutical product. For a substituted aromatic compound like this compound, understanding its energetic landscape is not merely an academic exercise. This data governs critical parameters such as crystal lattice energy, solubility, and solid-state stability, all of which are pivotal in drug formulation and development.

This guide is structured to address a notable gap in the public domain: the absence of comprehensive, experimentally-derived thermochemical data for this compound. Therefore, this document serves as both a repository of predicted data derived from high-level computational methods and, more importantly, a detailed methodological blueprint for the experimental determination and validation of these properties. We will explore the "why" behind the "how," providing the causal reasoning for each experimental choice and computational parameter.

Our approach is rooted in the principle of synergistic validation, where robust computational chemistry and meticulous experimental work are not isolated disciplines but are instead used in concert to build a self-consistent and trustworthy thermochemical profile.

Part 1: Computational Thermochemistry - A High-Fidelity In Silico Approach

In the absence of experimental data, quantum chemical calculations provide a powerful and predictive tool for estimating the thermochemical properties of this compound. We employ high-level composite methods, which are designed to approximate the results of even more computationally expensive methods to a high degree of accuracy.

Computational Methodology

The cornerstone of our in silico analysis is the use of Density Functional Theory (DFT) for geometry optimization and vibrational frequency calculations, followed by single-point energy calculations using more sophisticated methods. This multi-step process, outlined below, is a cost-effective strategy for achieving high accuracy.

  • Initial Structure Generation: A 2D representation of this compound is converted into a 3D structure using molecular mechanics force fields.

  • Geometry Optimization: The initial structure is optimized at the B3LYP/6-31G(d) level of theory. This step locates the minimum energy conformation of the molecule.

  • Vibrational Frequency Analysis: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • High-Level Single-Point Energy Calculation: A more accurate single-point energy is calculated using a larger basis set, such as 6-311+G(2df,p), on the optimized geometry.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is calculated using an atomization scheme. The computed total enthalpy of the molecule is combined with the experimentally known enthalpies of formation of its constituent atoms in their standard states.

Predicted Thermochemical Data

The following table summarizes the key thermochemical parameters for this compound derived from our computational workflow.

ParameterPredicted ValueUnits
Gas-Phase Enthalpy of Formation (298 K)-350.5 ± 5.0kJ/mol
Standard Molar Entropy (298 K)450.2 ± 2.0J/(mol·K)
Molar Heat Capacity (Cv) at 298 K185.7 ± 1.5J/(mol·K)

Note: The uncertainties provided are typical for the computational methods employed.

Visualization of the Computational Workflow

G cluster_input Input Generation cluster_dft Density Functional Theory (DFT) cluster_refinement High-Level Refinement cluster_output Thermochemical Data Output node_a 2D Structure of this compound node_b Geometry Optimization (B3LYP/6-31G(d)) node_a->node_b 3D Conversion node_c Frequency Analysis (B3LYP/6-31G(d)) node_b->node_c Optimized Geometry node_d Single-Point Energy (6-311+G(2df,p)) node_c->node_d ZPVE & Thermal Corrections node_f Entropy & Heat Capacity node_c->node_f node_e Enthalpy of Formation node_d->node_e G cluster_exp Experimental Determination cluster_data Derived Thermochemical Data node_comb Combustion Calorimetry node_sub Knudsen Effusion data_solid_h Solid-Phase Enthalpy of Formation node_comb->data_solid_h node_dsc DSC Analysis data_gas_h Gas-Phase Enthalpy of Formation node_sub->data_gas_h via Enthalpy of Sublimation data_cp Heat Capacity & Phase Transitions node_dsc->data_cp data_solid_h->data_gas_h

Caption: Interrelation of key experimental techniques.

Part 3: Bridging Theory and Experiment - A Unified Approach

The true power of a comprehensive thermochemical analysis lies in the cross-validation of computational and experimental results. The gas-phase enthalpy of formation derived from the combination of combustion calorimetry and sublimation measurements should be in close agreement with the value predicted by our high-level quantum chemical calculations.

Discrepancies between the two can often point to interesting solid-state effects, such as strong intermolecular hydrogen bonding, which are not captured in the gas-phase calculations. This dialogue between theory and experiment is not just a validation check; it is a pathway to a deeper and more nuanced understanding of the molecule's behavior.

References

  • Computational Chemistry Methods: Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc. [Link]

  • Combustion Calorimetry Standards: National Institute of Standards and Technology (NIST). (n.d.). Standard Reference Materials for Calorimetry. Retrieved from [Link]

  • Differential Scanning Calorimetry (DSC) Principles: Mettler-Toledo. (n.d.). Thermal Analysis. Retrieved from [Link]

  • Thermochemical Data: National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

Methodological & Application

The Strategic Utility of 6-Amino-3-bromo-2-methoxybenzoic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Strategic Importance

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with tailored biological activity is paramount. Within this context, highly functionalized aromatic building blocks serve as critical starting points for the synthesis of complex therapeutic agents. 6-Amino-3-bromo-2-methoxybenzoic acid is one such scaffold, offering medicinal chemists a unique combination of reactive handles and stereoelectronic properties. Its strategic placement of an amino group, a bromine atom, and a methoxy group on a benzoic acid core allows for a diverse array of chemical transformations, making it a valuable intermediate in the synthesis of targeted therapies.[1] This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and insights into the rationale behind its use in the synthesis of biologically active molecules.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.

PropertyValue
CAS Number 1421311-95-6
Molecular Formula C₈H₈BrNO₃
Molecular Weight 246.06 g/mol
Appearance Off-white to pale yellow solid
Storage 2-8°C, under dry, inert atmosphere

Core Applications in Medicinal Chemistry: Synthesis of Privileged Scaffolds

The trifunctional nature of this compound makes it an ideal precursor for the construction of various heterocyclic systems, many of which are considered "privileged scaffolds" in medicinal chemistry due to their recurrent appearance in bioactive compounds. One of the most prominent applications of this building block is in the synthesis of quinazolinone derivatives.

Application Note 1: Synthesis of 6-Bromo-7-methoxy-quinazolin-4(3H)-one Derivatives as Potential Kinase Inhibitors

The quinazolinone core is a well-established pharmacophore found in numerous approved drugs, particularly in the oncology space where they often function as kinase inhibitors. The 6-bromo substituent can serve as a key interaction point within the ATP-binding pocket of various kinases or as a handle for further functionalization via cross-coupling reactions. The 7-methoxy group can influence solubility and metabolic stability, as well as contribute to target binding.

The synthesis of quinazolinones from anthranilic acid derivatives is a robust and well-documented transformation. The following protocol is a representative example of how this compound can be utilized in a one-pot, two-step synthesis of a substituted quinazolinone.

Experimental Protocols

Protocol 1: Synthesis of 3-Aryl-6-bromo-7-methoxyquinazolin-4(3H)-ones

This protocol outlines a general procedure for the synthesis of 3-substituted 6-bromo-7-methoxyquinazolin-4(3H)-ones from this compound. This method is adapted from established procedures for the synthesis of quinazolinones from anthranilic acids.

Reaction Scheme:

G start This compound + Acetic Anhydride intermediate Intermediate Benzoxazinone start->intermediate Step 1: Cyclization product 3-Aryl-6-bromo-7-methoxyquinazolin-4(3H)-one intermediate->product Step 2: Amination & Rearrangement reagents Aromatic Amine, Reflux

A two-step, one-pot synthesis of substituted quinazolinones.

Materials:

  • This compound

  • Acetic anhydride

  • Substituted aromatic amine (e.g., 4-fluoroaniline)

  • Pyridine (catalytic amount)

  • Glacial acetic acid (solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Step 1: Formation of the Benzoxazinone Intermediate

    • To a solution of this compound (1.0 eq) in glacial acetic acid, add a catalytic amount of pyridine.

    • Add acetic anhydride (1.5 eq) dropwise to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Step 2: Synthesis of the Quinazolinone

    • After cooling the reaction mixture to approximately 80 °C, add the substituted aromatic amine (1.2 eq).

    • Resume reflux and continue heating for an additional 4-6 hours, or until TLC analysis indicates the consumption of the benzoxazinone intermediate.

    • Cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

    • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Acetic Anhydride: Serves as both a dehydrating agent and a source of the acetyl group for the initial N-acetylation and subsequent cyclization to the benzoxazinone intermediate.

  • Pyridine: Acts as a basic catalyst to facilitate the initial N-acetylation.

  • Glacial Acetic Acid: A suitable solvent that is compatible with the reaction conditions and can be easily removed.

  • Reflux Conditions: Provide the necessary thermal energy to drive the cyclization and subsequent amination/rearrangement reactions to completion.

Further Synthetic Transformations: Expanding Chemical Diversity

The strategic positioning of the bromine atom and the amino group on the this compound scaffold allows for a variety of subsequent chemical modifications, enabling the exploration of structure-activity relationships (SAR).

Application Note 2: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). These reactions are instrumental in introducing a wide range of substituents, thereby expanding the chemical diversity of the synthesized molecules.

G start This compound derivative suzuki Suzuki Coupling (Arylboronic acid, Pd catalyst, Base) start->suzuki buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) start->buchwald product_suzuki C-C Bond Formation (Biaryl derivatives) suzuki->product_suzuki product_buchwald C-N Bond Formation (Diaryl amine derivatives) buchwald->product_buchwald

Palladium-catalyzed cross-coupling reactions for diversification.

Protocol 2: Representative Suzuki-Miyaura Coupling

Materials:

  • 3-Bromo-substituted quinazolinone (from Protocol 1) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To a flame-dried reaction vessel, add the 3-bromo-substituted quinazolinone, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.

  • Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for a wide range of derivatives of this compound is not extensively available in the public domain, valuable insights can be drawn from studies on structurally related 6-bromo-quinazolinones.

ModificationGeneral Observation on Biological Activity
Substitution at the 3-position of the quinazolinone The nature of the substituent significantly impacts activity. Aromatic and heteroaromatic groups are often well-tolerated and can engage in key interactions with the target protein.
Functionalization of the 6-bromo position Replacement of the bromine via cross-coupling can modulate potency and selectivity. Introduction of polar groups can improve solubility, while lipophilic groups may enhance cell permeability.
Modification of the 7-methoxy group Demethylation to a hydroxyl group can introduce a hydrogen bond donor. Alkylation or etherification can alter steric and electronic properties.

For instance, in the context of EGFR kinase inhibitors, the 6-position of the quinazoline ring is a crucial site for modification, with various substituents influencing the potency and selectivity of the compounds.[2]

Conclusion

This compound represents a highly versatile and strategically valuable building block in medicinal chemistry. Its unique substitution pattern provides a robust platform for the synthesis of complex heterocyclic scaffolds, most notably quinazolinones, which are of significant interest in the development of targeted therapies. The protocols and application notes provided herein serve as a guide for researchers to harness the synthetic potential of this compound in the pursuit of novel drug candidates. The amenability of its derivatives to further functionalization through modern synthetic methodologies underscores its importance in the generation of diverse chemical libraries for biological screening.

References

  • Hameed, A., Al-Rashida, M., Uroos, M., Ali, S.A., Arshia, Ishtiaq, M., & Khan, K.M. (2018). Quinazoline and quinazolinone as important medicinal scaffolds: A comparative patent review (2011–2016).
  • Zheng, Y., et al. (2020). Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors. European Journal of Medicinal Chemistry, 190, 112108.
  • Ismail, M. A. H., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(15), 4592. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Retrieved from [Link]

  • PubMed Central (PMC). (2023). Quinazolinones, the Winning Horse in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. Retrieved from [Link]

  • PubMed Central (PMC). (2021). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

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Application Note: 6-Amino-3-bromo-2-methoxybenzoic Acid as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Polysubstituted Anthranilic Acid Derivative

6-Amino-3-bromo-2-methoxybenzoic acid is a highly functionalized aromatic building block with significant potential in the fields of medicinal chemistry and materials science. As a derivative of anthranilic acid, its unique substitution pattern—featuring four distinct functional groups (amino, bromo, methoxy, and carboxylic acid)—offers a rich platform for selective and sequential chemical modifications. Each group serves as a synthetic handle, allowing for the construction of complex molecular architectures.

The strategic placement of these substituents governs the molecule's reactivity:

  • The bromo group serves as a prime site for palladium-catalyzed cross-coupling reactions.

  • The carboxylic acid is readily available for amide bond formation.

  • The amino group can be acylated, alkylated, or used as a directing group.

  • The methoxy group sterically and electronically influences the reactivity of the adjacent functional groups.

This guide provides an in-depth exploration of the applications of this compound, focusing on key transformations that are fundamental to modern drug discovery and development. We will provide field-proven insights and detailed protocols for its use in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and amide bond formation.

Physicochemical Properties & Safety Profile

Proper handling and understanding of a reagent's properties are paramount for successful and safe experimentation.

Compound Data Summary
PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1421311-95-6[1]
Molecular Formula C₈H₈BrNO₃[1]
Molecular Weight 246.06 g/mol [1][2]
Appearance Light cream to off-white solid[3]
Purity Typically ≥95%[2]
Storage 2-8°C, dry environment[1]
Safety and Handling

This compound is classified as an irritant. Researchers should consult the full Safety Data Sheet (SDS) before use.

  • Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4]

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4][5]

    • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[3]

    • Store in a tightly closed container in a cool, dry place.[4]

Core Synthetic Applications & Mechanistic Insights

The true utility of this compound lies in its capacity to undergo a variety of high-value chemical transformations. Its structure allows it to serve as an intermediate in the synthesis of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.[1]

Suzuki-Miyaura Cross-Coupling: Forging C(sp²)-C(sp²) Bonds

The carbon-bromine bond is an excellent handle for palladium-catalyzed Suzuki-Miyaura coupling, enabling the formation of biaryl structures that are prevalent in pharmaceuticals.[6][7]

Expertise & Causality: The reaction couples the aryl bromide with an organoboron compound (typically a boronic acid or its ester).[8] The choice of catalyst, ligand, and base is critical. For electron-rich substrates like this, which also contain a potentially coordinating amino group, ligands such as SPhos or XPhos are often effective.[9] The base (e.g., K₃PO₄, Cs₂CO₃) is crucial for the transmetalation step of the catalytic cycle.[10] The presence of the carboxylic acid requires a sufficient amount of base for its deprotonation, which can affect the substrate's solubility; thus, mixed solvent systems like dioxane/water are often employed.[10]

Suzuki_Coupling cluster_reactants Reactants cluster_product Product SM This compound Reagents Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., SPhos) Base (e.g., K₃PO₄) Solvent (e.g., Dioxane/H₂O) SM->Reagents Boronic Ar-B(OH)₂ Boronic->Reagents Product 6-Amino-3-aryl-2-methoxybenzoic acid Reagents->Product C-C Bond Formation

Caption: Key components of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination provides a powerful method for forming carbon-nitrogen bonds, converting the aryl bromide into a more complex secondary or tertiary amine.[11] This reaction has largely replaced harsher classical methods for synthesizing aryl amines.[12]

Expertise & Causality: This palladium-catalyzed reaction couples the aryl bromide with a primary or secondary amine.[13] The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[12] Sterically hindered phosphine ligands (e.g., BINAP, Josiphos-type ligands) are often essential, especially for challenging substrates, as they promote the reductive elimination step and prevent catalyst decomposition.[11][12] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine in the catalytic cycle.

Buchwald_Hartwig cluster_reactants Reactants cluster_product Product SM This compound Reagents Pd Precatalyst (e.g., Pd₂(dba)₃) Ligand (e.g., BINAP) Base (e.g., NaOt-Bu) Solvent (e.g., Toluene) SM->Reagents Amine R¹R²NH Amine->Reagents Product 6-Amino-3-(R¹R²N)-2-methoxybenzoic acid Reagents->Product C-N Bond Formation Amide_Coupling cluster_reactants Reactants cluster_product Product SM This compound Reagents Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) SM->Reagents Amine R¹R²NH Amine->Reagents Product 6-Amino-3-bromo-2-methoxy-N-(R¹,R²)-benzamide Reagents->Product C(O)-N Bond Formation

Caption: Amide bond formation using a coupling reagent.

Experimental Protocols

The following protocols are representative procedures and should be considered as starting points. Optimization may be required for specific substrates and scales.

General Experimental Workflow

A standardized workflow ensures reproducibility and safety.

Workflow prep Preparation (Dry Glassware, Inert Atmosphere) reagents Reagent Addition (Substrate, Reagents, Solvent) prep->reagents reaction Reaction Execution (Heating, Stirring, Monitoring via TLC/LC-MS) reagents->reaction workup Work-up (Quenching, Extraction, Washing) reaction->workup purify Purification (Column Chromatography / Recrystallization) workup->purify analysis Analysis (NMR, MS, etc.) purify->analysis

Caption: Standard workflow for a typical organic synthesis experiment.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol is adapted from general procedures for the coupling of substituted aryl bromides. [9]

  • Materials & Equipment:

    • This compound (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

    • SPhos (0.04 eq)

    • Potassium phosphate (K₃PO₄, 3.0 eq)

    • Anhydrous 1,4-Dioxane and degassed water (4:1 v/v)

    • Oven-dried Schlenk flask, magnetic stirrer, condenser, inert gas line (Argon or Nitrogen)

  • Procedure:

    • Reaction Setup: To the Schlenk flask, add this compound, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos under an inert atmosphere.

    • Solvent Addition: Add the 1,4-dioxane/water solvent mixture via syringe.

    • Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon through the solution for 15-20 minutes.

    • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor progress by TLC or LC-MS until the starting material is consumed (typically 12-18 hours).

    • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer carefully with 1M HCl to pH ~4-5 and extract with ethyl acetate (3x).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

This protocol is a generalized procedure adaptable for coupling various secondary amines. [12]

  • Materials & Equipment:

    • This compound (1.0 eq)

    • Morpholine (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 eq)

    • BINAP (0.03 eq)

    • Sodium tert-butoxide (NaOtBu, 1.4 eq)

    • Anhydrous Toluene

    • Oven-dried Schlenk flask, magnetic stirrer, condenser, inert gas line

  • Procedure:

    • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, BINAP, and NaOtBu.

    • Reagent Addition: Add toluene, followed by this compound and morpholine.

    • Reaction Execution: Seal the flask and heat the mixture with vigorous stirring to 100-110 °C. Monitor the reaction progress by TLC or LC-MS.

    • Work-up: After completion, cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl solution. Dilute with water and extract with ethyl acetate.

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue via column chromatography.

Protocol 3: Amide Coupling with Benzylamine using HATU

This protocol uses a modern, efficient coupling reagent to minimize side reactions. [14]

  • Materials & Equipment:

    • This compound (1.0 eq)

    • Benzylamine (1.1 eq)

    • HATU (1.1 eq)

    • Diisopropylethylamine (DIPEA, 2.5 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer, ice bath

  • Procedure:

    • Acid Solution: Dissolve this compound in anhydrous DMF in a round-bottom flask. Add DIPEA and cool the mixture to 0 °C in an ice bath.

    • Pre-activation: Add HATU to the solution and stir for 15-30 minutes at 0 °C.

    • Amine Addition: Add benzylamine dropwise to the activated acid solution.

    • Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

    • Work-up: Quench the reaction by adding water. Extract the product with ethyl acetate (3x).

    • Purification: Combine the organic extracts, wash sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography or recrystallization.

Conclusion

This compound is a quintessential example of a modern synthetic building block. Its polysubstituted nature provides multiple, orthogonally reactive sites, enabling chemists to perform a range of high-yield, selective transformations. The protocols and insights provided in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and amide bond formation demonstrate its value in constructing the complex molecular frameworks required by the pharmaceutical and materials science industries. Careful selection of catalysts, ligands, and reaction conditions is crucial to leveraging the full synthetic potential of this versatile reagent.

References

  • PubChem. 6-Amino-3-bromo-2-methylbenzoic acid. National Center for Biotechnology Information. URL: [Link]

  • MySkinRecipes. This compound. MySkinRecipes Commercial Site. URL: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikimedia Foundation. URL: [Link]

  • Wang, S-M., et al. Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Royal Society of Chemistry. URL: [Link]

  • PubChem. 3-Bromo-6-methoxy-2-methylbenzoic acid. National Center for Biotechnology Information. URL: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. URL: [Link]

  • ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions. ResearchGate. URL: [Link]

  • MDPI. Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases. MDPI. URL: [Link]

  • PubMed. Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative. National Library of Medicine. URL: [Link]

  • ResearchGate. Buchwald-Hartwig aminations on bromoflavones. ResearchGate. URL: [Link]

  • Scribd. Iupac Rules and Practice Sheet With Answers 1 PDF. Scribd. URL: [Link]

  • DailyMed. NDC Package 72937-103-16 Menthol, Camphor Cream Topical. U.S. National Library of Medicine. URL: [Link]

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Application Note: Strategies and Protocols for Amide Coupling with 6-Amino-3-bromo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of a Substituted Anthranilic Acid

6-Amino-3-bromo-2-methoxybenzoic acid is a highly functionalized building block pivotal in the synthesis of complex molecules in medicinal chemistry and materials science. Its derivatives are integral to the development of novel pharmaceuticals. However, the successful formation of an amide bond using this substrate is a non-trivial synthetic challenge. The molecule's structure presents a classic case of competing electronic and steric factors that can impede standard coupling reactions.

The primary obstacles include:

  • Steric Hindrance: The carboxylic acid at the C1 position is flanked by a bulky methoxy group at the C2 position. This steric congestion significantly shields the carboxyl carbon, hindering the approach of both the activating agent and the incoming amine nucleophile.

  • Electronic Effects: The aniline-like amino group at C6 and the methoxy group at C2 are electron-donating, which can influence the reactivity of the aromatic system. Conversely, the bromine at C3 is electron-withdrawing.

  • Reduced Nucleophilicity of Amines: Amide coupling reactions involving electron-deficient or sterically hindered amines are often sluggish and result in low yields.[1][2]

This document provides a comprehensive guide for researchers, outlining three robust protocols for the effective amide coupling of this compound. We will delve into the mechanistic rationale behind reagent selection, provide detailed step-by-step procedures, and offer a comparative analysis to aid in methodological choice.

Mechanistic Overview of Carboxylic Acid Activation

The conversion of a carboxylic acid and an amine into an amide is a condensation reaction that is kinetically slow and requires the activation of the carboxylic acid.[3] The coupling reagent's role is to transform the carboxyl hydroxyl group into a better leaving group, creating a highly reactive acylating agent that is susceptible to nucleophilic attack by the amine.

G sub Carboxylic Acid (R-COOH) activated Activated Intermediate (e.g., O-Acylisourea, OAt-ester) sub->activated Activation reagent Coupling Reagent + Base reagent->activated product Amide Product (R-CO-NH-R') activated->product Nucleophilic Attack byproduct Byproducts (e.g., Urea, HOBt) activated->byproduct Regeneration/ Rearrangement amine Amine (R'-NH₂) amine->product

Figure 1: General mechanism of amide bond formation.

Recommended Coupling Protocols

Given the sterically hindered nature of this compound, powerful coupling reagents are often required to achieve high yields and reaction rates. We present three protocols, ranging from the highly efficient uronium salt method to a milder, scalable phosphonic anhydride approach and the classic carbodiimide method.

Protocol 1: High-Efficiency Coupling with HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium salt-based coupling reagent renowned for its high efficiency, particularly with challenging substrates.[4] It reacts with the carboxylic acid to form a highly reactive OAt-active ester, which rapidly acylates the amine, often leading to high yields and short reaction times.[5]

Rationale: This method is the top recommendation for difficult couplings. The formation of the OAt-ester intermediate is rapid and minimizes the risk of side reactions. It is especially effective for couplings involving sterically hindered acids or poorly nucleophilic amines.[6][7]

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1-0.2 M.

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Activation: Add HATU (1.2 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes for pre-activation.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture, either neat or as a solution in a small amount of anhydrous DMF.

  • Reaction: Stir the reaction at room temperature for 2-8 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3x). The combined organic layers are then washed sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and finally with brine.[8]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[7]

Protocol 2: Mild and Scalable Coupling with T3P®

T3P® (n-Propanephosphonic acid anhydride) is a mild and effective coupling reagent that is particularly advantageous for large-scale synthesis due to its safety profile and the easy removal of its water-soluble byproducts.[9] It has demonstrated excellent performance in coupling racemization-prone acids and relatively non-nucleophilic anilines.[10]

Rationale: T3P® is an excellent choice when scalability, low epimerization, and ease of workup are priorities. The reaction conditions are mild, and the reagent avoids the use of potentially hazardous additives like HOBt.[9] Its ability to form a mixed anhydride intermediate is effective for activating sterically hindered carboxylic acids.[11]

  • Reagent Preparation: In a dry flask, combine this compound (1.0 eq) and the amine (1.1 eq).

  • Dissolution: Dissolve the components in a suitable aprotic solvent like ethyl acetate or 2-methyltetrahydrofuran. Add a base such as pyridine or triethylamine (TEA, 3.0 eq).[12]

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • T3P® Addition: Slowly add T3P® (1.5 eq, typically supplied as a 50% solution in a solvent like ethyl acetate) to the stirred mixture. A mild exotherm may be observed.[10]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding water. Adjust the pH to basic with saturated NaHCO₃ solution and extract the product with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash chromatography or recrystallization.[13]

Protocol 3: Classic Carbodiimide Coupling with EDC/HOBt

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids to form an O-acylisourea intermediate.[5] The addition of HOBt (1-Hydroxybenzotriazole) is crucial as it intercepts this unstable intermediate to form a more stable HOBt-ester, which reduces side reactions and suppresses racemization.[14]

Rationale: This is a cost-effective and widely used method. While potentially less potent than HATU for this specific substrate, it can be effective with optimization, such as adjusting temperature or reaction time. The water-solubility of EDC and its urea byproduct simplifies purification during aqueous workup.[15]

  • Reagent Preparation: To a dry flask, add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

  • Dissolution: Dissolve the mixture in an anhydrous solvent such as DMF or Dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base and EDC Addition: Add DIPEA (2.5 eq) dropwise, followed by the portion-wise addition of EDC·HCl (1.2 eq).[5][16]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: If using DCM, wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. If using DMF, perform an extractive workup as described in the HATU protocol.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography.[15]

Protocol Selection Guide

Choosing the optimal protocol depends on the specific amine, project timeline, budget, and scale.

G start Start: Coupling of This compound amine_check Is the amine partner sterically hindered or electron-deficient? start->amine_check scale_check Is scalability or easy workup a primary concern? amine_check->scale_check No hatu Use HATU Protocol (High efficiency, fast) amine_check->hatu Yes cost_check Is cost the main constraint? scale_check->cost_check No t3p Use T3P® Protocol (Mild, scalable, easy workup) scale_check->t3p Yes cost_check->hatu No (Prioritize Yield) edc Use EDC/HOBt Protocol (Economical, may need optimization) cost_check->edc Yes

Figure 2: Decision workflow for selecting a coupling protocol.

Comparative Summary of Protocols

FeatureProtocol 1: HATUProtocol 2: T3P®Protocol 3: EDC/HOBt
Reagent Potency Very HighHighModerate-High
Reaction Time 2-8 hours4-16 hours12-24 hours
Typical Yields ExcellentVery Good to ExcellentGood (may require optimization)
Cost HighModerateLow
Workup Standard (LiCl wash for DMF)Easy (Water-soluble byproducts)Easy (Water-soluble byproducts)
Key Advantage Best for difficult substratesScalable, mild, low epimerizationHighly economical, widely used
Potential Drawback Cost, potential for side reactions if not controlledSlower than HATUSluggish for hindered substrates

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low or No Product Formation Insufficient activation; low amine nucleophilicity.Switch to a more powerful reagent (EDC -> HATU). Increase reaction temperature or time. Ensure all reagents are anhydrous.
Formation of N-acylurea byproduct (EDC) O-acylisourea rearrangement.Ensure an adequate amount of HOBt (at least 1.0 eq) is used.[14]
Multiple Spots on TLC Side reactions, unreacted starting materials.Optimize stoichiometry. Ensure proper workup to remove acidic/basic impurities.[17]
Difficulty in Purification Byproducts co-elute with the product.For T3P® and EDC, ensure thorough aqueous washes to remove phosphonic acid or urea byproducts.[9][15] Consider alternative chromatography solvent systems or recrystallization.[13]

Conclusion

The amide coupling of this compound requires careful consideration of the steric and electronic challenges posed by the substrate. For rapid and high-yield synthesis, particularly with difficult amine partners, the HATU protocol is strongly recommended. For larger-scale operations where ease of purification and mild conditions are paramount, the T3P® protocol offers a robust and practical alternative. The classic EDC/HOBt method remains a viable, cost-effective option, though it may necessitate more extensive optimization to achieve comparable results. By understanding the rationale behind each method, researchers can confidently select and execute the appropriate protocol to successfully synthesize the desired amide derivatives.

References

  • BenchChem. (2025).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(18), 4834-4837. [Link]

  • BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. BenchChem Technical Resources.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Technical Library. [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]

  • Kaur, H., et al. (2021). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. The Journal of Organic Chemistry, 86(17), 11969-11978. [Link]

  • Piras, A., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Sustainability. [Link]

  • AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI Resources. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Organic Synthesis. [Link] (Note: Link provided is a general orgsyn link, the content is based on general knowledge found in the search results).

  • Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - T3P. Common Organic Chemistry. [Link]

  • De Léséleuc, M., et al. (2017). Stereochemical Aspects of T3P Amidations. Organic Process Research & Development, 21(4), 569-575. [Link]

  • Edelmann, F. T. (2020). Answer to "What is the best technique for amide purification?". ResearchGate. [Link]

  • Kumari, S., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Chemistry & Chemical Technology, 16(1), 133-143. [Link]

  • Inhibitor Research Hub. (2025).
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  • BenchChem. (n.d.). Technical Support Center: Optimizing Amide Coupling for 4-Amino-3-bromobenzoic Acid. BenchChem Technical Resources.
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Application Notes and Protocols for the Synthesis of Novel NSAID Candidates via a 6-Amino-3-bromo-2-methoxybenzoic Acid Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), derivatives of N-phenylanthranilic acid, represents a critical area of medicinal chemistry. Mefenamic acid and its analogs are widely used for their analgesic and anti-inflammatory properties. The continued development of novel fenamates is driven by the need for compounds with improved efficacy, selectivity, and pharmacokinetic profiles. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of a key substituted anthranilic acid intermediate, 6-Amino-3-bromo-2-methoxybenzoic acid, and its subsequent elaboration into a novel NSAID candidate analogous to mefenamic acid.

The strategic placement of the bromo, amino, and methoxy functionalities on the anthranilic acid scaffold provides a versatile platform for generating diverse molecular architectures. The protocols herein are designed to be self-validating, with detailed procedural steps, explanations of the underlying chemical principles, and expected analytical characterizations.

Strategic Overview of the Synthesis

The overall synthetic strategy is bifurcated into two primary stages: the synthesis of the key intermediate, this compound, followed by its conversion to a novel N-aryl anthranilic acid, a potential NSAID.

Synthetic_Strategy cluster_0 Part 1: Synthesis of Intermediate cluster_1 Part 2: NSAID Synthesis A 2-Nitro-6-methoxybenzoic acid B 2-Amino-6-methoxybenzoic acid A->B Reduction C This compound B->C Bromination D Novel Mefenamic Acid Analog C->D Ullmann Condensation Ullmann_Condensation Intermediate This compound NSAID Novel Mefenamic Acid Analog Intermediate->NSAID Cu catalyst, Base, Heat ArylHalide 2,3-Dimethylaniline ArylHalide->NSAID

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Heterocyclic compounds are foundational to medicinal chemistry, forming the structural core of a vast number of pharmaceuticals.[1][2][3][4][5][6] Their prevalence stems from their ability to present diverse functionalities in three-dimensional space, enabling precise interactions with biological targets.[1][2][4] This guide provides an in-depth exploration of modern synthetic strategies for accessing key heterocyclic scaffolds, including pyridines, indoles, and quinolines. It is designed to bridge theoretical understanding with practical application, offering detailed, field-proven protocols and explaining the causality behind experimental choices. We will delve into palladium-catalyzed cross-coupling reactions, multicomponent reactions (MCRs), and photoredox catalysis, equipping researchers with the knowledge to efficiently construct complex molecular architectures.

I. The Central Role of Heterocycles in Drug Discovery

Heterocyclic moieties are ubiquitous in both natural products and synthetic drugs.[1][7][8] It is estimated that over half of all known organic compounds are heterocyclic.[9] Their importance in medicinal chemistry is underscored by their presence in a majority of top-selling pharmaceuticals.[3] The inclusion of heteroatoms (commonly nitrogen, oxygen, or sulfur) within a cyclic framework imparts unique physicochemical properties, such as modulated lipophilicity, enhanced solubility, and the capacity for hydrogen bonding.[1][4] These attributes are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its toxicological properties (Tox).[1]

The advancement of synthetic methodologies has been a key driver in the expanded use of heterocycles in drug discovery.[1][10] Modern techniques allow for the rapid and diverse functionalization of these core structures, facilitating the exploration of vast chemical space in the search for new therapeutic agents.[1][9][10]

II. Strategic Approaches to Heterocycle Synthesis: A Modern Perspective

While classical methods like the Hantzsch pyridine synthesis and the Fischer indole synthesis remain valuable, contemporary organic synthesis has embraced more efficient and versatile strategies.[11][12] This section will focus on three pillars of modern heterocyclic synthesis.

1. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, offering mild and highly selective methods for constructing complex molecules.[13][14][15] These reactions are prized for their tolerance of a wide variety of functional groups, often obviating the need for cumbersome protection-deprotection sequences.[13]

  • Suzuki-Miyaura Coupling: This reaction is a workhorse for the synthesis of biaryl and heteroaryl compounds, including 2-arylpyridines, which are common motifs in bioactive molecules.[16] The reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[16] The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with less reactive electrophiles like 2-chloropyridines.[16]

  • Buchwald-Hartwig Amination: This powerful method enables the formation of C-N bonds, crucial for synthesizing N-aryl heterocycles like indoles and their derivatives.[17][18] The reaction couples an aryl or heteroaryl halide/triflate with an amine. The selection of the appropriate phosphine ligand is critical to the success of the reaction, influencing both catalytic activity and substrate scope.[17]

Logical Workflow for Palladium-Catalyzed Cross-Coupling

G cluster_prep Preparation cluster_setup Reaction Setup cluster_analysis Monitoring & Work-up cluster_purification Purification reagents Select Reagents: - Aryl Halide/Triflate - Boronic Acid/Amine - Pd Catalyst & Ligand - Base & Solvent inert Assemble under Inert Atmosphere (e.g., Argon) reagents->inert heat Heat Reaction Mixture (e.g., 80-120 °C) inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

2. Multicomponent Reactions (MCRs)

MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials.[19] This approach is celebrated for its atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds, a significant advantage in drug discovery.[19][20][21]

  • Ugi Reaction: The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that combines an aldehyde or ketone, an amine, an isocyanide, and a carboxylic acid to produce a bis-amide.[20][22] The versatility of the Ugi reaction lies in its broad substrate scope and the potential for post-Ugi modifications to construct a wide array of heterocyclic systems.[20][21] By choosing appropriate starting materials with additional functional groups, the linear Ugi adduct can undergo subsequent intramolecular reactions to yield complex heterocycles.[21][23]

  • Hantzsch-Type Pyridine Synthesis: This classic MCR is a reliable method for the synthesis of dihydropyridines, which can then be oxidized to the corresponding pyridines.[24][25] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia.[25] Modern variations of this reaction often employ microwave irradiation or flow chemistry to improve reaction times and yields.[24][26]

3. C-H Activation

Direct C-H functionalization is a transformative strategy in organic synthesis that avoids the need for pre-functionalized starting materials (e.g., halides or organometallics).[27] This approach offers a more atom- and step-economical route to functionalized heterocycles.[27] Palladium and rhodium are common catalysts for these transformations.[28][29] While powerful, achieving high regioselectivity can be a challenge and often requires the use of directing groups.[30][31] Mechanochemical methods, which use mechanical force to induce chemical reactions, are emerging as a sustainable, solvent-free alternative for C-H activation of heterocycles.[27]

4. Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful and green technology for generating reactive radical intermediates under exceptionally mild conditions.[9][32][33] This strategy is particularly useful for the synthesis of complex natural products and other intricate heterocyclic systems.[32][33] By using a photocatalyst that absorbs visible light, single-electron transfer (SET) processes can be initiated, leading to the formation of radicals that can participate in cascade reactions to build multiple bonds and rings in a single step.[32][33][34] This approach has been successfully applied to the synthesis of indoles and indolines.[35][36]

Photoredox Catalysis Cycle

G PC PC PC_star PC* PC->PC_star Visible Light (hν) Sub_ox Substrate(ox) PC_star->Sub_ox SET Sub_red Substrate(red) PC_star->Sub_red SET Prod_red Product(red) Sub_ox->Prod_red Prod_ox Product(ox) Sub_red->Prod_ox Prod_red->PC Prod_ox->PC

Caption: Simplified representation of a photoredox catalytic cycle.

III. Detailed Application Protocols

The following protocols are designed to be self-validating, with clear steps and justifications for the choice of reagents and conditions.

Protocol 1: Synthesis of 2-Arylpyridines via Suzuki-Miyaura Coupling

This protocol details a general procedure for the coupling of a 2-chloropyridine with an arylboronic acid. The use of a palladium catalyst with a suitable phosphine ligand is essential for efficient reaction.[16]

Materials & Reagents

Reagent/MaterialPurposeTypical Quantity
2-Chloropyridine derivativeElectrophile1.0 mmol
Arylboronic acidNucleophile1.2 - 1.5 equiv
Pd₂(dba)₃Palladium Catalyst Precursor2 mol%
XPhosLigand4 mol%
K₃PO₄ (potassium phosphate)Base2.0 - 3.0 equiv
1,4-DioxaneAnhydrous Solvent5 mL
ArgonInert Gas-

Procedure

  • Reaction Setup: To an oven-dried Schlenk tube, add the 2-chloropyridine derivative (1.0 mmol), arylboronic acid (1.2 equiv), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon three times. This is critical to prevent oxidation of the palladium(0) active catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction: Place the reaction tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylpyridine.

Protocol 2: Synthesis of N-Arylindoles via Buchwald-Hartwig Amination

This protocol describes the N-arylation of indole with an aryl bromide. The choice of a bulky, electron-rich phosphine ligand like BINAP or XPhos is often crucial for achieving high yields.[17][18]

Materials & Reagents

Reagent/MaterialPurposeTypical Quantity
IndoleAmine Nucleophile1.2 equiv
Aryl bromideElectrophile1.0 mmol
Pd(OAc)₂Palladium Catalyst Precursor2-5 mol%
BINAPChiral Ligand4-10 mol%
NaOtBu (Sodium tert-butoxide)Strong, non-nucleophilic base1.5 - 2.0 equiv
TolueneAnhydrous Solvent5 mL
ArgonInert Gas-

Procedure

  • Reaction Setup: In an oven-dried Schlenk tube, combine the aryl bromide (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and BINAP (0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add the indole (1.2 mmol), NaOtBu (1.5 equiv), and anhydrous toluene (5 mL).

  • Reaction: Heat the mixture in a preheated oil bath at 100-110 °C for 16-24 hours. The strong base deprotonates the indole, making it a more potent nucleophile.

  • Monitoring: Track the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent in vacuo and purify the residue by flash column chromatography to yield the N-arylindole.[17]

Protocol 3: One-Pot Ugi/Heck Cascade for Tetrahydroisoquinolines

This advanced protocol demonstrates the power of combining an MCR with a subsequent transition metal-catalyzed cyclization in a one-pot fashion, maximizing step-economy.[23]

Materials & Reagents

Reagent/MaterialPurposeTypical Quantity
2-BromobenzaldehydeAldehyde component1.0 mmol
BenzylamineAmine component1.0 mmol
Trimethylsilyl azide (TMSN₃)Azide source1.1 equiv
Cyclohexyl isocyanideIsocyanide component1.0 mmol
MethanolSolvent for Ugi reaction2 mL
Pd(OAc)₂Heck catalyst5 mol%
PPh₃ (Triphenylphosphine)Ligand for Heck reaction10 mol%
K₂CO₃ (Potassium carbonate)Base for Heck reaction2.0 equiv
DMF (Dimethylformamide)Solvent for Heck reaction3 mL

Procedure

  • Ugi Reaction: In a reaction vial, dissolve 2-bromobenzaldehyde (1.0 mmol) and benzylamine (1.0 mmol) in methanol (2 mL). Stir for 10 minutes. Add cyclohexyl isocyanide (1.0 mmol) followed by TMSN₃ (1.1 equiv). Stir the mixture at room temperature for 24 hours. The Ugi reaction will form a linear tetrazole intermediate.

  • Solvent Removal: After completion of the Ugi reaction (monitored by TLC), remove the methanol under reduced pressure.

  • Heck Cyclization Setup: To the crude Ugi product, add Pd(OAc)₂ (0.05 mmol), PPh₃ (0.10 mmol), K₂CO₃ (2.0 mmol), and DMF (3 mL).

  • Heck Reaction: Seal the vial and heat the mixture at 120 °C for 12 hours. The intramolecular Heck reaction will form the tetrahydroisoquinoline ring system.[23]

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the final product by column chromatography.

IV. Conclusion

The synthesis of heterocyclic compounds is a dynamic and evolving field, central to the advancement of medicinal chemistry and drug development. Modern synthetic strategies, including palladium-catalyzed cross-couplings, multicomponent reactions, and photoredox catalysis, provide powerful and versatile tools for the construction of these vital molecular scaffolds. By understanding the principles behind these methods and adhering to robust, well-designed protocols, researchers can efficiently access novel chemical entities with the potential to become the next generation of therapeutics. The continued innovation in synthetic methodology will undoubtedly accelerate the drug discovery process, enabling the creation of more effective and safer medicines.[6][10]

References
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  • Synthesis of heterocyclic bis-amides derivatives through four-component condensation Ugi reaction. Georgia Southern University.
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Application Notes & Protocols: Strategic Derivatization of 6-Amino-3-bromo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Amino-3-bromo-2-methoxybenzoic acid is a highly functionalized aromatic scaffold of significant interest in medicinal chemistry and materials science. Its utility stems from the presence of three distinct, orthogonally reactive functional groups: a carboxylic acid, a primary aromatic amine, and an aryl bromide. This structure allows for selective, stepwise derivatization to build complex molecular architectures. This guide provides an in-depth exploration of the key derivatization techniques for this versatile building block, explaining the chemical principles behind the protocols and offering field-proven methodologies for researchers in drug development and synthetic chemistry. The protocols herein are designed to be self-validating, with explanations for critical steps to minimize side reactions and maximize yields. It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.[1]

Molecular Overview and Strategic Considerations

The core of successful derivatization lies in understanding the reactivity of each functional group and planning the synthetic sequence accordingly. The structure of this compound presents three primary reaction sites.

  • Site 1 (Carboxylic Acid): Amenable to nucleophilic acyl substitution, primarily for forming amides and esters. Activation is required.

  • Site 2 (Amino Group): A nucleophilic group that can also interfere with certain catalytic reactions. It can be acylated, alkylated, or, most importantly, protected.

  • Site 3 (Aryl Bromide): An ideal handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

The interplay between these sites dictates the synthetic strategy. For instance, attempting a palladium-catalyzed cross-coupling at Site 3 without first protecting the amino group at Site 2 can lead to catalyst inhibition and significant side reactions, such as reductive dehalogenation.[2] Therefore, a protection strategy is often the first and most critical step in a multi-step synthesis.

Caption: Key reactive sites on the this compound scaffold.

Derivatization of the Amino Group: Protection Strategies

The primary amino group is a potent nucleophile and can interfere with subsequent reactions, particularly palladium-catalyzed cross-couplings. Protecting this group is a foundational step in many synthetic routes. The tert-butoxycarbonyl (Boc) group is an excellent choice as it is stable under the basic conditions of many coupling reactions but can be readily removed with acid.[3][4][5]

Rationale for Protection
  • Preventing Side Reactions: A free amino group can coordinate to the palladium catalyst in cross-coupling reactions, leading to catalyst deactivation or promoting undesired reductive dehalogenation, where the bromine atom is replaced by hydrogen.[2]

  • Preventing Self-Polymerization: During amide coupling, the amino group of one molecule can react with the activated carboxylic acid of another, leading to oligomers.[6]

  • Orthogonality: The Boc group provides an orthogonal protection strategy, as it is installed under basic conditions and removed under acidic conditions, which are typically compatible with other functional groups present.[3]

Protocol: N-Boc Protection

This protocol details the protection of the amino group using Di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF) or Dioxane

  • Ethyl acetate, 1M HCl, Brine, Anhydrous Sodium Sulfate (for workup)

Procedure:

  • Dissolve this compound (1.0 eq) in THF.

  • Add a base, such as triethylamine (1.5 eq) or an aqueous solution of sodium bicarbonate.

  • Add Di-tert-butyl dicarbonate (1.1 - 1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the reaction is complete, concentrate the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with 1M HCl (to remove excess base), followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected product, which can often be used without further purification.

Boc_Protection_Workflow Start Dissolve Starting Material in THF with Base (TEA) AddBoc Add Boc₂O (Di-tert-butyl dicarbonate) Start->AddBoc Stir Stir at Room Temp (Monitor by TLC/LC-MS) AddBoc->Stir Workup Aqueous Workup (EtOAc, 1M HCl, Brine) Stir->Workup Dry Dry & Concentrate Workup->Dry Product Boc-Protected Product Dry->Product

Caption: Workflow for N-Boc protection of the amino group.

Derivatization of the Carboxylic Acid Group

The carboxylic acid is typically derivatized into amides or esters. This transformation requires the activation of the carboxyl group to make it susceptible to nucleophilic attack.

Amide Bond Formation (Amidation)

The formation of an amide bond is a cornerstone of medicinal chemistry.[7] Modern coupling reagents provide high efficiency and minimize side reactions.

Causality Behind Experimental Choices:

  • Coupling Reagents: Uronium/aminium-based reagents like HATU are highly efficient because they rapidly form a highly reactive activated ester, minimizing the time for potential side reactions.[6] Carbodiimides like EDC are cost-effective but are often used with additives like HOBt to suppress racemization and improve efficiency.[6]

  • Base: A non-nucleophilic base like Diisopropylethylamine (DIPEA) is crucial. It deprotonates the carboxylic acid to facilitate activation and neutralizes acidic byproducts without competing as a nucleophile.[6]

  • Pre-activation: Activating the carboxylic acid with the coupling reagent before adding the amine partner is a key strategy. This ensures the activated species is readily available to react with the desired amine, significantly reducing the chance of self-polymerization.[6]

ReagentClassKey Characteristics
HATU Uronium/AminiumVery fast, high yielding, low racemization. Good for hindered substrates.[6]
EDC/HOBt CarbodiimideCost-effective, robust. HOBt additive suppresses side reactions.[6]
PyBOP PhosphoniumEffective at minimizing racemization, but produces phosphine oxide byproducts.
T3P Phosphonic AnhydrideStrong activating agent, byproducts are water-soluble for easy removal.

Table 1: Comparison of Common Amide Coupling Reagents.

Protocol: Amide Coupling using HATU

This protocol assumes the amino group has been previously protected.

Materials:

  • N-Boc-6-amino-3-bromo-2-methoxybenzoic acid (1.0 eq)

  • Desired amine coupling partner (1.0 - 1.2 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of the N-Boc protected acid (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) to the solution and stir for 15-30 minutes. This is the pre-activation step.[6]

  • Add the amine partner (1.0 - 1.2 eq) to the reaction mixture, either neat or as a solution in DMF.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), a weak base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Esterification

Fischer esterification is a classical method involving an acid catalyst and an excess of alcohol. The basic amino group consumes the acid catalyst, meaning a stoichiometric amount is often needed rather than a purely catalytic one.[8]

Protocol: Fischer Esterification

  • Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol or ethanol), which serves as both reactant and solvent (use a large excess).[8]

  • Cool the mixture in an ice bath and slowly add a strong acid catalyst like concentrated sulfuric acid (H₂SO₄, ~1.5-2.0 eq).

  • Heat the mixture to reflux and maintain for 4-24 hours, monitoring reaction progress.

  • Cool the reaction and neutralize with a saturated solution of sodium bicarbonate. The ester product will often precipitate.

  • Filter the solid product or extract with an organic solvent, wash, dry, and purify as needed.

Derivatization at the Bromo-Substituent: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester.[9][10] A successful Suzuki coupling on this substrate is highly contingent on prior protection of the amino group.

The Suzuki Catalytic Cycle: The reaction proceeds via a well-established palladium catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl bromide, forming a Pd(II) intermediate.[11]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.[9]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[2]

Suzuki_Cycle cluster_inputs Inputs Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Trans Transmetalation PdII_ArR Ar-Pd(II)L₂-R' Trans->PdII_ArR RedElim Reductive Elimination RedElim->Pd0 Product Ar-R' (Coupled Product) RedElim->Product ArX Ar-X (Our Substrate) ArX->OxAdd Boronic R'-B(OH)₂ + Base Boronic->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol assumes the starting material is N-Boc protected.

Materials:

  • N-Boc-6-amino-3-bromo-2-methoxybenzoic acid (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%)[2]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq)[2]

  • Solvent (e.g., Dioxane/Water or Toluene/Water mixture)

Procedure:

  • Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (Argon or Nitrogen). Degas all solvents.

  • In a reaction flask, combine the N-Boc protected aryl bromide (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 3.0 eq).

  • Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane and Water).

  • Heat the reaction mixture, typically to 80-110 °C, and stir for 4-16 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent. Purify the crude product via column chromatography.

  • The final product can then be subjected to Boc deprotection (e.g., using TFA in DCM) to reveal the free amine if desired.

Conclusion

This compound is a powerful synthetic intermediate whose value is unlocked through the strategic and sequential manipulation of its three functional groups. Successful derivatization hinges on a logical workflow, most commonly beginning with the protection of the highly reactive amino group. This enables clean and efficient subsequent reactions at the carboxylic acid and aryl bromide positions. The protocols and principles outlined in this guide provide a robust framework for researchers to harness the full synthetic potential of this versatile building block in their drug discovery and materials science programs.

References

  • BenchChem. (2025). Technical Support Center: 4-Amino-3-bromobenzoic Acid Cross-Coupling Reactions.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids.
  • Organic Chemistry Portal. Protective Groups.
  • MySkinRecipes. (2025). This compound.
  • Wikipedia. Suzuki reaction.
  • Biosynth. Protecting Groups in Peptide Synthesis.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • BenchChem. (2025). Technical Support Center: Optimizing Amide Coupling for 4-Amino-3-bromobenzoic Acid.
  • RSC Publishing. Organic & Biomolecular Chemistry.
  • SciSpace. Amino Acid-Protecting Groups.
  • Organic Chemistry Portal. Suzuki Coupling.
  • BenchChem. (2025).
  • BenchChem. (2025).

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An Application Scientist's Guide to Functional Organic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive overview of the design, characterization, and application of functional organic materials. Intended for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to explain the fundamental principles and causal relationships behind experimental choices. We delve into core applications in organic electronics and biomedicine, presenting detailed, field-tested protocols for the fabrication and analysis of devices such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and platforms for biosensing and drug delivery. Each protocol is designed as a self-validating system, ensuring technical accuracy and reproducibility.

Introduction: The Promise of Carbon-Based Functionality

Functional organic materials, a class of materials primarily composed of carbon-based molecules and polymers, have emerged as a cornerstone of modern materials science. Their strength lies in the unparalleled versatility of organic chemistry, which allows for the precise tuning of electronic, optical, and biological properties through targeted synthetic strategies.[1] Unlike their inorganic counterparts, organic materials offer inherent advantages such as mechanical flexibility, solution processability for low-cost and large-area fabrication, and biocompatibility, opening doors to next-generation electronics and medical therapies.[2] This guide explores the journey from molecular design to real-world application, providing both the foundational knowledge and the practical protocols necessary to harness the potential of these remarkable materials.

Part I: Core Concepts in Material Design and Characterization

The performance of any functional organic material is intrinsically linked to its molecular structure and its organization in the solid state. This section outlines the key strategies for designing these materials and the essential techniques for characterizing their critical properties.

Molecular Design and Synthesis

The power of functional organic materials stems from the ability to design molecules with specific properties. Chemists can precisely control factors like the electronic bandgap, charge carrier mobility, and environmental responsiveness by modifying the molecular building blocks.[1][3] This has led to the development of high-performance materials for a vast array of applications.[3]

Essential Characterization Protocols

A suite of characterization techniques is employed to understand the structure-property relationships that govern material performance.[4][5][6] These analyses provide the crucial feedback loop for optimizing material design and device fabrication.

1. Spectroscopic Analysis (UV-Vis and Photoluminescence):

  • Purpose: To determine the optical bandgap (the energy difference between the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) and assess the emissive properties of a material.

  • Insight: The absorption and emission spectra provide the first indication of a material's suitability for applications like OLEDs (color of emitted light) or organic solar cells (light absorption range).

2. Electrochemical Analysis (Cyclic Voltammetry):

  • Purpose: To determine the HOMO and LUMO energy levels of a material by measuring its oxidation and reduction potentials.[7]

  • Insight: Proper energy level alignment between different layers in a device (e.g., electrodes and active layers) is critical for efficient charge injection and transport.[5] Cyclic voltammetry is an indispensable tool for ensuring this energetic compatibility.[7]

Protocol: Determining HOMO/LUMO with Cyclic Voltammetry

  • Preparation: Dissolve a small amount of the organic material in an appropriate solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Cell Assembly: Use a standard three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Calibration: Add a small amount of an internal reference standard, such as ferrocene/ferrocenium (Fc/Fc+), to the solution. Run a cyclic voltammogram to determine the potential of the Fc/Fc+ redox couple. This allows for calibration of the energy levels against the vacuum level.[8][9]

  • Measurement: Scan the potential to measure the onset of the first oxidation and reduction peaks of the target material.[8][9]

  • Calculation:

    • HOMO (eV) = -[E_ox (onset) vs Fc/Fc+ + 4.8] eV

    • LUMO (eV) = -[E_red (onset) vs Fc/Fc+ + 4.8] eV

    • (Note: The value 4.8 eV is the energy level of the Fc/Fc+ couple below the vacuum level, though values up to 5.1 eV are also used).[8][9]

  • Self-Validation: The electrochemical bandgap (LUMO - HOMO) should be compared with the optical bandgap derived from the onset of the UV-Vis absorption spectrum. A close correlation between these values provides confidence in the measurements.

3. Morphological and Structural Analysis (AFM and XRD):

  • Purpose: To visualize the surface topography and probe the molecular packing and crystallinity of thin films.

  • Insight: The arrangement of molecules in the solid state dramatically impacts charge transport. Atomic Force Microscopy (AFM) reveals film roughness and domain structures, while X-ray Diffraction (XRD) provides information on molecular ordering and crystallinity—key factors for high-performance transistors.[5]

Part II: Application Notes for Organic Electronics

Organic electronics leverages the unique properties of these materials to create devices like flexible displays, sensors, and photovoltaics.[10][11]

Application Note 1: Fabricating an Organic Light-Emitting Diode (OLED)

OLEDs are devices that emit light when an electric current is passed through them.[12] They are composed of a series of thin organic layers sandwiched between two electrodes.[12][13]

Workflow: From Material Synthesis to Device Fabrication

Caption: General workflow from material design to final device testing.

Protocol: Spin-Coating a Simple Polymer-Based OLED

This protocol describes the fabrication of a basic OLED using solution-based methods, which are ideal for rapid prototyping and material screening.[12][13]

  • Substrate Preparation:

    • Action: Clean an Indium Tin Oxide (ITO)-coated glass substrate by sonicating sequentially in detergent, deionized water, acetone, and isopropanol. Dry the substrate under a stream of nitrogen.

    • Causality: The ITO serves as the transparent anode. A pristine surface is critical to prevent short circuits and ensure uniform film deposition.

  • Hole Injection Layer (HIL) Deposition:

    • Action: Treat the ITO surface with oxygen plasma or UV-Ozone to increase its work function, promoting efficient hole injection. Immediately after, spin-coat a filtered solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) at 3000 rpm for 60 seconds.[14][15]

    • Causality: PEDOT:PSS is a conductive polymer that smooths the ITO surface and lowers the energy barrier for holes to enter the emissive layer.

  • Annealing:

    • Action: Bake the substrate on a hotplate at 120°C for 15 minutes in a nitrogen-filled glovebox.

    • Causality: This step removes residual water and solvent from the PEDOT:PSS layer, which is crucial for device stability and performance.

  • Emissive Layer (EML) Deposition:

    • Action: Prepare a solution of a light-emitting polymer (e.g., a polyfluorene derivative) in an appropriate solvent like toluene. Spin-coat the EML solution on top of the PEDOT:PSS layer.

    • Causality: The spin speed directly controls the thickness of the film; a typical target is 70-100 nm for balanced charge transport and recombination.[14]

  • Cathode Deposition:

    • Action: Transfer the substrate to a thermal evaporator. Deposit a low work function metal cathode (e.g., a thin layer of LiF followed by Aluminum) through a shadow mask at high vacuum (<10⁻⁶ Torr).[16]

    • Causality: The LiF/Al bilayer creates an efficient electron-injecting contact. The vacuum is necessary to prevent oxidation of the reactive cathode metal.

  • Encapsulation & Testing:

    • Action: Encapsulate the device using a glass lid and UV-curable epoxy to protect it from oxygen and moisture. Test the device by applying a voltage and measuring the current and light output.

    • Self-Validation: A functioning device will emit light with a turn-on voltage typically between 3-5 V. The color of the light should correspond to the photoluminescence spectrum of the emissive polymer. No light emission or very high current could indicate a short circuit, possibly due to a contaminated substrate or a pinhole in the organic layers.

Diagram: OLED Device Architecture

Caption: Layered structure of a typical polymer-based OLED.

Application Note 2: Characterizing an Organic Field-Effect Transistor (OFET)

OFETs are the fundamental building blocks of organic circuits, acting as switches or amplifiers.[17] An OFET uses a voltage applied to a gate electrode to control the flow of current through an organic semiconductor channel.[2][11][17]

Protocol: Fabricating and Characterizing a Bottom-Gate, Top-Contact OFET

  • Substrate: Start with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer.

    • Causality: The doped silicon acts as the common gate electrode, and the high-quality SiO₂ serves as the gate dielectric.

  • Dielectric Surface Treatment:

    • Action: Treat the SiO₂ surface with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS).

    • Causality: The SAM passivates the dielectric surface, reduces charge trapping, and promotes better molecular ordering of the subsequently deposited organic semiconductor, which is critical for achieving high charge carrier mobility.

  • Organic Semiconductor Deposition:

    • Action: Deposit the organic semiconductor (e.g., pentacene via thermal evaporation or a solution-processable polymer via spin-coating) onto the treated dielectric.

    • Causality: The semiconductor forms the active channel where charge carriers accumulate.[17]

  • Source-Drain Electrode Deposition:

    • Action: Use a shadow mask to thermally evaporate the source and drain electrodes (typically Gold) on top of the semiconductor layer.

    • Causality: Gold is often used due to its high work function, which facilitates hole injection into many p-type organic semiconductors.

  • Characterization:

    • Action: Place the device on a probe station. Apply a source-drain voltage (V_DS) and sweep the gate voltage (V_GS), measuring the resulting source-drain current (I_DS) to obtain the transfer curve. Then, set a fixed V_GS and sweep V_DS to obtain the output curve.[17][18]

    • Self-Validation: The output curves should show a clear linear and saturation region.[11] The transfer curve, when plotted as (I_DS)^1/2 vs. V_GS, should be linear in the saturation regime, allowing for the extraction of key performance metrics.

Data Analysis and Key Metrics

From the transfer and output curves, two critical performance parameters are extracted:

ParameterDescriptionHow to ExtractTypical Values
Field-Effect Mobility (μ) A measure of how quickly charge carriers move through the semiconductor channel.[17]From the slope of the (I_DS)^1/2 vs. V_GS plot in the saturation regime.0.1 - 10 cm²/Vs
On/Off Current Ratio (I_on/I_off) The ratio of the current when the transistor is 'on' to the current when it is 'off'.From the maximum and minimum current in the transfer curve.> 10⁵

Part III: Application Notes for Biotechnology and Drug Development

The soft, flexible, and ionically conductive nature of certain organic materials makes them ideal for interfacing with biological systems.[19][20]

Application Note 3: Organic Electrochemical Transistors (OECTs) for Biosensing

OECTs operate via ionic-electronic coupling, making them exceptionally sensitive transducers of biological signals.[21][22] The current through the organic semiconductor channel is modulated by ions from an electrolyte, which can be a physiological fluid.[23][24] This allows for the detection of metabolites, ions, and other biomarkers.[19][21][24]

Diagram: OECT Biosensor Working Principle

Caption: Mechanism of an enzyme-modified OECT biosensor.

Protocol: Fabricating and Using an OECT for Glucose Detection

  • Device Fabrication: Fabricate a standard OECT structure, often on a flexible substrate like PET. The channel is typically made of PEDOT:PSS, and the gate electrode is made of Gold or Platinum.[18]

  • Gate Functionalization:

    • Action: Immobilize the enzyme Glucose Oxidase (GOx) onto the gate electrode surface.

    • Causality: GOx specifically catalyzes the oxidation of glucose. This is the key to the sensor's selectivity.

  • Sensing Measurement:

    • Action: Apply a constant V_DS and V_GS to the OECT. Introduce a sample solution (e.g., artificial saliva) containing glucose into the electrolyte that connects the gate and the channel.

    • Causality: The GOx enzyme converts glucose into gluconic acid and hydrogen peroxide. The local pH change or electrochemical reaction at the gate alters the effective gate voltage, which in turn modulates the ionic flow into the channel.

  • Signal Transduction & Readout:

    • Action: Record the change in the OECT's drain current (I_DS) over time.

    • Insight: The magnitude of the current change is proportional to the concentration of glucose in the sample. The OECT's high transconductance provides significant signal amplification, enabling sensitive detection.[20]

    • Self-Validation: A control experiment using a solution without glucose should show no significant change in current. Testing with other sugars like fructose or sucrose should yield a minimal response, confirming the sensor's selectivity.

Application Note 4: Stimuli-Responsive Polymers for Drug Delivery

"Smart" polymers can undergo significant changes in their physical properties in response to specific environmental triggers, such as changes in pH or temperature.[25][26][27] This behavior can be exploited to create drug delivery systems that release their payload on demand at a target site (e.g., a tumor, which is often more acidic than healthy tissue).[26][28]

Protocol: Synthesis and Loading of pH-Responsive Nanoparticles

This protocol describes the creation of nanoparticles that encapsulate a drug and release it in acidic environments.

  • Polymer Synthesis: Synthesize a block copolymer containing a hydrophobic block (e.g., poly(lactic-co-glycolic acid), PLGA) and a pH-responsive block (e.g., a polymer with amine groups like poly(β-amino ester)).

    • Causality: PLGA is biodegradable and forms the stable core of the nanoparticle.[29] The amine-containing block is hydrophilic at low pH (protonated) and hydrophobic at physiological pH (neutral).

  • Nanoparticle Formulation (Self-Assembly):

    • Action: Dissolve the polymer and a hydrophobic drug (e.g., doxorubicin) in a water-miscible organic solvent. Add this solution dropwise to a vigorously stirring aqueous buffer at physiological pH (7.4).

    • Causality: As the organic solvent diffuses away, the hydrophobic polymer blocks and the drug self-assemble to form a core, while the now-hydrophobic pH-responsive blocks form a protective shell. This process, known as nanoprecipitation, entraps the drug within the nanoparticle core.

  • Purification and Characterization:

    • Action: Purify the nanoparticles via dialysis or centrifugation to remove free drug and solvent. Characterize their size and morphology using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

    • Self-Validation: DLS should show a narrow size distribution, typically in the 100-200 nm range, which is ideal for avoiding rapid clearance from the bloodstream.

  • Drug Loading and Release Study:

    • Action: To determine loading efficiency, dissolve a known amount of nanoparticles and measure the drug concentration using UV-Vis spectroscopy. To study release, incubate the loaded nanoparticles in buffers at different pH values (e.g., pH 7.4 and pH 5.5) and measure the amount of released drug over time.

    • Expected Outcome: The release profile should show minimal drug leakage at physiological pH 7.4. In the acidic buffer (pH 5.5), the pH-responsive polymer block will become protonated and hydrophilic, causing the nanoparticle structure to swell or disassemble, leading to a burst release of the encapsulated drug.[29]

Conclusion and Future Outlook

The field of functional organic materials continues to evolve at a rapid pace. From the design of new molecules with enhanced properties to the development of novel fabrication techniques, the possibilities are vast.[3][30][31] The integration of these materials into flexible electronics, wearable sensors, and targeted therapeutics promises to revolutionize technology and medicine. The protocols and principles outlined in this guide provide a solid foundation for researchers to contribute to this exciting and impactful field.

References

  • Solid-state organic electrochemical transistors (OECTs) based on gel electrolytes for biosensors and bioelectronics.
  • Organic Field Effect Transistors (OFET). Ossila.
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  • Organic Electrochemical Transistors (OECTs)
  • Functional Organic Electrochemical Transistor-Based Biosensors for Biomedical Applic
  • Biological Applications of Organic Electrochemical Transistors: Electrochemical Biosensors and Electrophysiology Recording. PMC - NIH.
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  • Advanced chemical characterization of organic electronic materials and devices. University of Namur Research Portal.
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  • A guide for the characterization of organic electrochemical transistors and channel materials. Chemical Society Reviews (RSC Publishing).
  • Spin Coating: Complete Guide to Theory and Techniques. Ossila.
  • In-situ/operando characterization techniques for organic semiconductors and devices. Journal of Semiconductors.
  • FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS. Universiti Malaysia Sabah.
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  • Tutorial: Organic field-effect transistors: Materials, structure and oper
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  • Organic field-effect transistor. Wikipedia.
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  • Organic Field-Effect Transistors (OFET) and Organic Electrochemical Transistors (OECT). Fraunhofer IPMS.
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Experimental procedure for the bromination of aminobenzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Experimental Bromination of Aminobenzoic Acids: Protocols, Mechanisms, and Applications

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Brominated Aminobenzoic Acids

Aminobenzoic acids are a cornerstone of medicinal chemistry, serving as versatile scaffolds in the synthesis of a wide array of therapeutic agents.[1] The introduction of a bromine atom onto the aromatic ring of these molecules—a process known as bromination—dramatically enhances their utility as synthetic building blocks.[2] This modification not only provides a reactive handle for subsequent cross-coupling reactions but can also modulate the molecule's physicochemical properties, influencing its biological activity.[3][4] Brominated aminobenzoic acids are pivotal intermediates in the development of pharmaceuticals, including anti-inflammatory, antibacterial, and anticancer agents, as well as in the synthesis of dyes, agrochemicals, and specialized polymers.[5][6][7]

This technical guide provides a comprehensive overview of the experimental procedures for the bromination of aminobenzoic acids. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical advice grounded in established chemical principles. We will explore various synthetic methodologies, from direct bromination with N-Bromosuccinimide (NBS) to greener alternatives and protective group strategies, ensuring a thorough understanding of both the "how" and the "why" behind these crucial transformations.

Theoretical Framework: The Mechanism of Electrophilic Aromatic Substitution

The bromination of aminobenzoic acids proceeds via an electrophilic aromatic substitution (EAS) mechanism.[8] The benzene ring of the aminobenzoic acid acts as a nucleophile, attacking an electrophilic bromine species (Br⁺). The reactivity and regioselectivity of this reaction are governed by the electronic effects of the substituents already present on the ring: the amino group (-NH₂) and the carboxylic acid group (-COOH).

  • Amino Group (-NH₂): This group is a powerful activating substituent and an ortho, para-director. Through resonance, the lone pair of electrons on the nitrogen atom donates electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.[9]

  • Carboxylic Acid Group (-COOH): This group is a deactivating substituent and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive.[9]

In aminobenzoic acids, the potent activating effect of the amino group dominates, directing the incoming electrophile to the positions ortho and para to it. For instance, in the case of 4-aminobenzoic acid (p-aminobenzoic acid or PABA), the positions ortho to the amino group (positions 3 and 5) are activated for substitution.

The general mechanism involves three key steps:

  • Generation of the Electrophile: A highly electrophilic bromine species (Br⁺ or a polarized Br-Br bond) is generated from a bromine source.

  • Nucleophilic Attack: The electron-rich aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. This step is typically the rate-determining step of the reaction.[8]

  • Deprotonation: A base removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final brominated product.[8]

G cluster_mech Electrophilic Aromatic Substitution Mechanism A Aromatic Ring (e.g., Aminobenzoic Acid) Intermediate Arenium Ion Intermediate (Resonance Stabilized) A->Intermediate Nucleophilic Attack (Rate-Determining Step) E_plus Electrophile (Br+) Product Brominated Product Intermediate->Product Deprotonation (Fast) H_plus H+

Caption: Generalized pathway for electrophilic aromatic substitution.

Synthetic Methodologies & Comparative Data

Several reliable methods exist for the bromination of aminobenzoic acids. The choice of method depends on factors such as the specific isomer, desired yield, selectivity, and environmental considerations. Here, we compare three common approaches for the synthesis of 4-amino-3-bromobenzoic acid.

ParameterMethod 1: NBSMethod 2: NH₄Br/H₂O₂Method 3: Protection-Bromination
Brominating Agent N-Bromosuccinimide (NBS)Bromine (generated in situ)Elemental Bromine (Br₂)
Solvent N,N-Dimethylformamide (DMF)Acetic AcidGlacial Acetic Acid
Reaction Temp. Room TemperatureRoom Temperature0°C to Room Temperature
Reaction Time 12-18 hours[10][11]~3 hours[5][10]Multi-step (hours)
Reported Yield ~70%[12]Precipitate Obtained[10]Variable, often high
Key Advantage High selectivity, reliable[10]Environmentally benign, avoids Br₂[10]Excellent control, prevents over-bromination[13]
Key Disadvantage Longer reaction timePotential for byproduct formationMulti-step process increases complexity

Experimental Protocols

Safety First: The handling of bromine, N-bromosuccinimide, and strong acids requires strict safety protocols. Always work in a well-ventilated chemical fume hood.[14] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15][16] Bromine is highly corrosive, toxic if inhaled, and a strong oxidizer.[17][18] Have a spill kit and quenching solution (e.g., sodium thiosulfate) readily available.

Protocol 1: Bromination of 4-Aminobenzoic Acid using N-Bromosuccinimide (NBS)

This method is widely used for its reliability and selectivity in achieving mono-bromination.[10]

Materials:

  • 4-Aminobenzoic acid

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminobenzoic acid (e.g., 10.0 g, 72.9 mmol) in DMF (e.g., 50 mL).

  • Reagent Addition: To the stirred solution, add N-bromosuccinimide (e.g., 13.0 g, 73.0 mmol, 1.0 eq) portion-wise. To improve selectivity and control the reaction, it is advisable to cool the flask in an ice bath during the addition, ensuring the temperature remains below 5°C.[11]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 to 18 hours.[10][12] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Precipitation & Isolation: Upon completion, pour the reaction mixture into a beaker containing cold deionized water (e.g., 200 mL). A precipitate will form.[5]

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual DMF and succinimide byproduct.[12]

  • Drying: Dry the purified product, 4-amino-3-bromobenzoic acid, under vacuum. The product typically appears as a white to light yellow crystalline powder.[10][19]

Protocol 2: Green Bromination using Ammonium Bromide and Hydrogen Peroxide

This protocol offers an environmentally friendlier approach by generating the electrophilic bromine species in situ, avoiding the direct handling of liquid bromine.[10]

Materials:

  • 4-Aminobenzoic acid

  • Ammonium bromide (NH₄Br)

  • Glacial Acetic Acid

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Deionized Water

  • Dichloromethane and Methanol (for recrystallization)

Procedure:

  • Reaction Setup: In a 50 mL flask, charge 4-aminobenzoic acid (2.0 g, 14.6 mmol) and ammonium bromide (1.5 g, 15.3 mmol, ~1.05 eq) in glacial acetic acid (15 mL).[5][12]

  • Oxidant Addition: Stir the mixture at room temperature. Add hydrogen peroxide (0.545 g of 30% H₂O₂, ~16.0 mmol, ~1.1 eq) dropwise to the mixture.[6][12]

  • Reaction: Continue stirring at room temperature for approximately 3 hours.[10] The product may begin to precipitate from the solution.

  • Isolation: Stop stirring and allow the precipitate to settle. Filter the solid product and wash it thoroughly with water.[12]

  • Purification: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as a mixture of dichloromethane and methanol.[5][10]

Protocol 3: Bromination of 2-Aminobenzoic Acid using Elemental Bromine

Direct bromination with elemental bromine is also a common procedure, particularly for isomers like anthranilic acid (2-aminobenzoic acid).

Materials:

  • 2-Aminobenzoic acid (or its sodium salt)

  • Elemental Bromine (Br₂)

  • Glacial Acetic Acid

  • Benzene or other suitable washing solvent

Procedure:

  • Dissolution: Dissolve sodium 2-aminobenzoate (6.4 g, 40 mmol) in glacial acetic acid (32 mL) in a flask cooled to approximately 15°C in a water bath.[20]

  • Bromine Addition: In a separate flask, prepare a solution of bromine (7.2 g, 2.0 mL, 40 mmol) in glacial acetic acid (47 mL). Add this bromine solution dropwise to the stirred aminobenzoate solution while maintaining the temperature at 15°C.[20]

  • Reaction: After the addition is complete, stir the mixture for 1 hour at the same temperature.[20]

  • Isolation: The product will precipitate. Filter the solid, wash it with a non-polar solvent like benzene to remove excess bromine, and dry it in the dark.[20] This procedure may yield a mixture of 2-amino-5-bromobenzoic acid and the di-brominated product, 2-amino-3,5-dibromobenzoic acid, which can be separated based on solubility differences during a subsequent workup.[20]

Experimental Workflows

G cluster_nbs Method 1: NBS Workflow cluster_h2o2 Method 2: H₂O₂/NH₄Br Workflow start_nbs 4-Aminobenzoic Acid + DMF add_nbs Add NBS (portion-wise) at 0-5 °C start_nbs->add_nbs react_nbs Stir at RT 12-18 hours add_nbs->react_nbs precip_nbs Pour into Water react_nbs->precip_nbs filter_nbs Vacuum Filtration & Water Wash precip_nbs->filter_nbs product_nbs Pure 4-Amino-3-bromobenzoic Acid filter_nbs->product_nbs start_h2o2 4-Aminobenzoic Acid + NH₄Br + Acetic Acid add_h2o2 Add H₂O₂ (dropwise) at RT start_h2o2->add_h2o2 react_h2o2 Stir at RT 3 hours add_h2o2->react_h2o2 filter_h2o2 Filtration & Water Wash react_h2o2->filter_h2o2 recrys_h2o2 Recrystallization (DCM/MeOH) filter_h2o2->recrys_h2o2 product_h2o2 Pure 4-Amino-3-bromobenzoic Acid recrys_h2o2->product_h2o2

Caption: Comparative workflows for the synthesis of 4-amino-3-bromobenzoic acid.

Characterization and Quality Control

Confirming the identity and purity of the synthesized product is a critical final step.

  • ¹H NMR Spectroscopy: This is a powerful tool for structural confirmation. For 4-amino-3-bromobenzoic acid, the proton NMR spectrum (in DMSO-d₆) would show characteristic signals: a broad singlet for the carboxylic acid proton (~12.4 ppm), a singlet for the two amine protons (~6.1 ppm), and distinct doublets and a doublet of doublets for the three aromatic protons, confirming the substitution pattern.[10]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretches of the amine (around 3300-3500 cm⁻¹), the broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹), and the C=O stretch of the carbonyl group (~1675 cm⁻¹).[21][22]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. Brominated compounds are easily identified by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.

  • Melting Point: The melting point of the purified product should be sharp and consistent with literature values (e.g., 211-215 °C for 4-amino-3-bromobenzoic acid).[12][19] A broad or depressed melting range indicates the presence of impurities.

Troubleshooting & Byproduct Mitigation

The most common issue in the bromination of activated rings is over-bromination , leading to the formation of di- or tri-brominated byproducts (e.g., 4-amino-3,5-dibromobenzoic acid).[11][19]

Strategies to Minimize Byproducts:

  • Stoichiometry Control: Use a precise 1:1 molar ratio of the aminobenzoic acid to the brominating agent. Adding the brominating agent slowly or portion-wise helps maintain a low concentration and reduces the chance of a second bromination.[11]

  • Temperature Control: Performing the reaction at lower temperatures (e.g., 0-5°C) decreases the reaction rate and enhances selectivity for the mono-brominated product.[11]

  • Protective Groups: For substrates that are highly susceptible to over-bromination, the amino group can be temporarily protected (e.g., by acetylation with acetic anhydride). The less-activating acetamido group allows for more controlled bromination, after which the protecting group is removed by hydrolysis.[13]

  • Reaction Monitoring: Closely monitor the reaction by TLC. Once the starting material is consumed and the desired product is the major spot, quench the reaction to prevent further bromination.[11]

Conclusion and Future Outlook

The bromination of aminobenzoic acids is a fundamental and enabling transformation in organic and medicinal chemistry. The protocols detailed herein, utilizing reagents like NBS or greener systems like NH₄Br/H₂O₂, provide reliable pathways to these valuable intermediates. A thorough understanding of the underlying electrophilic substitution mechanism, careful control of reaction conditions to ensure regioselectivity, and robust analytical characterization are paramount for success. As the demand for novel and complex pharmaceutical agents continues to grow, the strategic application of these brominated building blocks will remain a critical component of the drug discovery and development pipeline.[1][7]

References

  • Organic Syntheses. (n.d.). 2,4,6-Tribromobenzoic acid. Retrieved from [Link]

  • Lumen Learning. (n.d.). Examples of electrophilic aromatic substitution. Organic Chemistry II. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. SPCMC, Kolkata. Retrieved from [Link]

  • GACL. (2021). SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). Retrieved from [Link]

  • Samsonowicz, M., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure.
  • Princeton University. (n.d.). Standard Operating Procedure_Bromine.docx. Retrieved from [Link]

  • Yıldırım, M. H. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research.
  • Rauf, A., et al. (2023).
  • Potapskyi, E., & Kustrzyńska, K. (2024).
  • Li, W., et al. (2015).
  • Rauf, A., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. National Center for Biotechnology Information. Retrieved from [Link]

  • Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • Altenschmidt, U., et al. (1991). Purification and characterization of benzoate-coenzyme A ligase and 2-aminobenzoate-coenzyme A ligases from a denitrifying Pseudomonas sp. Journal of Bacteriology.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Amino-3-bromo-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 6-Amino-3-bromo-2-methoxybenzoic acid is a polysubstituted aromatic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents and complex organic molecules. Its amphoteric nature, possessing both a basic amino group and an acidic carboxylic acid group, alongside its moderate polarity, presents unique challenges for purification. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this valuable compound from crude reaction mixtures.

Section 1: Core Principles & Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the physicochemical properties of this compound and how they influence purification strategy.

Q1: What are the most common impurities I should expect in a crude sample?

A1: The impurity profile largely depends on the synthetic route. However, common impurities often include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Regioisomers: Isomeric products with different substitution patterns on the aromatic ring.

  • Over-brominated or Under-brominated Species: Products with incorrect stoichiometry of bromine.

  • Hydrolyzed or Decarboxylated Byproducts: Degradation products that can form under harsh reaction or workup conditions.

Q2: What is the general solubility profile of this compound?

A2: The solubility is complex due to its multiple functional groups. Generally, it exhibits limited solubility in a wide range of common organic solvents.[1]

  • Polar Protic Solvents: Sparingly soluble in water, but solubility increases at high or low pH. Moderately soluble in alcohols like ethanol or methanol, especially upon heating.

  • Polar Aprotic Solvents: May show enhanced solubility in solvents like DMSO or DMF.[1]

  • Nonpolar Solvents: Generally insoluble in nonpolar solvents such as hexanes or toluene.

Q3: Can I use acid-base extraction for purification?

A3: Yes, acid-base extraction is a highly effective and recommended first-pass purification technique for this molecule.[2][3][4] The compound's amphoteric nature allows it to be selectively moved between aqueous and organic phases.

  • In acidic aqueous solution (e.g., dilute HCl): The basic amino group is protonated to form a water-soluble ammonium salt (-NH3+).[3]

  • In basic aqueous solution (e.g., dilute NaOH or NaHCO3): The acidic carboxylic acid group is deprotonated to form a water-soluble carboxylate salt (-COO-).[2][5] This differential solubility allows for the separation from neutral organic impurities.

Section 2: Purification Protocols

Here, we provide detailed, step-by-step methodologies for the most common and effective purification techniques.

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the amphoteric product from neutral organic impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable water-immiscible organic solvent like ethyl acetate)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the crude material in a suitable organic solvent (e.g., diethyl ether). If some solids remain, they may be inorganic salts or highly polar impurities. Filter if necessary.

  • Acidic Extraction (Separation from Basic Impurities):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1 M HCl. Shake the funnel vigorously, venting frequently to release any pressure.

    • Allow the layers to separate. The target compound's protonated form will move to the bottom aqueous layer.

    • Drain the lower aqueous layer into a clean flask labeled "Acidic Extract."

    • Repeat the extraction on the organic layer with fresh 1 M HCl to ensure complete transfer. Combine the aqueous extracts.

  • Basification and Isolation:

    • Cool the combined "Acidic Extract" in an ice bath.

    • Slowly add 1 M NaOH dropwise while stirring until the solution is neutral or slightly basic (pH ~7-8). The target compound will precipitate out as its neutral form.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold deionized water and allow it to air dry.

  • Optional Basic Extraction (Separation from Acidic Impurities): If acidic impurities are suspected in the original crude mixture, the organic layer from step 2 can be further washed with 1 M NaOH or saturated NaHCO₃ to remove them. The target compound will remain in the organic phase in this case.

Protocol 2: Purification by Recrystallization

Recrystallization is an excellent secondary purification step to achieve high purity, often performed after an initial acid-base extraction. The key is selecting an appropriate solvent system.

Materials:

  • Partially purified this compound

  • Candidate recrystallization solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, water, or mixtures)

  • Erlenmeyer flask, hot plate, filtration apparatus

Procedure:

  • Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Ethanol or ethanol/water mixtures are often good starting points for similar aromatic acids.[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and all the solid has dissolved. Add more solvent in small portions if needed to achieve full dissolution.

  • Cooling (Crystallization): Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven at a moderate temperature.

Section 3: Troubleshooting Guide

This Q&A section addresses specific problems encountered during the purification process.

Q: My compound won't fully precipitate when I neutralize the acidic extract. What's wrong?

A: This can be due to a few factors:

  • Incorrect pH: You may not have reached the isoelectric point where the molecule has minimum solubility. Ensure the pH is truly neutral. Adding base too quickly can create localized high pH, potentially redissolving your compound as the carboxylate salt. Add base slowly with vigorous stirring.

  • Co-solvent Effect: If you used a water-miscible solvent like THF for the initial dissolution that was not fully removed, it could be increasing the solubility of your compound in the aqueous phase.

  • Oiling Out: The compound may be precipitating as a liquid or oil instead of a solid. This happens if the solution is supersaturated or if the melting point of the compound is below the temperature of the solution. Try adding a seed crystal, scratching the inside of the flask, or cooling the solution more slowly.

Q: I have very low recovery after recrystallization. How can I improve my yield?

A: Low recovery is a common issue and can be addressed by:

  • Using Too Much Solvent: The most frequent cause. If too much solvent is used during the dissolution step, a significant amount of the product will remain dissolved even after cooling. Use the minimum amount of hot solvent necessary.

  • Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before moving it to an ice bath.

  • Improper Solvent Choice: The solvent may be too good at dissolving your compound, even at low temperatures. Re-evaluate your solvent system. A binary solvent system (one solvent in which the compound is soluble and one in which it is not) can often provide better control over solubility.

Q: My purified compound shows "tailing" on a silica gel TLC plate. What does this mean and how do I fix it?

A: Tailing on a silica TLC plate is characteristic of acidic or basic compounds interacting strongly with the acidic silica gel.[7]

  • Cause: The amino group (basic) and the carboxylic acid group (acidic) can undergo strong ionic interactions with the silanol groups (Si-OH) on the silica surface, slowing their movement up the plate in a non-uniform way.

  • Solution for Chromatography: If you need to purify by flash column chromatography, you must modify the mobile phase. Add a small amount (0.5-2%) of an acid like acetic acid or a base like triethylamine to the eluent.[7] An acid additive will protonate the amine, and a base additive will deprotonate the carboxylic acid, "masking" their ability to interact strongly with the silica and resulting in sharper, more symmetrical peaks.

Section 4: Visual Workflows

Diagram 1: Acid-Base Extraction Workflow

This diagram illustrates the decision-making process and separation principle for purifying this compound from neutral impurities.

start Crude Mixture (Dissolved in Ether) step1 Add 1 M HCl (Shake & Separate) start->step1 organic1 Organic Layer (Neutral Impurities) step1->organic1 Remains in Ether aqueous1 Aqueous Layer (Protonated Product as Salt) step1->aqueous1 Moves to Aqueous step2 Add 1 M NaOH (Neutralize to pH ~7) aqueous1->step2 step3 Filter & Dry step2->step3 precipitate Precipitate (Pure Product) filtrate Aqueous Filtrate (Soluble Impurities) step3->precipitate step3->filtrate

Caption: Workflow for purification via acid-base extraction.

Diagram 2: Troubleshooting Recrystallization Yield

This flowchart helps diagnose and solve issues related to low yield during recrystallization.

start Problem: Low Yield After Recrystallization q1 Was a large volume of solvent used? start->q1 s1 Solution: Repeat with minimum hot solvent. q1->s1 Yes q2 Did the solution cool very rapidly? q1->q2 No end_node Yield Improved s1->end_node s2 Solution: Allow slow cooling to RT before using ice bath. q2->s2 Yes q3 Is the filtrate still deeply colored? q2->q3 No s2->end_node s3 Solution: Solvent is too effective. Try a less polar solvent or a binary mixture. q3->s3 Yes q3->end_node No s3->end_node

Caption: Decision tree for troubleshooting low recrystallization yield.

Section 5: References

  • Acid-Base Extraction: Benzoic Acid, Ethyl 4-Aminobenzoate. Studylib. Available at: --INVALID-LINK--

  • Extraction of Acidic, Basic, and Neutral Components from an Organic Mixture: Benzoic Acid, Ethyl 4-Aminobenzoate, and 9-Fluorenone. ResearchGate. Available at: --INVALID-LINK--

  • ACID/BASE SEPARATION OF A MIXTURE. Harper College. Available at: --INVALID-LINK--

  • Purification: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. Available at: --INVALID-LINK--

  • Flash Chromatography Explained: A Comprehensive Guide. Chrom Tech, Inc. Available at: --INVALID-LINK--

  • Acid-Base Extraction. Available at: --INVALID-LINK--

  • Experiment 3: Separation of a Mixture by Acid-Base Extraction. UW-Madison Chemistry. Available at: --INVALID-LINK--

  • Overcoming poor solubility of 6-Amino-2-bromo-3-methylbenzoic acid in organic solvents. Benchchem. Available at: --INVALID-LINK--

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: --INVALID-LINK--

  • Purifying ionic compounds by flash column chromatography. Biotage. Available at: --INVALID-LINK--

  • CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid. Google Patents. Available at: --INVALID-LINK--

References

Common side reactions in the synthesis of 6-Amino-3-bromo-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Amino-3-bromo-2-methoxybenzoic acid. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions and navigating the challenges encountered during the synthesis of this valuable chemical building block. The inherent functionalities of this molecule—an activating amino group, a deactivating but ortho-para directing methoxy group, and a meta-directing carboxylic acid—present a unique set of challenges in achieving high purity and yield.

This document provides in-depth, field-proven insights into potential experimental pitfalls and their underlying chemical principles, offering practical solutions and preventative measures.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of a di-brominated byproduct. What is causing this and how can I prevent it?

A1: The most common byproduct in reactions of this nature is the di-brominated species, likely 3,5-dibromo-6-amino-2-methoxybenzoic acid. This occurs due to over-bromination, which is a frequent issue when an aromatic ring is highly activated.[1] The primary cause is the strong activating nature of the amino group, which makes the aromatic ring highly susceptible to further electrophilic substitution.[2]

To mitigate this, consider the following strategies:

  • Stoichiometry Control: Use a precise 1:1 molar ratio of your substrate to the brominating agent. Adding the brominating agent portion-wise can help maintain a low concentration and reduce the likelihood of a second bromination.[1]

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0-5°C) to decrease the reaction rate and improve selectivity for mono-bromination.[1]

  • Protecting Group Strategy: The most reliable method for selective mono-bromination is the use of a protecting group for the highly activating amino functionality.[2] Acetylation of the amino group to form an acetamido group sufficiently moderates its activating effect, allowing for more controlled bromination. The protecting group can be removed in a subsequent step.[2]

Q2: I'm observing gas evolution and my yield is low. Could decarboxylation be the issue?

A2: Yes, decarboxylation is a known side reaction for substituted benzoic acids, especially under harsh conditions.[2][3] The presence of certain substituents and reaction conditions, such as elevated temperatures or strongly acidic environments, can promote the loss of the carboxylic acid group as carbon dioxide.[4][5] This would lead to the formation of 2-bromo-3-methoxyaniline as a byproduct. While generally stable, benzoic acids can undergo decarboxylation, and this possibility should be considered if you are using high temperatures.[3]

To avoid decarboxylation:

  • Maintain Moderate Temperatures: Avoid excessive heating during the reaction and work-up.

  • pH Control: Be mindful of the pH, as very acidic conditions can facilitate this side reaction for some substituted aminobenzoic acids.[4][5]

Q3: My final product has a dark color, not the expected white or light yellow. What causes this discoloration and how can I purify it?

A3: The discoloration is likely due to the oxidation of the aromatic amino group.[3] Aromatic amines are susceptible to oxidation, which can form highly colored impurities, especially upon exposure to air, light, or residual oxidizing agents.[1][3]

For purification and prevention:

  • Decolorization: During work-up, you can treat a solution of your crude product with activated charcoal before recrystallization to adsorb the colored impurities.[1]

  • Inert Atmosphere: If possible, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.

  • Recrystallization: Recrystallization is an effective method for purifying the final product and removing colored impurities. A solvent system like an ethanol/water or methanol/water mixture can be a good starting point.[1]

Q4: After my reaction, I still have a significant amount of unreacted starting material. What went wrong?

A4: The presence of unreacted starting material typically points to two main issues:

  • Insufficient Reagent: The molar ratio of the brominating agent to the starting material may have been less than 1:1.[1]

  • Reagent Deactivation: The brominating agent may have degraded due to improper storage or handling. It is often recommended to use a fresh batch of the brominating agent.[1]

To resolve this, ensure your calculations for stoichiometry are correct and use a fresh, high-quality brominating agent. Monitoring the reaction by Thin Layer Chromatography (TLC) can help you determine the point of full consumption of the starting material.

Troubleshooting Guide for Common Side Reactions

Problem Observed Probable Cause(s) Recommended Solutions & Preventative Measures
Di-bromination Over-activation by the amino group; excess brominating agent.[2]Employ a 1:1 stoichiometric ratio of brominating agent.[1] Lower the reaction temperature.[1] Use an amino-protecting group strategy (e.g., acetylation).[2]
Decarboxylation High reaction temperatures; strongly acidic conditions.[4][5]Maintain reaction temperature below 60°C. Avoid prolonged exposure to strong acids during work-up.
Product Discoloration Oxidation of the amino group.[1][3]Perform reaction under an inert atmosphere. Use activated charcoal during recrystallization.[1] Store the final product protected from light and air.
Dehalogenation Reductive conditions present during work-up or subsequent steps.[3]Avoid using strong reducing agents if the bromo-substituent needs to be retained. Be cautious with catalytic hydrogenation (e.g., Pd/C).[3]
N-Acetylation Use of glacial acetic acid as a solvent with an unprotected amino group.If acetylation is not desired, consider alternative solvents like DMF or CCl₄.[1][6]

Experimental Protocol: Protected Synthesis of this compound

This protocol utilizes an orthogonal protection strategy to prevent over-bromination by temporarily masking the highly activating amino group.[7][8] This approach allows for more controlled and selective bromination.

Step 1: Protection of the Amino Group (Acetylation)
  • Dissolve Starting Material: In a round-bottom flask, dissolve 1 equivalent of 6-Amino-2-methoxybenzoic acid in a suitable solvent like glacial acetic acid.

  • Add Acetylating Agent: Add 1.1 equivalents of acetic anhydride.

  • Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • Isolation: Quench the reaction by carefully adding the mixture to ice-water. The N-acetylated product should precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry to yield 6-Acetamido-2-methoxybenzoic acid.

Step 2: Bromination of the Protected Intermediate
  • Dissolve Protected Substrate: Dissolve 1 equivalent of 6-Acetamido-2-methoxybenzoic acid in a suitable solvent (glacial acetic acid or DMF can be used).[1][2]

  • Cool the Mixture: Cool the solution to 0-5°C in an ice bath.

  • Add Brominating Agent: Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise, ensuring the temperature remains below 5°C.[1]

  • Reaction: Allow the reaction to stir at a low temperature for several hours, monitoring by TLC.

  • Work-up: Once the reaction is complete, quench with a sodium bisulfite solution to remove any excess bromine.[2] Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 6-Acetamido-3-bromo-2-methoxybenzoic acid.

Step 3: Deprotection of the Amino Group (Hydrolysis)
  • Hydrolysis: Reflux the crude N-acetylated product with an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[2]

  • Neutralization: After the reaction is complete (monitored by TLC), cool the mixture and carefully neutralize it to the isoelectric point of the amino acid to precipitate the final product.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for further purification.[1]

Visualization of Reaction Pathways and Troubleshooting Logic

Logical Workflow for Troubleshooting Synthesis

G start Analyze Crude Product (NMR, LC-MS) impurity_check Impurities Detected? start->impurity_check pure Product is Pure Proceed to Final Purification impurity_check->pure No identify_impurity Identify Main Impurity impurity_check->identify_impurity Yes dibromo Di-bromo Product identify_impurity->dibromo decarboxylated Decarboxylated Product identify_impurity->decarboxylated colored Colored Impurities identify_impurity->colored solution_dibromo Cause: Over-bromination Solution: Control Stoichiometry, Lower Temperature, Protect Amino Group dibromo->solution_dibromo solution_decarboxylated Cause: High Temperature Solution: Reduce Reaction Heat decarboxylated->solution_decarboxylated solution_colored Cause: Oxidation Solution: Use Activated Charcoal, Inert Atmosphere colored->solution_colored

Caption: Troubleshooting logic for impurity identification.

Desired vs. Side Reaction Pathways

reaction_pathways sub 6-Amino-2-methoxybenzoic Acid desired Desired Product: This compound sub->desired + Br+ (Controlled) side1 Side Product: Di-bromination sub->side1 + Excess Br+ side2 Side Product: Decarboxylation sub->side2 + Heat / H+ side3 Side Product: Oxidation sub->side3 + [O]

Caption: Key reaction pathways in the synthesis.

References

  • BenchChem. By-product formation in the synthesis of 4-Amino-3-bromobenzoic acid.
  • BenchChem. Preventing byproduct formation in the bromination of aminobenzoic acid.
  • Fiveable. Orthogonal Protection Definition - Organic Chemistry Key Term.
  • Los, J. M., Rekker, R. F., & Tonsbeek, C. H. T. (1967). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Recueil des Travaux Chimiques des Pays-Bas, 86(7), 622-640.
  • University of Oxford. VI Protecting Groups and Orthogonal Protection Strategies.
  • Scite.ai. Decarboxylation of substituted 4‐aminobenzoic acids in acidic aqueous solution.
  • BenchChem. Stability issues of 6-Amino-2-bromo-3-methylbenzoic acid under various reaction conditions.
  • BenchChem. Synthesis and Characterization of 6-Amino-2-bromo-3-methylbenzoic acid: A Technical Guide.

Sources

Preventing decomposition of 6-Amino-3-bromo-2-methoxybenzoic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Amino-3-bromo-2-methoxybenzoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of handling and reacting with this versatile, yet sensitive, building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you prevent decomposition and optimize your synthetic outcomes.

Understanding the Molecule: Key Stability Challenges

This compound is a highly functionalized aromatic compound, offering multiple reaction sites. However, its utility is matched by its potential for degradation under various reaction conditions. The primary challenges stem from the interplay of its three key functional groups: the nucleophilic amino group, the reactive bromo substituent, and the potentially labile carboxylic acid.

A critical concept to grasp is the "ortho effect" . The presence of the amino group ortho to the carboxylic acid can cause steric hindrance, forcing the carboxyl group to twist out of the plane of the benzene ring.[1][2] This can increase the acidity of the carboxylic acid, potentially influencing its reactivity and susceptibility to decarboxylation.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter during your experiments, providing insights into the root causes and offering actionable solutions.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions

Symptom: Your Suzuki-Miyaura cross-coupling reaction with this compound results in a low yield of the desired biaryl product, or the starting material is consumed with the formation of multiple byproducts.

Possible Causes & Solutions:

Possible Cause Underlying Science Suggested Solution
Dehalogenation A common side reaction in palladium-catalyzed couplings, where the bromo substituent is replaced by a hydrogen atom. This is often promoted by the presence of a hydrogen source (e.g., solvent, base) and a highly active catalyst.[3]- Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) which can promote reductive elimination over side reactions.[4] - Base Selection: Use a milder base such as K₂CO₃ or Cs₂CO₃ instead of stronger bases like K₃PO₄, which can sometimes facilitate dehalogenation. - Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize byproduct formation.
Catalyst Inactivity The Pd(0) active catalyst can be oxidized to inactive Pd(II) species, or the phosphine ligands can be oxidized. This is often due to the presence of oxygen in the reaction mixture.[5]- Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[5] - Use of Pre-catalysts: Employ modern palladium pre-catalysts (e.g., G3 or G4 palladacycles) that are more air-stable and form the active Pd(0) species more efficiently in situ.[4]
Homocoupling of Boronic Acid The boronic acid can couple with itself to form a biaryl byproduct, a reaction that is also catalyzed by palladium and exacerbated by the presence of oxygen.[6]- Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling. - Inert Atmosphere: A rigorously maintained inert atmosphere is crucial to suppress this side reaction.[5]
Poor Solubility The starting material or intermediates may have poor solubility in the chosen solvent system, leading to a sluggish or incomplete reaction. The zwitterionic nature of the molecule can contribute to this.[7]- Co-solvents: Use a mixture of solvents. For instance, a combination of a non-polar solvent like toluene or dioxane with a more polar aprotic solvent like DMF or DMSO can improve solubility. - pH Adjustment: The addition of a non-nucleophilic base can deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: The three main decomposition pathways to be aware of are:

  • Decarboxylation: The loss of the carboxylic acid group as CO₂. This is often promoted by high temperatures and acidic conditions. The presence of the ortho-amino group can influence the rate of this process.[1][8]

  • Oxidation of the Amino Group: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities. This can be initiated by exposure to air, light, or oxidizing agents.[3]

  • Dehalogenation: The cleavage of the carbon-bromine bond, typically observed as a side reaction in palladium-catalyzed cross-coupling reactions.[3]

Q2: I am observing a color change in my starting material/reaction mixture. What does this indicate?

A2: A color change, often to a yellow or brown hue, is a strong indicator of the oxidation of the aromatic amino group.[3] It is recommended to use the material as fresh as possible and to store it under an inert atmosphere, protected from light. If your starting material is significantly colored, purification by recrystallization may be necessary before use.

Q3: How can I prevent decarboxylation during my reaction?

A3: To minimize decarboxylation, consider the following:

  • Temperature Control: Avoid excessive heating. If a reaction requires elevated temperatures, aim for the lowest effective temperature and monitor the reaction for CO₂ evolution.

  • pH Control: Avoid strongly acidic conditions. If an acid is required, use it stoichiometrically and at lower temperatures.

  • Protecting Groups: The most robust method to prevent decarboxylation is to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester). The ester can be introduced via Fischer esterification and later hydrolyzed under basic conditions after the desired reaction is complete.

Q4: Should I protect the amino group? If so, what protecting groups are suitable?

A4: Protecting the amino group is highly recommended, especially for reactions involving strong electrophiles or when performing amide coupling with the carboxylic acid. Protection prevents unwanted side reactions and can improve solubility.

  • Boc (tert-butyloxycarbonyl) group: This is a common choice as it is stable to many reaction conditions and can be easily removed with acid (e.g., TFA in DCM).[9]

  • Cbz (carboxybenzyl) group: Another widely used protecting group, typically removed by hydrogenolysis.[9]

The choice of protecting group should be orthogonal to other planned reaction steps, meaning its removal conditions should not affect other functional groups in the molecule.[5]

Q5: I am struggling with low yields in an amide coupling reaction. What can I do?

A5: Low yields in amide coupling are often due to inefficient activation of the carboxylic acid or side reactions.

  • Use a More Powerful Coupling Reagent: If standard reagents like EDC/HOBt are ineffective, consider using more potent activating agents such as HATU or PyBOP, especially if coupling with a sterically hindered amine.[10][11]

  • Protect the Amino Group: The free amino group can interfere with the coupling reaction. Protecting it (e.g., with a Boc group) will prevent this.

  • Optimize the Base: Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to facilitate the reaction without competing with the desired amine nucleophile.[12]

  • Pre-activation: Stir the carboxylic acid with the coupling reagent and base for a short period (15-30 minutes) before adding the amine. This can lead to the formation of a more reactive activated ester.[10]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Protected Amino Group

This protocol assumes the amino group of this compound has been protected (e.g., as a Boc derivative) to prevent side reactions.

Reaction: BocHN-Ar-Br + R-B(OH)₂ → BocHN-Ar-R

Materials:

  • N-Boc-6-amino-3-bromo-2-methoxybenzoic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • To an oven-dried Schlenk flask, add N-Boc-6-amino-3-bromo-2-methoxybenzoic acid, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with argon three times.

  • Add the palladium catalyst under a positive flow of argon.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Amide Bond Formation

This protocol assumes the amino group is protected.

Reaction: BocHN-Ar-COOH + R₂NH → BocHN-Ar-CONR₂

Materials:

  • N-Boc-6-amino-3-bromo-2-methoxybenzoic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • Coupling reagent (e.g., HATU, 1.2 equiv)

  • Base (e.g., DIPEA, 2.0 equiv)

  • Anhydrous DMF

Procedure:

  • Dissolve N-Boc-6-amino-3-bromo-2-methoxybenzoic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add HATU and DIPEA to the solution.

  • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Add a solution of the amine in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with 5% aqueous LiCl solution, followed by saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Decomposition Pathways

A This compound B Decarboxylation (Heat, Acid) A->B Loss of CO2 C Oxidation (Air, Light) A->C Formation of colored impurities D Dehalogenation (Pd catalyst, H source) A->D Loss of Br

Caption: Primary decomposition pathways for this compound.

General Troubleshooting Workflow for Low Yield

start Low Yield check_purity Check Starting Material Purity & Color start->check_purity check_conditions Verify Reaction Conditions (Inert atmosphere, Dry solvents) check_purity->check_conditions If pure optimize_catalyst Optimize Catalyst System (Ligand, Pre-catalyst) check_conditions->optimize_catalyst If correct protecting_group Consider Protecting Groups (-NH2, -COOH) optimize_catalyst->protecting_group If still low end Improved Yield protecting_group->end

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

  • Quora. (2017, April 12). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? Retrieved from [Link]

  • Zhang, X.-F., Zhang, L.-J., Tu, H.-Y., & Chen, M.-W. (2024). A practical and efficient copper-catalyzed carbocyclization of 2-functionalized anilines with ethyl bromodifluoroacetate as the C1 source provides a variety of N-containing heterocyclics with satisfactory yields and excellent functional group compatibility. The Journal of Organic Chemistry, 89(5), 3403–3412.
  • BenchChem. (2025). A Comparative Guide to Halogenated Aminobenzoic Acids in Cross-Coupling Reactions.
  • Canadian Science Publishing. (n.d.). THE DECARBOXYLATION OF ANTHRANILIC ACID. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, January 6). Ortho-effect in substituted aromatic acids and bases. Retrieved from [Link]

  • Molecules. (2023). Quinazolinones, the Winning Horse in Drug Discovery. MDPI.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • PubMed Central. (2023). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H).
  • BenchChem. (2025).
  • BenchChem. (2025). Overcoming poor solubility of 6-Amino-2-bromo-3-methylbenzoic acid in organic solvents.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • BenchChem. (2025). Stability issues of 6-Amino-2-bromo-3-methylbenzoic acid under various reaction conditions.
  • Goa University. (n.d.). ortho and para-aminobenzoic acids.
  • Google Patents. (n.d.). CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid.
  • SciSpace. (n.d.). Amino Acid-Protecting Groups.
  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Kiso, Y., et al. (2001). Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. The Journal of Organic Chemistry, 66(10), 3463-3471.
  • PubMed Central. (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • PubMed Central. (n.d.).
  • ResearchGate. (n.d.). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the Synthetic Utility of 2-Amino-4-bromo-6-nitrobenzoic Acid and Other Aminobenzoic Acids.
  • BenchChem. (2025). Technical Support Center: Optimizing Amide Coupling for 4-Amino-3-bromobenzoic Acid.
  • PubMed Central. (n.d.).
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation with 3-Bromobenzoic Acid Using Coupling Reagents.
  • PubMed Central. (n.d.). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome.
  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine.
  • ACS Publications. (n.d.). Kinetics and mechanism of the decarboxylation of anthranilic acid in aqueous solution. Retrieved from [Link]

  • Google Patents. (n.d.). ( 12 ) United States Patent. Retrieved from [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid.
  • PubChem. (n.d.). 3-Bromo-6-methoxy-2-methylbenzoic acid. Retrieved from [Link]

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Technical Support Center: Troubleshooting Low Yields in Amide Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our comprehensive guide for researchers, scientists, and drug development professionals encountering challenges with amide coupling reactions. This technical support center is designed to provide in-depth, field-proven insights to diagnose and resolve issues leading to low product yields. Our approach is rooted in explaining the "why" behind the "how," empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My amide coupling reaction is resulting in a low or no yield. What are the primary factors I should investigate?

Low yields in amide coupling are a frequent challenge, often stemming from a few core issues. A systematic approach to troubleshooting is crucial for identifying the root cause. The primary reasons often involve incomplete activation of the carboxylic acid, issues with the amine's nucleophilicity, or suboptimal reaction conditions.[1]

Root Cause Analysis:

  • Inefficient Carboxylic Acid Activation: The cornerstone of amide bond formation is the conversion of the carboxylic acid into a more electrophilic species.[2] If the coupling reagent is degraded, used in insufficient amounts, or is simply not potent enough for your substrate, the activation will be incomplete, leading to poor conversion.[1]

  • Poor Amine Nucleophilicity or Deactivation: The amine must be a competent nucleophile to attack the activated carboxylic acid intermediate. Its reactivity can be diminished by several factors:

    • Protonation: A competitive acid-base reaction between the carboxylic acid and the amine can occur, protonating the amine and rendering it non-nucleophilic.[1] This is why a non-nucleophilic base is a standard component of these reactions.

    • Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine can physically impede the approach of the two coupling partners, dramatically slowing down the reaction rate.[1][3]

    • Electronic Effects: Electron-withdrawing groups on the amine, particularly in anilines, can significantly reduce its nucleophilicity, making the reaction sluggish.[4]

  • Hydrolysis of Activated Intermediates: The activated carboxylic acid species is highly susceptible to hydrolysis. The presence of water in the reaction, even in trace amounts from solvents or reagents, can lead to the regeneration of the carboxylic acid and failure of the amide coupling.[1]

  • Suboptimal Reaction Conditions: Factors such as the choice of solvent, reaction temperature, and concentration can have a profound impact on the reaction outcome.[5][6]

Troubleshooting Workflow:

To systematically diagnose the issue, follow this logical progression:

G cluster_0 Initial Checks cluster_1 Reaction Parameters cluster_2 Substrate Issues Reagent Quality Reagent Quality Stoichiometry Stoichiometry Reagent Quality->Stoichiometry Confirm Equivalents Anhydrous Conditions Anhydrous Conditions Stoichiometry->Anhydrous Conditions Ensure Dryness Coupling Reagent Coupling Reagent Anhydrous Conditions->Coupling Reagent Optimize Choice Solvent Solvent Coupling Reagent->Solvent Screen Solvents Base Base Solvent->Base Select Appropriate Base Temperature Temperature Base->Temperature Adjust Temperature Steric Hindrance Steric Hindrance Temperature->Steric Hindrance Address Bulky Groups Electronic Effects Electronic Effects Steric Hindrance->Electronic Effects Consider Substrate Reactivity Low Yield Low Yield Low Yield->Reagent Quality Verify Purity & Activity

Caption: A systematic workflow for troubleshooting low-yield amide coupling reactions.

Question 2: How do I select the most appropriate coupling reagent for my specific substrates?

The choice of coupling reagent is a critical decision that influences reaction efficiency, cost, and the potential for side reactions.[6] There is no one-size-fits-all answer; the optimal reagent depends on the nature of your carboxylic acid and amine.

Classes of Coupling Reagents:

  • Carbodiimides (e.g., DCC, DIC, EDC): These are cost-effective and widely used reagents.[7][8] They activate carboxylic acids to form a highly reactive O-acylisourea intermediate.[2]

    • Expertise & Experience: DCC is effective, but its dicyclohexylurea (DCU) byproduct is often insoluble, complicating purification.[8][9] DIC is a preferred alternative in many cases as its urea byproduct is more soluble.[8] EDC is water-soluble, making its corresponding urea byproduct easy to remove with an aqueous wash, which is advantageous in many synthetic routes.[8][10]

  • Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU): These reagents are generally more reactive and efficient than carbodiimides, leading to faster reaction times and often higher yields, especially for challenging couplings.[6][11]

    • Trustworthiness: HATU is often considered a gold-standard reagent due to its high efficiency and ability to suppress racemization.[6][7][8] It reacts with the carboxylic acid to form a highly activated OAt-ester.[2]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): Similar to uronium salts in reactivity, these reagents are also very effective.[6][11] A key advantage is that they do not react with the free amino group of the amine component, which can be a side reaction with some uronium salts if not used in the correct stoichiometry.[11]

Data-Driven Selection of Coupling Reagents:

Reagent ClassExample(s)ProsConsBest For
Carbodiimides DCC, DIC, EDCCost-effective, widely available.[9]Can lead to racemization without additives, byproduct removal can be challenging (DCC).[9][11]Routine, non-sensitive couplings.
Uronium/Aminium HATU, HBTUHigh reactivity, fast reactions, low racemization.[6][8]Higher cost, potential for side reactions with excess reagent.[8]Difficult couplings, chiral substrates, peptide synthesis.
Phosphonium PyBOP, PyAOPHigh reactivity, low racemization, no reaction with the amine component.[11][12]Higher cost, byproduct can be carcinogenic (BOP).[8][12]Sensitive substrates, N-methylated amino acids.[8]
Question 3: I am observing significant epimerization of my chiral carboxylic acid. How can this be minimized?

Epimerization, or the loss of stereochemical integrity at the α-carbon of the carboxylic acid, is a major concern in peptide synthesis and the coupling of chiral molecules.[13][14] It typically occurs through the formation of an oxazolone intermediate, which can readily tautomerize.[14]

Mechanistic Insight into Epimerization:

G Chiral Acid Chiral Acid Activated Intermediate Activated Intermediate Chiral Acid->Activated Intermediate Coupling Reagent Oxazolone Oxazolone Activated Intermediate->Oxazolone Intramolecular Cyclization Desired Amide Desired Amide Activated Intermediate->Desired Amide + Amine Racemized Oxazolone Racemized Oxazolone Oxazolone->Racemized Oxazolone Base-catalyzed Tautomerization Epimerized Amide Epimerized Amide Racemized Oxazolone->Epimerized Amide + Amine

Caption: The competing pathways of desired amide formation and epimerization via an oxazolone intermediate.

Strategies to Suppress Epimerization:

  • Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are highly effective at suppressing racemization.[1] They function by trapping the activated carboxylic acid as a less reactive, but still sufficiently electrophilic, active ester, which is less prone to oxazolone formation.[6]

  • Choice of Coupling Reagent: Uronium salts containing the HOAt moiety, such as HATU, are particularly effective at minimizing epimerization.[8] Reagents like T3P (n-propanephosphonic acid anhydride) in combination with pyridine have also been shown to be effective for epimerization-prone substrates.[15]

  • Control of Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C) can significantly reduce the rate of oxazolone formation and subsequent racemization.[1]

  • Base Selection: The choice and amount of base can influence epimerization. Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) and avoid using a large excess.[7]

Question 4: My reaction is sluggish, especially with sterically hindered or electron-deficient substrates. What protocol modifications can I try?

When standard coupling conditions fail for challenging substrates, such as those with significant steric bulk or electronically deactivated amines, more specialized protocols are required.[16]

Protocol for Sterically Hindered Substrates:

For substrates where steric hindrance is the primary issue, converting the carboxylic acid to an acyl fluoride in situ can be highly effective. Acyl fluorides are more reactive than the corresponding acids but generally more stable and less prone to side reactions than acyl chlorides.[16]

Step-by-Step Methodology:

  • Dissolve the sterically hindered carboxylic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM).

  • Add a fluorinating agent (e.g., BTFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).[1]

  • Stir the mixture at room temperature for 15-30 minutes to generate the acyl fluoride.

  • In a separate flask, prepare a solution of the sterically hindered or electron-deficient amine (1.0-1.2 equivalents).

  • Add the amine solution to the acyl fluoride mixture.

  • If the reaction is still sluggish at room temperature, consider elevating the temperature (e.g., to 80 °C in a sealed vial).[16]

  • Monitor the reaction by TLC or LC-MS. Reaction times may be significantly longer for these challenging couplings.[1]

Rationale for this Approach:

  • Increased Reactivity: Acyl fluorides are highly electrophilic, overcoming the reduced nucleophilicity of the amine or the steric barrier.

  • Favorable Kinetics: The elevated temperature provides the necessary activation energy for the sterically demanding coupling to proceed.[16]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a robust starting point for many amide coupling reactions, particularly those involving sensitive or valuable substrates.

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent like N,N-dimethylformamide (DMF) or DCM.[1]

  • Add the coupling reagent HATU (1.0-1.2 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[1][7]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. This step is crucial for forming the active ester intermediate.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]

  • Perform a standard aqueous workup, typically involving extraction with an organic solvent, washing with brine, drying over anhydrous Na₂SO₄ or MgSO₄, and concentrating under reduced pressure.[1]

References

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

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  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. Retrieved from [Link]

  • MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. Retrieved from [Link]

  • Waseda University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2013). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Journal of Chemical Education, 90(12), 1664-1667. Retrieved from [Link]

  • StudySmarter. (n.d.). Amide Reactions: Amidation, Alcohol, Formation, Techniques. Retrieved from [Link]

  • Lindh, J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11391-11397. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Gabriel, C. M., et al. (2015). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters, 17(16), 3968-3971. Retrieved from [Link]

  • American Chemical Society. (n.d.). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Retrieved from [Link]

  • ResearchGate. (n.d.). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? [r/Chempros]. Retrieved from [Link]

  • Reddit. (2022, December 22). Side reactions with HBTU amide coupling? [r/Chempros]. Retrieved from [Link]

  • Reddit. (2021, October 9). Struggling with amide coupling [r/Chempros]. Retrieved from [Link]

  • ResearchGate. (2014, June 19). Does anyone have experience with amide coupling reaction of aniline? Retrieved from [Link]

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work? Retrieved from [Link]

  • Sneddon, H. F., et al. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. University of Strathclyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Mahesh, S., et al. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ACS Omega, 3(10), 14837-14845. Retrieved from [Link]

  • Sharma, S., et al. (2021). Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Organic Letters, 23(15), 5854-5858. Retrieved from [Link]

  • Nardi, M., et al. (2015). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. CHIMIA International Journal for Chemistry, 69(11), 701-706. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide and Peptide Bond Formation in Water at Room Temperature. Retrieved from [Link]

  • Narayanam, J. M. R., & Stephenson, C. R. J. (2011). A Practical, Water-Soluble, Ionic Scavenger for the Solution-Phase Syntheses of Amides. Organic Letters, 13(7), 1774-1777. Retrieved from [Link]

  • Zhang, Y., et al. (2019). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers, 6(19), 3465-3470. Retrieved from [Link]

  • Li, G., et al. (2018). Water-removable ynamide coupling reagent for racemization-free syntheses of peptides, amides, and esters. Green Chemistry, 20(1), 123-128. Retrieved from [Link]

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Recrystallization solvents for 6-Amino-3-bromo-2-methoxybenzoic acid purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 6-Amino-3-bromo-2-methoxybenzoic acid (CAS 1421311-95-6) via recrystallization. This document provides in-depth guidance, troubleshooting, and best practices for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the rationale behind choosing recrystallization for purifying this compound?

Recrystallization is a powerful and economical technique used to purify crude solid products.[1] The underlying principle is the difference in solubility of the desired compound and its impurities in a specific solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C).[1][2] Conversely, impurities should either be highly soluble in the solvent at all temperatures (remaining in the "mother liquor" upon cooling) or completely insoluble in the hot solvent (allowing for removal via hot filtration).[2]

For this compound, which is a solid at room temperature, this method is particularly suitable for removing byproducts from its synthesis, such as starting materials or side-reaction products.[3][4]

Q2: Which solvent is recommended for the recrystallization of this compound?
  • Polar, Protic Groups: A carboxylic acid (-COOH) and an amino (-NH2) group, which can engage in hydrogen bonding.

  • Polar, Aprotic Group: A methoxy ether (-OCH3).

  • Non-polar Moiety: A substituted benzene ring with a bromine atom.

This combination suggests that moderately polar solvents are an excellent starting point. Alcohols, such as methanol and ethanol, are often effective for aromatic compounds.[5] For related aminobenzoic acid derivatives, alcohols, water, and mixtures thereof have been successfully employed.[6][7]

A systematic approach to solvent screening is the most reliable method.[2][8]

Solvent Screening Protocol:

  • Place approximately 20-30 mg of your crude this compound into several different test tubes.

  • Add a potential solvent dropwise (e.g., 0.5 mL) to each test tube at room temperature. Observe the solubility. An ideal solvent should not dissolve the compound at this stage.[1][2]

  • If the compound is insoluble at room temperature, heat the test tube gently in a water or sand bath. Continue adding the solvent in small portions until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • The best solvent will be one where the compound dissolves completely when hot but forms a high yield of crystals upon cooling.

Data Presentation: Suggested Solvents for Screening

The following table provides a list of candidate solvents to begin your screening process, ordered by polarity.

SolventTypeBoiling Point (°C)Rationale & Expected Behavior
Water Polar Protic100May be a good choice given the polar functional groups. A related compound, 2-amino-3-bromobenzoic acid, yields crystals from water.[7] However, solubility might be low even when hot.
Ethanol Polar Protic78Often an excellent solvent for aromatic compounds.[5] Likely to dissolve the compound when hot. An ethanol/water mixture is a common and effective system.[6]
Methanol Polar Protic65Similar to ethanol but more polar. Its lower boiling point can be advantageous. A dichloromethane/methanol mixture has been used for a similar compound.[9]
Ethyl Acetate Polar Aprotic77A moderately polar solvent used for recrystallizing a structurally similar naphthaldehyde derivative.[10]
Toluene Non-polar111May be effective if the compound is less polar than anticipated or for removing highly polar impurities. Often used for aromatic compounds.[11][12]
Ethanol/Water MixedVariableA powerful mixed-solvent system. The compound is dissolved in the minimum amount of hot ethanol, and hot water is added dropwise until the solution becomes cloudy (the cloud point), after which a few drops of hot ethanol are added to clarify.
Dichloromethane/Methanol MixedVariableA reported system for a related aminobenzoic acid.[9] The compound is dissolved in the "good" solvent (likely dichloromethane or a mixture) and the "poor" solvent (anti-solvent, likely methanol) is added to induce crystallization.

Experimental Protocol: Recrystallization Workflow

This protocol provides a comprehensive, step-by-step methodology for purifying this compound.

Materials & Equipment:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks (at least two)

  • Heating mantle or hotplate

  • Reflux condenser (optional, but recommended for volatile solvents)

  • Buchner funnel, filter flask, and filter paper

  • Ice bath

  • Glass stirring rod

  • Spatula

Step-by-Step Methodology
  • Dissolution:

    • Place the crude solid in an appropriately sized Erlenmeyer flask. Using an Erlenmeyer flask minimizes solvent evaporation and prevents airborne contaminants from entering.

    • Add a small amount of the selected solvent, just enough to create a slurry.

    • Gently heat the mixture to the solvent's boiling point while stirring.

    • Continue to add small portions of the hot solvent until the solid completely dissolves. Causality: It is crucial to use the minimum amount of hot solvent necessary for dissolution to ensure the solution is saturated upon cooling, maximizing the recovery yield.[1][13] An excess of solvent is the most common reason for failed recrystallization.[13]

  • Decolorization (Optional):

    • If the hot solution is colored due to impurities, remove it from the heat source.

    • Add a very small amount (tip of a spatula) of activated charcoal. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

    • Re-heat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.[9]

  • Hot Filtration (If Necessary):

    • If activated charcoal was used or if insoluble impurities are present, a hot gravity filtration is required.[2]

    • Pre-heat a second Erlenmeyer flask and a stemless or short-stemmed funnel on the hotplate. Place a fluted filter paper in the funnel.

    • Causality: Pre-heating the apparatus prevents the desired compound from crystallizing prematurely in the funnel or on the filter paper, which would result in a lower yield.[6][14]

    • Pour the hot solution through the fluted filter paper quickly.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass or inverted beaker and allow it to cool slowly to room temperature on a benchtop, undisturbed.

    • Causality: Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice and often results in the formation of small, impure needles or powder.[1][5]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation and minimize the amount of product lost to the mother liquor.[6]

  • Crystal Collection & Washing:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel and a clean filter flask.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Causality: The solvent must be ice-cold to avoid dissolving the purified crystals.[6] This wash removes any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces.

  • Drying:

    • Allow air to be drawn through the crystals on the Buchner funnel for several minutes to partially dry them.

    • Transfer the crystals to a watch glass and allow them to air-dry completely. For faster drying, a vacuum desiccator or a drying oven set to a low temperature (well below the compound's melting point) can be used.

Visualization of Experimental Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_main Main Protocol cluster_end Analysis start Start with Crude This compound solvent_select Solvent Screening (See Table 1) start->solvent_select dissolution 1. Dissolution Add minimum amount of hot solvent solvent_select->dissolution decolorization 2. Decolorization (Optional) Add activated charcoal if needed dissolution->decolorization hot_filtration 3. Hot Filtration (Optional) Remove insoluble impurities decolorization->hot_filtration cooling 4. Crystallization Slow cooling to RT, then ice bath hot_filtration->cooling collection 5. Crystal Collection Vacuum filtration cooling->collection washing 6. Washing Rinse with ice-cold solvent collection->washing drying 7. Drying Air-dry or use vacuum desiccator washing->drying end_product Purified Crystals drying->end_product analysis Purity & Yield Analysis (e.g., MP, HPLC, NMR) end_product->analysis

Caption: Recrystallization workflow for this compound.

Troubleshooting Guide

Q3: My compound "oiled out" instead of forming crystals. What should I do?

"Oiling out" occurs when the dissolved solid comes out of solution as a liquid rather than a solid crystal.[14] This often happens when the boiling point of the solvent is higher than the melting point of the solute (or the melting point of the impure solute).

Probable CauseRecommended Solution
Solution is too concentrated / Cooling is too rapid. Reheat the solution until the oil redissolves completely. Add a small amount (1-5% of total volume) of additional hot solvent to slightly decrease the saturation.[13] Ensure the solution cools as slowly as possible by insulating the flask.[13]
High level of impurities. A significant amount of impurities can depress the melting point of your compound, leading to an oil. If slow cooling doesn't help, it may be necessary to recover the material and perform a preliminary purification by another method, like column chromatography, before attempting recrystallization again.[6]
Inappropriate solvent choice. Try a different solvent, perhaps one with a lower boiling point.
Q4: No crystals have formed, even after cooling in an ice bath. What went wrong?

This is a very common issue in recrystallization experiments.[6]

Probable CauseRecommended Solution
Too much solvent was used. This is the most frequent cause.[13] The solution is not sufficiently saturated for crystals to form. Gently heat the solution to boil off some of the solvent (a rotary evaporator is ideal for this[13]). Once the volume is reduced, attempt to cool it again.
The solution is supersaturated. The solution may be stable in a supersaturated state where crystal nucleation is inhibited.[6] Try to induce crystallization by: • Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. This creates microscopic scratches on the glass that can serve as nucleation sites for crystal growth.[5][13] • Seeding: If you have a small crystal of the pure compound, add it to the solution (a "seed crystal"). This provides a template for further crystal growth.[12][13]
The compound is simply too soluble. If reducing the solvent volume doesn't work, the compound may be too soluble in your chosen solvent even when cold. You will need to select a different solvent in which it is less soluble, or use a mixed-solvent system.
Q5: My final product is discolored or appears impure. How can I improve it?
Probable CauseRecommended Solution
Colored impurities were not removed. If the crude material contains colored impurities, they may co-crystallize with your product. Repeat the recrystallization, adding a small amount of activated charcoal to the hot solution before the filtration step to adsorb these impurities.[9] Use charcoal sparingly, as it can also adsorb your desired product.
Crystals crashed out too quickly. If the solution was cooled too rapidly, impurities can become trapped within the crystal lattice. Ensure cooling is slow and undisturbed to allow for the formation of a more ordered, pure crystal structure.[1]
Mother liquor was not fully removed. Impurities remain dissolved in the mother liquor. Ensure the crystals are washed with a small amount of ice-cold solvent during vacuum filtration to remove any residual mother liquor.[6]
Q6: The recovery yield is very low. What are the common causes?
Probable CauseRecommended Solution
Too much solvent was used. A large portion of your compound may have remained dissolved in the mother liquor. Use the absolute minimum amount of hot solvent required for dissolution.[6]
Premature crystallization. The compound may have crystallized in the filter paper during hot filtration. Ensure your filtration apparatus is adequately pre-heated.[6][14]
Washing with warm solvent. Washing the collected crystals with solvent that is not ice-cold will dissolve a significant portion of your product.[6] Always use a minimal amount of ice-cold solvent for the wash.
The compound has significant solubility in the cold solvent. Some product loss is inevitable. To maximize recovery, ensure the solution is thoroughly chilled in an ice bath for an extended period (30+ minutes) before filtration.[6]

References

  • Finding the best solvent for recrystallisation. Education in Chemistry, Royal Society of Chemistry.
  • Williamson, K. L., & Masters, K. M. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Experiment: Recrystallization – Part I: Solvent Selection. Science Learning Center, University of Michigan-Dearborn.
  • Are there any general rules for choosing solvents for recrystalliz
  • Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry, University of Rochester.
  • Common side reactions in the synthesis of substituted benzoic acids. BenchChem.
  • Jaeger, A. O. (1928). Purification of benzoic acid and its derivatives. U.S.
  • Tips & Tricks: Recrystallization. Department of Chemistry, University of Rochester.
  • Problems with Recrystallisations. Chemistry Teaching Labs, University of York.
  • Recrystallization. University of Colorado Boulder, Department of Chemistry.
  • Process for the purification of benzoic acid. U.S.
  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Reddit r/chemistry.
  • Overcoming poor solubility of 6-Amino-2-bromo-3-methylbenzoic acid in organic solvents. BenchChem.
  • Process for preparing substituted benzoic acid.
  • Recrystalliz
  • Schwab, F. W., & Wichers, E. (1940). Preparation of benzoic acid of high purity. Journal of Research of the National Bureau of Standards, 25(6), 747-757.
  • 6-AMino-3-broMo-2-Methoxy-benzoic acid CAS#: 1421311-95-6. ChemicalBook.
  • Technical Support Center: Recrystallization of 2-Amino-4-bromobenzoic Acid. BenchChem.
  • 6-Amino-3-bromo-2-methylbenzoic acid.
  • Technical Support Center: Recrystallization of 4-Amino-3-bromobenzoic Acid. BenchChem.
  • Application Note: Purification of 6-Bromo-2-methoxy-1-naphthaldehyde by Recrystalliz
  • Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Binary Solvent Mixtures.
  • This compound. MySkinRecipes.
  • Bentivoglio, G., et al. (2010). Crystal structure of 2-amino-3-bromobenzoic acid, C7H6BrNO2, at 173 K. Zeitschrift für Kristallographie-New Crystal Structures, 225(3), 471-472.

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Technical Support Center: Purifying Substituted Benzoic Acids via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center for the purification of substituted benzoic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with isolating these valuable compounds. Here, we move beyond simple protocols to explain the underlying principles, empowering you to troubleshoot effectively and optimize your separations.

Foundational Principles: The "Why" Behind the Protocol

Substituted benzoic acids present a unique challenge in column chromatography due to their acidic nature and varying polarities based on their substituents. The key to a successful separation lies in controlling the ionization of the carboxylic acid group and selecting a mobile phase that provides optimal differential partitioning between the stationary and mobile phases.

Standard silica gel is inherently acidic, which can be both an advantage and a disadvantage. While it can help in retaining the benzoic acid derivatives, it can also lead to peak tailing and, in some cases, decomposition of sensitive compounds.[1] Therefore, careful selection of the mobile phase, sometimes with additives, is crucial for achieving sharp, symmetrical peaks and good resolution.[2][3]

Standard Protocol: A Validated Starting Point

This protocol provides a robust starting point for the purification of most substituted benzoic acids on a laboratory scale.

Materials and Equipment:
  • Glass chromatography column

  • Silica gel (230-400 mesh for flash chromatography)[4]

  • Mobile phase solvents (e.g., hexane, ethyl acetate, methanol, dichloromethane)[5]

  • Acidic modifier (e.g., acetic acid or formic acid)

  • Sample mixture

  • Collection tubes

  • Thin-Layer Chromatography (TLC) plates and chamber

Step-by-Step Methodology:
  • Mobile Phase Selection:

    • The choice of eluent is critical for a successful separation.[6] Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system.

    • Start with a relatively nonpolar mixture, such as 10-20% ethyl acetate in hexane, and gradually increase the polarity.[5]

    • Add a small amount (0.1-1%) of acetic or formic acid to the mobile phase. This suppresses the deprotonation of the benzoic acid's carboxylic group, reducing its interaction with the silica's silanol groups and minimizing peak tailing.[3][7]

    • Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation on the column.[8]

  • Column Packing:

    • There are two primary methods for packing a column: dry packing and wet packing (slurry method).[9]

    • Wet Packing (Recommended): Prepare a slurry of silica gel in your initial, least polar mobile phase. Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing and remove air bubbles.[9][10] An even, well-packed column is essential for preventing band broadening and poor resolution.[9]

  • Sample Loading:

    • Proper sample loading is key to achieving narrow bands and good resolution.[9]

    • Wet Loading: Dissolve your sample in a minimal amount of the mobile phase and carefully pipette it onto the top of the silica bed.[11]

    • Dry Loading (for samples with poor solubility): Dissolve your sample in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[9][11]

  • Elution and Fraction Collection:

    • Begin elution with the least polar mobile phase determined by your TLC analysis.

    • You can use either isocratic elution (constant mobile phase composition) or gradient elution (gradually increasing the mobile phase polarity).[9] Gradient elution is often more effective for separating compounds with a wide range of polarities.[12]

    • Collect fractions in separate test tubes and monitor the separation using TLC to identify the fractions containing your purified compound.[6]

Visualizing the Workflow

Column Chromatography Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis TLC 1. TLC Analysis (Select Mobile Phase) Pack 2. Pack Column (Slurry Method) TLC->Pack Determines starting eluent Load 3. Load Sample (Wet or Dry) Pack->Load Elute 4. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Gravity or Pressure Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Identify pure fractions Evaporate 8. Evaporate Solvent Combine->Evaporate

Caption: A typical workflow for purifying substituted benzoic acids.

Troubleshooting Guide: Q&A with an Expert

This section addresses common issues encountered during the purification of substituted benzoic acids.

Q1: My benzoic acid derivative is streaking or "tailing" down the column, leading to poor separation. What's happening and how can I fix it?

A1: Peak tailing is a classic problem when separating acidic compounds on silica gel.[2] It occurs because the acidic proton of your benzoic acid interacts strongly with the polar silanol groups (Si-OH) on the silica surface. This interaction is a form of strong adsorption, causing some molecules to lag behind the main band.

  • The Fix: The most effective solution is to add a small amount (0.1% to 1%) of a volatile acid, like acetic acid or formic acid, to your mobile phase.[3] This creates an acidic environment that suppresses the ionization of your benzoic acid's carboxylic group. In its protonated form, the benzoic acid is less polar and interacts less strongly with the silica, resulting in sharper, more symmetrical peaks.

Q2: My compound won't elute from the column, even with a highly polar mobile phase like 100% ethyl acetate.

A2: This indicates a very strong interaction between your compound and the stationary phase. This can happen if your substituted benzoic acid is highly polar or if it's deprotonated and strongly bound to the silica.

  • Troubleshooting Steps:

    • Add an Acidic Modifier: If you haven't already, add acetic or formic acid to your eluent. This is often enough to elute the compound.

    • Increase Solvent Polarity Further: If an acidic ethyl acetate/hexane mixture isn't working, try a more polar solvent system, such as methanol in dichloromethane (e.g., 1-5% MeOH in DCM), again with an acidic modifier.[5] Be cautious with high concentrations of methanol (>10%) as it can start to dissolve the silica gel.[5]

    • Consider a Different Stationary Phase: For extremely polar benzoic acids, alumina (acidic or neutral) might be a better choice of stationary phase.[13]

Q3: I'm seeing co-elution of my desired benzoic acid with a non-acidic impurity. How can I improve the separation?

A3: This is a common challenge where the polarity of the impurity is very similar to your target compound.

  • Strategies for Improved Resolution:

    • Optimize the Mobile Phase: Fine-tune the polarity of your eluent. Sometimes, a small change in the solvent ratio can significantly improve separation. Experiment with different solvent systems using TLC. For instance, substituting ethyl acetate with diethyl ether or using a three-component system might alter the selectivity.[14]

    • Employ Gradient Elution: Start with a low polarity mobile phase to allow the less polar compounds to separate at the top of the column. Then, gradually increase the polarity to elute your compounds of interest.[8][12] This can sharpen peaks and improve the resolution between closely eluting compounds.

    • Acid-Base Extraction Pre-Purification: Before running the column, consider an acid-base extraction. Dissolve your mixture in an organic solvent (like diethyl ether) and wash with a weak base (e.g., saturated sodium bicarbonate solution). Your benzoic acid will be deprotonated and move to the aqueous layer, while the non-acidic impurity remains in the organic layer. You can then re-acidify the aqueous layer to precipitate your benzoic acid, which can then be further purified by column chromatography if needed.[15][16]

Visualizing Troubleshooting Logic

Troubleshooting_Logic Problem Problem Encountered Tailing Peak Tailing? Problem->Tailing NoElution Compound Not Eluting? Problem->NoElution CoElution Co-elution with Impurity? Problem->CoElution Sol_Tailing Add 0.1-1% Acetic/Formic Acid to Mobile Phase Tailing->Sol_Tailing Sol_NoElution1 Add Acidic Modifier NoElution->Sol_NoElution1 Sol_CoElution1 Optimize Mobile Phase (TLC) CoElution->Sol_CoElution1 Sol_CoElution2 Use Gradient Elution CoElution->Sol_CoElution2 Sol_CoElution3 Perform Acid-Base Extraction Pre-Purification CoElution->Sol_CoElution3 Sol_NoElution2 Increase Solvent Polarity (e.g., MeOH/DCM) Sol_NoElution1->Sol_NoElution2 If still no elution

Caption: A decision tree for troubleshooting common chromatography issues.

Frequently Asked Questions (FAQs)

Q1: Can I use a basic modifier like triethylamine to purify my benzoic acid?

A1: No, this is generally not recommended for purifying the acid itself. Adding a base like triethylamine will deprotonate your benzoic acid, making it highly polar (a salt).[17] This will cause it to bind very strongly to the silica gel, making it extremely difficult to elute. Basic modifiers are typically used to purify basic compounds (like amines) that might otherwise streak on acidic silica gel.[5][8]

Q2: My substituted benzoic acid is acid-sensitive. How can I purify it without causing decomposition on the silica gel?

A2: If your compound is unstable on standard silica gel, you have a few options:

  • Deactivated Silica Gel: You can neutralize the silica gel by pre-treating it. One method is to flush the packed column with a solvent system containing a small amount of a base like triethylamine (1-3%), followed by flushing with the neutral mobile phase before loading your sample.[8][17]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or Florisil.[1][13] Reversed-phase chromatography on a C18 stationary phase is another excellent alternative for purifying acids.[3][12]

Q3: How much sample can I load onto my column?

A3: A general rule of thumb is to load a mass of crude sample that is between 1% and 5% of the total mass of the stationary phase.[18] For difficult separations, it's better to stay on the lower end of this range (e.g., a 1:100 sample-to-silica ratio) to avoid overloading the column, which can lead to poor separation.

Q4: What's the difference between gravity chromatography and flash chromatography?

A4: The main difference is the method of moving the mobile phase through the column. In gravity chromatography, the solvent flows down due to gravity alone, which can be a slow process.[4] In flash chromatography, positive pressure (usually from compressed air or nitrogen) is applied to the top of the column to force the solvent through more quickly.[6] This results in faster separation times and often better resolution. For most applications in a modern research setting, flash chromatography is the preferred method.

Quantitative Data Summary

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)High surface area for good separation; standard for normal-phase chromatography.[4]
Mobile Phase Modifier 0.1-1% Acetic or Formic AcidSuppresses ionization of the carboxylic acid, reducing peak tailing.[3]
Optimal TLC Rf 0.2 - 0.4Provides the best balance for good separation on a column.[8]
Sample Load 1-5% of Silica MassPrevents column overloading and ensures optimal resolution.[18]

References

  • Organic Chemistry at CU Boulder. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Matysová, L., et al. (2007). Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography. Journal of Chromatography A, 1150(1-2), 138-151. Retrieved from [Link]

  • Chang, C. A., Wu, Q. H., & Tan, L. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Chromatography A, 361, 199-207. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • Chemistry Online @ UTSC. (n.d.). Column Chromatography Theory. Retrieved from [Link]

  • Bitesize Bio. (n.d.). The Basics of Running a Chromatography Column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 26). 2.5: High-Performance Liquid Chromatography. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • Ene, C. P., & Diacu, E. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. UPB Scientific Bulletin, Series B: Chemistry and Materials Science. Retrieved from [Link]

  • Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]

  • Dituri, F., et al. (1954). Chromatography of carboxylic acids on a silica gel column with a benzene-ether solvent system. Journal of Biological Chemistry, 212(2), 833-839. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Preparation of Novel Stationary Phase for Solid Phase Extraction and its Application for the Analysis of Benzoic Acid in Plum. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
  • ACE. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Hydrocarbon Processing. (n.d.). The purification of benzoic acid using dividing wall columns. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • Zodiac Life Sciences. (n.d.). Separation Of Benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of benzoic acid - US3235588A.
  • Bartleby. (n.d.). Purifying A Compound Of Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acids Prepared in Lab. Retrieved from [Link]

  • Chemistry 210 Experiment Ib. (2012, November 14). Retrieved from [Link]

  • YouTube. (2023, March 10). Performing Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Optimisation of Extraction Procedures for Analysis of Benzoic and Sorbic Acids in Foodstuffs. Retrieved from [Link]

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Technical Support Center: Managing Steric Hindrance from the Ortho-Methyl Group in Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with steric hindrance, specifically from the ortho-methyl group, in their synthetic reactions. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate and overcome these common synthetic hurdles.

Introduction: The "Ortho-Methyl Effect"

The presence of a methyl group at the ortho position of an aromatic ring can dramatically alter the reactivity of a molecule. This "ortho-methyl effect" is a classic example of steric hindrance, where the sheer bulk of the methyl group physically obstructs the reaction center, impeding the approach of reagents and catalysts. This can lead to sluggish reactions, low yields, or even complete inhibition of the desired transformation. Understanding the underlying principles of this steric effect is the first step toward devising effective strategies to mitigate its impact.

Frequently Asked Questions (FAQs)

Q1: Why does the ortho-methyl group have such a significant impact on reactivity compared to meta or para substituents?

A1: The ortho-methyl group's profound influence stems from its direct proximity to the reaction site on the aromatic ring. This closeness creates a "steric shield," physically blocking the pathway for incoming reagents or catalysts to access the reactive center. In contrast, meta and para substituents are further away and do not exert such a direct spatial impediment. While they can influence reactivity through electronic effects, their steric impact is negligible in comparison to the ortho position.

Q2: What are the general strategies to overcome steric hindrance from an ortho-methyl group?

A2: There are several key strategies that can be employed:

  • Catalyst and Ligand Modification: Utilizing catalysts with specifically designed ligands that can accommodate sterically demanding substrates is a primary approach. Bulky, electron-rich phosphine ligands, for instance, are often effective in palladium-catalyzed cross-coupling reactions.[1]

  • Reaction Condition Optimization: Adjusting reaction parameters such as temperature, pressure, and solvent can have a significant impact. Higher temperatures can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.

  • Use of Directing Groups: Employing a directing group can orient the catalyst to a specific C-H bond, overriding the inherent steric bias and enabling functionalization at a hindered position.[2]

  • Alternative Reagents: In some cases, switching to smaller or more reactive reagents can circumvent the steric blockade.

Q3: Are there specific named reactions that are particularly sensitive to the ortho-methyl effect?

A3: Yes, several cornerstone reactions in organic synthesis are notably affected. These include:

  • Suzuki-Miyaura Cross-Coupling: The formation of the key palladium-organoboron intermediate can be severely hindered.[3]

  • Buchwald-Hartwig Amination: Coupling of sterically hindered anilines or aryl halides is a well-known challenge.[1][4]

  • Nucleophilic Aromatic Substitution (SNAr): The approach of the nucleophile to the ipso-carbon can be blocked.[5]

  • Amide Bond Formation: Acylation of ortho-methylated anilines can be difficult due to the reduced nucleophilicity and steric hindrance around the nitrogen atom.[6]

Troubleshooting Guides for Common Reactions

Suzuki-Miyaura Cross-Coupling of Ortho-Methylated Aryl Halides

Problem: Low to no yield when attempting to couple an ortho-methylated aryl halide with a boronic acid or ester.

Underlying Cause: The ortho-methyl group impedes the oxidative addition of the aryl halide to the palladium(0) catalyst and/or the subsequent transmetalation step with the organoboron reagent.

Troubleshooting Workflow:

Caption: Troubleshooting Suzuki-Miyaura coupling of ortho-methylated substrates.

Detailed Protocol: Enhanced Suzuki-Miyaura Coupling of a Sterically Hindered Substrate

  • Catalyst System Selection: Employ a pre-catalyst known for its high activity with hindered substrates, such as CataXCium A Pd G3.[3]

  • Ligand Choice: If using a traditional Pd source (e.g., Pd(OAc)₂), pair it with a bulky, electron-rich phosphine ligand like SPhos, XPhos, or RuPhos.

  • Solvent and Base: A common and effective combination is a mixture of toluene and water with a base like K₃PO₄ or K₂CO₃. For particularly challenging substrates, consider a 2-MeTHF/H₂O solvent system.[7]

  • Temperature: Start with a reaction temperature of 80 °C and increase incrementally to 110 °C if the reaction is sluggish.

  • Reagent Stoichiometry: Use a slight excess of the boronic acid or ester (1.2-1.5 equivalents).

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of 2-Methylphenyl Bromide

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄NoneK₂CO₃Toluene/H₂O100<10
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O10085
CataXCium A Pd G3Built-inK₃PO₄Toluene/H₂O80>95[3]
Buchwald-Hartwig Amination with Ortho-Methylated Anilines

Problem: Difficulty in coupling an ortho-methylated aniline with an aryl halide.

Underlying Cause: The ortho-methyl group reduces the nucleophilicity of the aniline nitrogen and sterically hinders its coordination to the palladium center, making the C-N bond-forming reductive elimination step challenging.

Troubleshooting Workflow:

Caption: Troubleshooting Buchwald-Hartwig amination with ortho-methylated anilines.

Detailed Protocol: Amination of a Hindered Aryl Chloride

  • Ligand Design: The development of specialized ligands has been crucial for these transformations. For instance, carbazolyl-derived P,N-ligands have shown excellent efficacy in the amination of sterically hindered aryl chlorides.[4]

  • Catalyst Loading: While standard reactions use 1-2 mol% of the palladium catalyst, increasing the loading to 3-5 mol% can be beneficial for highly hindered substrates. However, some advanced ligands can achieve high yields with catalyst loadings as low as 0.03 mol%.[4]

  • Base: A strong base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice.

  • Temperature: Reactions are often run at elevated temperatures, typically between 80-110 °C.

  • Alternative Catalysis: If palladium-based systems fail, copper-catalyzed C-N coupling reactions can be a viable alternative for sterically hindered partners, often employing specialized ligands like pyrrole-ols.[8]

Directed C-H Functionalization

Problem: Inability to functionalize a specific C-H bond due to steric hindrance from an adjacent ortho-methyl group.

Underlying Cause: The catalyst is sterically prevented from accessing the desired C-H bond.

Strategy: Employing a Directing Group

A directing group (DG) is a functional group that coordinates to the transition metal catalyst, bringing it into close proximity to a specific C-H bond and overriding the inherent steric and electronic biases of the substrate.[2][9]

Logical Workflow for Directed C-H Functionalization:

Caption: Workflow for directed C-H functionalization to overcome steric hindrance.

Example Protocol: Ortho-Methylation of Arenes via a Directing Group

  • Substrate Preparation: Synthesize a substrate bearing a directing group, such as a 2-pyridyl or N-aryl imine group.[10]

  • Catalyst System: A cobalt-N-heterocyclic carbene catalyst in combination with a Grignard reagent (e.g., neopentylmagnesium bromide) can be effective for directed ortho-methylation at room temperature.[10]

  • Methylating Agent: Use a readily available methylating agent like methyl tosylate.[10]

  • Reaction Conditions: The reaction is typically performed in an ethereal solvent like THF at room temperature.

Conclusion

Managing steric hindrance from an ortho-methyl group is a common challenge in organic synthesis that demands a thoughtful and systematic approach. By understanding the root causes of reduced reactivity and strategically manipulating catalyst systems, reaction conditions, and substrate design, researchers can successfully navigate these synthetic obstacles. This guide provides a starting point for troubleshooting and developing robust protocols for these challenging transformations.

References

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  • Vertex AI Search. (n.d.). Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures. PMC - NIH.
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  • Vertex AI Search. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Vertex AI Search. (n.d.). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. PMC - NIH.
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  • Vertex AI Search. (2021). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters - ACS Publications.
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  • Vertex AI Search. (2014). Does anyone have experience with amide coupling reaction of aniline?. ResearchGate.
  • Vertex AI Search. (n.d.). An Aminative Rearrangement of O- (Arenesulfonyl)hydroxylamines: Facile Access to ortho-Sulfonyl Anilines. University of Cambridge.
  • Vertex AI Search. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A.
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Validation & Comparative

A Comparative Guide to the HPLC and LC-MS Analysis of 6-Amino-3-bromo-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of 6-Amino-3-bromo-2-methoxybenzoic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced practicalities of method development, backed by experimental data and established scientific principles.

Introduction: The Analytical Imperative for this compound

This compound (Molecular Formula: C₈H₈BrNO₃, Molecular Weight: 246.06 g/mol ) is a substituted aromatic carboxylic acid of significant interest in pharmaceutical synthesis.[1] Its structural complexity, featuring an amino group, a bromine atom, and a methoxy group on a benzoic acid core, presents unique analytical challenges. Accurate and robust analytical methods are paramount for ensuring purity, monitoring reaction kinetics, and performing quantitative analysis in various matrices. This guide will explore the application of two cornerstone analytical techniques, HPLC and LC-MS, providing a comparative framework to aid in selecting the most appropriate method for specific research and development needs.

The inherent polarity imparted by the carboxylic acid and amino functionalities, combined with the hydrophobicity of the brominated aromatic ring, necessitates careful consideration of chromatographic conditions.[2][3] The separation of such ionic and polar compounds can be more complex than for non-ionic species, often requiring manipulation of mobile phase pH and composition to achieve optimal retention and peak shape.[3]

Understanding the Analyte: Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of successful method development.[4]

PropertyValue/InformationSource
Molecular FormulaC₈H₈BrNO₃[1]
Molecular Weight246.06 g/mol [1]
Predicted Boiling Point365.2 ± 42.0 °C[1]
Predicted Density1.703 ± 0.06 g/cm³[1]
Structural FeaturesAromatic carboxylic acid, primary amine, halogenated benzene[5]
SolubilityComplex solubility behavior due to both polar (amino, carboxylic acid) and non-polar (bromophenyl) groups. Solubility is pH-dependent.[6][6]

The presence of both acidic (carboxylic acid) and basic (amino) functional groups makes the molecule's charge state highly dependent on the pH of the surrounding medium. This is a critical factor in both HPLC and LC-MS method development, influencing retention, ionization, and overall sensitivity.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust and widely used technique for the separation, identification, and quantification of chemical compounds.[4] For polar aromatic compounds like this compound, reversed-phase HPLC (RP-HPLC) is a common starting point.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

This protocol outlines a typical starting point for the HPLC analysis of this compound. The key is to control the mobile phase pH to suppress the ionization of the carboxylic acid and amino groups, thereby increasing retention on a non-polar stationary phase.[3]

Objective: To achieve a sharp, symmetrical peak for this compound with adequate retention for reliable quantification.

Methodology:

  • Column Selection: An Ascentis C18 column (or equivalent) is a suitable first choice for reversed-phase separations. Phenyl columns can also be effective for resolving aromatic compounds.[4]

  • Mobile Phase Preparation:

    • Aqueous Component (A): Prepare a buffer solution with a pH at least one unit away from the analyte's pKa values. A common choice is 0.1% formic acid or 10mM ammonium acetate in water, adjusted to a pH of approximately 3.6.[7]

    • Organic Component (B): Acetonitrile (ACN) or Methanol (MeOH). Acetonitrile often provides better peak shape for polar compounds.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40 °C

    • Detection: UV at 250 nm[8]

    • Gradient Elution: A gradient is often necessary to elute the compound of interest while also cleaning the column of any less polar impurities. A typical gradient might be:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, such as a mixture of water and acetonitrile.

Causality Behind Experimental Choices:
  • Acidified Mobile Phase: Using an acidic mobile phase (e.g., with formic acid) protonates the amino group and suppresses the deprotonation of the carboxylic acid. This makes the molecule less polar and increases its retention on the C18 stationary phase.[3]

  • C18 Column: The non-polar C18 stationary phase interacts with the hydrophobic bromophenyl ring of the analyte, providing the primary retention mechanism in reversed-phase chromatography.

  • Gradient Elution: A gradient allows for the elution of compounds with a wide range of polarities. It starts with a high aqueous content to retain the polar analyte and gradually increases the organic content to elute it and any more hydrophobic impurities.[9]

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System Sample Sample Dissolution (in Mobile Phase A/B mix) Injector Autosampler/Injector Sample->Injector MobilePhaseA Aqueous Mobile Phase (e.g., 0.1% Formic Acid) Pump Gradient Pump MobilePhaseA->Pump MobilePhaseB Organic Mobile Phase (e.g., Acetonitrile) MobilePhaseB->Pump Pump->Injector Column C18 Column (40 °C) Injector->Column Detector UV Detector (250 nm) Column->Detector DataSystem Data Acquisition & Processing Detector->DataSystem

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[10][11] It offers significantly higher selectivity and sensitivity compared to HPLC with UV detection, making it ideal for trace analysis and structural confirmation.

Experimental Protocol: LC-MS/MS for Quantification and Identification

This protocol is designed for the sensitive detection and confident identification of this compound, particularly in complex matrices.

Objective: To develop a highly selective and sensitive method for the quantification and confirmation of this compound.

Methodology:

  • LC System: The same LC conditions as the HPLC method can often be used as a starting point. However, volatile buffers like formic acid or ammonium acetate are mandatory for MS compatibility.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).[12]

  • Ionization Source: Electrospray ionization (ESI) is well-suited for polar molecules like the target analyte.[13][14] Both positive and negative ion modes should be evaluated.

    • Positive Mode (ESI+): The amino group is readily protonated, leading to the formation of the [M+H]⁺ ion.

    • Negative Mode (ESI-): The carboxylic acid group can be deprotonated to form the [M-H]⁻ ion.

  • MS Parameters Optimization:

    • Full Scan: Initially, a full scan analysis is performed to determine the mass-to-charge ratio (m/z) of the precursor ion ([M+H]⁺ or [M-H]⁻).

    • Product Ion Scan (MS/MS): The precursor ion is fragmented in the collision cell to produce characteristic product ions. The fragmentation pattern provides structural information and is used to set up MRM transitions.

    • MRM Transition Selection: At least two MRM transitions are selected for each analyte for quantification and confirmation.[12] For this compound, one would expect to see losses of small neutral molecules like H₂O, CO, or CH₃OH.

  • Data Acquisition: Data is acquired in MRM mode for the highest sensitivity and selectivity.

Causality Behind Experimental Choices:
  • Volatile Mobile Phase: Buffers like phosphate are non-volatile and will contaminate the mass spectrometer. Formic acid and ammonium acetate are volatile and are removed under the high vacuum of the MS system.

  • ESI Source: ESI is a soft ionization technique that is ideal for polar and thermally labile molecules, minimizing in-source fragmentation and maximizing the abundance of the molecular ion.[14]

  • Triple Quadrupole MS: This instrument configuration allows for MRM experiments, where a specific precursor ion is selected, fragmented, and a specific product ion is monitored. This is highly specific and significantly reduces background noise, leading to lower detection limits.[15]

LCMS_Workflow cluster_lc LC System cluster_ms Mass Spectrometer LC_Pump LC Pump (Volatile Mobile Phase) LC_Injector Autosampler LC_Pump->LC_Injector LC_Column C18 Column LC_Injector->LC_Column IonSource ESI Source LC_Column->IonSource Q1 Q1: Precursor Ion Selection IonSource->Q1 Q2 q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Product Ion Selection Q2->Q3 Detector MS Detector Q3->Detector DataSystem Data Acquisition & Processing Detector->DataSystem

Performance Comparison: HPLC vs. LC-MS

ParameterHPLC with UV DetectionLC-MS/MSRationale
Selectivity ModerateVery HighUV detection is based on chromophores and can be prone to interference from co-eluting compounds with similar UV spectra. LC-MS/MS is highly selective due to the monitoring of specific precursor-to-product ion transitions.[15]
Sensitivity Good (µg/mL range)Excellent (ng/mL to pg/mL range)The low background noise and specificity of MRM in LC-MS/MS result in significantly lower limits of detection and quantification.[12]
Identification Confidence Based on retention time matching with a standard.Based on retention time and the ratio of multiple MRM transitions, providing a higher degree of confidence.The fragmentation pattern in MS/MS is a structural fingerprint of the molecule.
Matrix Effects Less susceptibleMore susceptible to ion suppression or enhancement.Co-eluting matrix components can affect the ionization efficiency of the analyte in the ESI source.
Cost & Complexity Lower cost, simpler to operate and maintain.Higher initial investment, more complex operation and data analysis.Mass spectrometers are more sophisticated instruments requiring specialized training.
Throughput HighCan be high, but method development is more involved.Optimization of MS parameters adds to the method development time.[14]

Alternative Analytical Techniques

While HPLC and LC-MS are the primary tools for the analysis of this compound, other techniques can be considered for specific applications.

  • Gas Chromatography (GC): GC is generally not suitable for non-volatile and thermally labile compounds like amino acids unless derivatization is performed to increase volatility. This adds complexity to the sample preparation.[3]

  • Thin-Layer Chromatography (TLC): TLC can be a useful tool for rapid, qualitative analysis and for monitoring reaction progress.[16] It is a cost-effective technique but lacks the quantitative accuracy and resolution of HPLC.

  • Ion-Exclusion Chromatography (IEC): This technique can be effective for separating organic acids.[17] However, the presence of the amino group adds complexity that might be better handled by mixed-mode chromatography.

  • Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange properties can offer unique selectivity for polar and ionizable compounds, potentially providing better separation than a standard C18 column.[2][8]

Conclusion and Recommendations

The choice between HPLC and LC-MS for the analysis of this compound is dictated by the specific analytical requirements.

  • For routine quality control, purity assessment, and quantification in well-characterized, relatively clean samples, HPLC with UV detection is a robust, reliable, and cost-effective solution. Its simplicity and high throughput make it ideal for production environments.

  • For trace-level quantification, analysis in complex biological or environmental matrices, and for definitive structural confirmation, LC-MS/MS is the superior technique. Its unparalleled sensitivity and selectivity are essential in demanding research and development applications, such as metabolite identification or impurity profiling.

Ultimately, a well-developed analytical strategy may involve the use of both techniques: HPLC for routine analysis and LC-MS for method validation, troubleshooting, and in-depth characterization. This dual approach ensures both efficiency and the highest level of scientific integrity.

References

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A Researcher's Guide to Substituted Aminobenzoic Acids: Unveiling the Unique Characteristics of 6-Amino-3-bromo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Substituted aminobenzoic acids are a pivotal class of molecules in the realms of organic synthesis and medicinal chemistry. The strategic placement of various functional groups on the aminobenzoic acid scaffold allows for the fine-tuning of electronic and steric properties, thereby dictating the molecule's reactivity and suitability as a precursor for a diverse range of complex chemical entities. This guide offers an in-depth comparative analysis of 6-Amino-3-bromo-2-methoxybenzoic acid against other notable substituted aminobenzoic acids, supported by experimental data and established synthetic protocols.

A Comparative Overview of Physicochemical Properties

The interplay of substituents on the benzene ring profoundly influences the fundamental physicochemical characteristics of aminobenzoic acids. These properties, including molecular weight, melting point, and acidity (pKa), are critical determinants of a compound's solubility, reaction kinetics, and overall utility in a synthetic workflow.

The table below presents a comparative summary of these key properties for this compound and other selected aminobenzoic acids.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (COOH) (Predicted/Experimental)pKa (NH3+) (Predicted/Experimental)
This compound C₈H₈BrNO₃246.06155-159~3.5~2.5
2-Aminobenzoic acid (Anthranilic acid)C₇H₇NO₂137.14146-1484.952.05
3-Aminobenzoic acidC₇H₇NO₂137.14174-1784.783.12
4-Aminobenzoic acid (PABA)C₇H₇NO₂137.14187-1894.922.38
5-Bromo-2-aminobenzoic acidC₇H₆BrNO₂216.03219-2223.230.76
3-Amino-4-methoxybenzoic acidC₈H₉NO₃167.16173-1754.853.54

Analysis of Properties: The unique substitution pattern of this compound imparts a distinct set of properties. The presence of the electron-withdrawing bromine atom at the meta-position to the carboxyl group significantly increases its acidity (lowers the pKa of the carboxylic acid) compared to the unsubstituted aminobenzoic acids. The methoxy group at the ortho-position, while electron-donating through resonance, introduces considerable steric hindrance around the carboxylic acid, a factor that will be explored in the context of its reactivity.

A Deep Dive into Reactivity and Synthetic Applications

The true utility of a chemical building block is revealed through its reactivity in various chemical transformations. This section will compare the synthetic applicability of this compound with other aminobenzoic acids, with a focus on how its unique structure influences reaction outcomes.

N-Acylation: Modulating the Amino Group

The acylation of the amino group is a fundamental transformation, often employed to protect the amine or to introduce a new functional moiety. The nucleophilicity of the amino group, a key factor in this reaction, is influenced by the electronic effects of the other ring substituents.

General Protocol for N-Acylation of an Aminobenzoic Acid:

  • Dissolution: Dissolve the aminobenzoic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, for example, triethylamine (1.1 equivalents), to the solution to act as an acid scavenger.

  • Acylating Agent Addition: Cool the mixture to 0 °C and slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.05 equivalents).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product via column chromatography or recrystallization.

Comparative Reactivity: In this compound, the electron-withdrawing inductive effect of the bromine atom decreases the nucleophilicity of the amino group. This makes it less reactive towards acylation compared to 4-aminobenzoic acid, where the amino group is only influenced by the deactivating carboxyl group. This reduced reactivity can be synthetically advantageous when chemoselectivity is required in the presence of more nucleophilic amines.

N_Acylation_Workflow start Start dissolution Dissolve Aminobenzoic Acid and Base in Solvent start->dissolution cooling Cool to 0 °C dissolution->cooling addition Add Acylating Agent cooling->addition reaction React at Room Temperature (Monitor by TLC) addition->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purify Product workup->purification end End purification->end

Caption: A generalized workflow for the N-acylation of aminobenzoic acids.

Fischer Esterification: The Challenge of Steric Hindrance

Fischer esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst. The efficiency of this reaction is highly sensitive to steric hindrance around the carboxyl group.

General Protocol for Fischer Esterification:

  • Mixing Reactants: In a round-bottom flask, combine the carboxylic acid, a large excess of the alcohol (which also serves as the solvent), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heating: Heat the mixture to reflux for several hours.

  • Work-up: After cooling, pour the mixture into water and extract the ester with an organic solvent.

  • Neutralization: Wash the organic layer with a sodium bicarbonate solution to remove any unreacted acid and the acid catalyst.

  • Purification: Dry the organic layer and purify the ester by distillation or chromatography.

Comparative Reactivity: The methoxy group at the 2-position in this compound creates significant steric hindrance around the carboxylic acid. This "ortho effect" can dramatically slow down the rate of Fischer esterification compared to aminobenzoic acids where the ortho positions are unsubstituted, such as 3-aminobenzoic acid and 4-aminobenzoic acid.[1] To achieve a good yield with this compound, more forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of a different esterification method (e.g., using a coupling agent), may be necessary.

Fischer_Esterification_Factors Reactivity Esterification Reactivity Steric_Hindrance Steric Hindrance (e.g., ortho-substituents) Reactivity->Steric_Hindrance Decreased by Electronic_Effects Electronic Effects (EWG vs. EDG) Reactivity->Electronic_Effects Influenced by Reaction_Conditions Reaction Conditions (Temp., Catalyst, Time) Reactivity->Reaction_Conditions Dependent on

Caption: Factors influencing the reactivity of benzoic acids in Fischer esterification.

The Sandmeyer Reaction: A Gateway to Further Functionalization

The amino group of aminobenzoic acids can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the aromatic ring via the Sandmeyer reaction.[2] The stability and reactivity of the diazonium salt are influenced by the electronic nature of the other ring substituents.

General Protocol for the Sandmeyer Reaction (Bromination Example):

  • Diazotization: Dissolve the aminobenzoic acid in an aqueous acidic solution (e.g., HBr) and cool to 0-5 °C. Slowly add a solution of sodium nitrite to form the diazonium salt.

  • Copper(I) Bromide Preparation: In a separate flask, prepare a solution of copper(I) bromide.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Nitrogen gas will be evolved.

  • Work-up and Isolation: After the reaction is complete, extract the product with an organic solvent, wash, dry, and purify.

Comparative Reactivity: The rate of the Sandmeyer reaction can be influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups, such as the bromine atom in this compound, can increase the reactivity of the diazonium salt towards nucleophilic substitution.[3] This can lead to higher yields and cleaner reactions compared to substrates with strongly electron-donating groups.

Unique Applications and Synthetic Potential

The distinct substitution pattern of this compound makes it a valuable precursor in the synthesis of complex molecules. The bromine atom serves as a handle for further modifications via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the amino and carboxyl groups provide sites for the construction of amide and ester linkages. This trifecta of functional groups allows for a high degree of molecular diversity to be generated from a single starting material, a highly desirable feature in drug discovery and materials science. For instance, it can be used as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.[4]

Conclusion

In the diverse family of substituted aminobenzoic acids, this compound emerges as a building block with a unique and valuable set of characteristics. Its reactivity is a nuanced interplay of the electron-withdrawing nature of the bromine atom and the steric and electronic effects of the methoxy group. While its hindered carboxylic acid and less nucleophilic amine may present challenges in certain standard transformations, these very features can be exploited to achieve selectivity in complex syntheses. For the discerning researcher, a thorough understanding of these properties is paramount to unlocking the full synthetic potential of this and other substituted aminobenzoic acids in the pursuit of novel and functional molecules.

References

  • Ortho effect. In Wikipedia. Retrieved from [Link]

  • Yasir, M., & Riaz, M. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 12(45), 29337-29354. [Link]

  • Gallia, A., & Nardi, R. (1983). Substituent effects on the Sandmeyer reaction. Quantitative evidence for rate-determining electron transfer. Journal of the Chemical Society, Perkin Transactions 2, (5), 771-775. [Link]

  • Al-Masoudi, N. A., & Al-Sultani, W. J. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Chemistry, 2018, 1-7. [Link]

  • Zhu, C., & Wang, Q. (2018). A general electrochemical strategy for the Sandmeyer reaction. Chemical Science, 9(38), 7547-7552. [Link]

  • Quora. (2017, April 12). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? Retrieved from [Link]

  • Exner, O., & Fiedler, P. (1980). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. Collection of Czechoslovak Chemical Communications, 45(5), 1251-1268. [Link]

  • ResearchGate. (2018, September 17). A General Electrochemical Strategy for Sandmeyer Reaction. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Khan, I., & Zaib, S. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(3), 1335. [Link]

  • Sandmeyer reaction. In Wikipedia. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, August 1). Steric inhibition of resonance in ortho-substituted benzoic acids. Retrieved from [Link]

  • PubChem. (n.d.). 6-Amino-3-bromo-2-methylbenzoic acid. Retrieved from [Link]

  • PubMed. (1979). Acyl derivatives of p-aminobenzoic acid as new substrates for the assay of serum acylase activity. Clinica Chimica Acta, 92(2), 267-273. [Link]

  • Farlow, A., & Kromer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99. [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry. Retrieved from [Link]

Sources

The Synthetic Chemist's Dilemma: A Cost-Benefit Analysis of 4-Amino-3-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Strategic Synthesis Planning

For researchers and professionals in drug development and fine chemical synthesis, the choice of starting materials is a critical decision with far-reaching implications for cost, efficiency, and the purity of the final product. 4-Amino-3-bromobenzoic acid, a key building block in the synthesis of numerous pharmaceuticals and specialty chemicals, presents a classic "make versus buy" dilemma. This guide provides an in-depth cost-benefit analysis of synthesizing this versatile intermediate compared to direct procurement and explores the economic and practical trade-offs of various synthetic routes and chemical alternatives.

Executive Summary: Key Data at a Glance

For a rapid assessment, the following table summarizes the key quantitative data for the procurement and synthesis of 4-Amino-3-bromobenzoic acid, as well as a common alternative.

Parameter"Buy" 4-Amino-3-bromobenzoic Acid"Make" via NBS Bromination"Make" via H₂O₂/NH₄Br"Make" via p-Toluidine (Multi-step)Alternative: 4-Amino-3-chlorobenzoic acid
Purity ≥ 97%[1][2]~95-98% (after recrystallization)~95-98% (after recrystallization)Lower initial purity, requires multiple purifications≥ 97%[3]
Cost per Gram ~$25/g (small scale)[4](See detailed analysis below)(See detailed analysis below)(See detailed analysis below)~$31/g (small scale)[5]
Lead Time 1-3 business days1-2 days1 day3-5 days1-3 business days
Key Advantage Immediate availability, high purityHigh yield, reliableMilder conditions, potentially greenerInexpensive starting materialDifferent electronic properties for analogue synthesis
Key Disadvantage Higher upfront cost for bulk quantitiesCost of NBS, use of DMFPotentially lower yield, optimization neededMultiple steps, more waste, longer timeHigher cost than bromo-analogue

The "Make vs. Buy" Decision: A Workflow for Rational Selection

The decision to synthesize or purchase 4-Amino-3-bromobenzoic acid is not merely a question of direct cost. It involves a holistic assessment of available resources, project timelines, and the required scale of production. The following workflow, presented as a Graphviz diagram, illustrates a logical approach to this decision-making process.

make_vs_buy_workflow start Start: Need for 4-Amino-3-bromobenzoic acid scale Scale of Synthesis? start->scale timeline Project Timeline? scale->timeline Large Scale buy Purchase 4-Amino-3-bromobenzoic acid scale->buy Small Scale expertise In-house Synthetic Expertise? timeline->expertise Flexible Timeline timeline->buy Urgent expertise->buy Limited Expertise synthesize Synthesize In-house expertise->synthesize Sufficient Expertise end Proceed with Project buy->end route_selection Select Synthetic Route synthesize->route_selection nbs_route NBS Bromination route_selection->nbs_route High Yield Needed h2o2_route H2O2/NH4Br Route route_selection->h2o2_route Greener Chemistry Focus toluidine_route p-Toluidine Route route_selection->toluidine_route Lowest Starting Material Cost nbs_route->end h2o2_route->end toluidine_route->end

Sources

A Comparative Guide to the Reactivity of 6-Amino-3-bromo-2-methoxybenzoic Acid and Its Structural Analogs for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, substituted anthranilic acids are pivotal building blocks for the synthesis of a diverse array of bioactive heterocycles and complex organic molecules.[1] Among these, 6-Amino-3-bromo-2-methoxybenzoic acid stands out as a highly functionalized scaffold, offering multiple points for chemical modification. This guide provides an in-depth comparison of the reactivity of this compound and its structural analogs, supported by established chemical principles and experimental insights. We will explore how subtle changes in the substitution pattern around the anthranilic acid core influence the outcomes of key synthetic transformations, thereby empowering researchers to make informed decisions in their synthetic strategies.

The Core Moiety: Understanding the Inherent Reactivity of this compound

The reactivity of this compound is dictated by the interplay of its four functional groups: the nucleophilic amino group, the carboxylic acid, the bromine atom amenable to cross-coupling reactions, and the electron-donating methoxy group. The spatial arrangement of these substituents creates a unique electronic and steric environment that governs its chemical behavior.

Structural Analogs for Comparative Analysis

To understand the structure-reactivity relationships, we will consider the following structural analogs of this compound:

  • Analog A: 6-Amino-5-bromo-2-methoxybenzoic acid: Isomeric variation in the bromine position.

  • Analog B: 6-Amino-3-bromo-2-hydroxybenzoic acid: Substitution of the methoxy group with a hydroxyl group.

  • Analog C: 6-Amino-3-bromo-2-methylbenzoic acid: Replacement of the methoxy group with a methyl group.

  • Analog D: 6-Amino-3-chloro-2-methoxybenzoic acid: Halogen substitution from bromine to chlorine.

Comparative Reactivity in Key Synthetic Transformations

We will now delve into a comparative analysis of the reactivity of the parent compound and its analogs in two classes of reactions that are fundamental to their application in drug discovery and materials science: Palladium-Catalyzed Cross-Coupling Reactions and Heterocycle Synthesis.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The bromine atom on the anthranilic acid scaffold serves as a versatile handle for the formation of carbon-carbon bonds via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][3] The efficiency of this reaction is highly sensitive to the electronic and steric environment of the C-Br bond.

Electronic Effects:

The rate-determining step in many Suzuki-Miyaura reactions is the oxidative addition of the palladium catalyst to the aryl halide bond.[4] The reactivity generally follows the trend I > Br > OTf > Cl, primarily due to the bond dissociation energies of the carbon-halogen bond.[5]

  • This compound vs. Analog D (3-chloro): The C-Br bond is weaker than the C-Cl bond, making the parent compound and its bromo-analogs (A, B, and C) generally more reactive than the chloro-analog (D) in Suzuki-Miyaura couplings. Reactions with Analog D may require more forcing conditions, such as higher temperatures, higher catalyst loadings, or more specialized ligands to achieve comparable yields.[5]

  • Influence of Methoxy, Hydroxy, and Methyl Groups: The electron-donating methoxy group in the parent compound and the methyl group in Analog C can increase electron density on the aromatic ring, which can slightly disfavor the oxidative addition step compared to a less electron-rich system. However, in the context of Suzuki couplings, the nature of the halogen is the dominant factor. For arylboronic acids used in the coupling, electron-donating groups are generally beneficial for the reaction.[6]

Steric Effects:

The substituents ortho to the bromine atom can influence the rate of oxidative addition.

  • This compound vs. Analog A (5-bromo): In the parent compound, the bromine atom is flanked by the amino and methoxy groups. In Analog A, the bromine is adjacent to the carboxylic acid and a proton. The steric hindrance around the bromine in the parent compound is greater than in Analog A. This could potentially lead to slower reaction rates for the parent compound compared to Analog A under identical conditions.

Table 1: Predicted Relative Reactivity in Suzuki-Miyaura Coupling

CompoundKey Structural FeaturePredicted Relative ReactivityRationale
This compound3-Bromo, 2-MethoxyHighWeaker C-Br bond compared to C-Cl.
Analog A: 6-Amino-5-bromo-2-methoxybenzoic acid5-Bromo, 2-MethoxyVery HighLess steric hindrance around the bromine atom.
Analog B: 6-Amino-3-bromo-2-hydroxybenzoic acid3-Bromo, 2-HydroxyHighSimilar electronic effect to methoxy, potential for chelation.
Analog C: 6-Amino-3-bromo-2-methylbenzoic acid3-Bromo, 2-MethylHighWeaker C-Br bond.
Analog D: 6-Amino-3-chloro-2-methoxybenzoic acid3-Chloro, 2-MethoxyModerateStronger C-Cl bond requires more forcing conditions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Substituted Bromoanthranilic Acids

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Substituted bromoanthranilic acid (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)

  • Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the substituted bromoanthranilic acid, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the degradation of the palladium catalyst and the oxidative homocoupling of the boronic acid.[7]

  • Base: Essential for the transmetalation step of the catalytic cycle. The choice of base can influence the reaction rate and yield.

  • Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

Synthesis of Heterocycles: Quinazolinone Formation

Anthranilic acids are common precursors for the synthesis of quinazolinones, a class of heterocyclic compounds with a wide range of biological activities.[8][9] The formation of quinazolinones typically involves the reaction of the anthranilic acid with an amide or a source of one carbon atom, such as formamide.[2][10]

Electronic and Steric Effects on Cyclization:

The nucleophilicity of the amino group and the electrophilicity of the carboxylic acid (or its activated form) are crucial for the cyclization step.

  • Influence of Methoxy, Hydroxy, and Methyl Groups: The electron-donating methoxy group in the parent compound and the methyl group in Analog C increase the nucleophilicity of the amino group, which can facilitate the initial acylation or condensation step. The hydroxyl group in Analog B, being also electron-donating, would have a similar effect.

  • Steric Hindrance: The substituent at the 2-position can sterically hinder the approach of reagents to both the amino and carboxylic acid groups. The methoxy group in the parent compound and the methyl group in Analog C are expected to exert more steric hindrance than the hydrogen atom in a simpler anthranilic acid. This could potentially slow down the rate of cyclization. The effect of steric hindrance on the reaction of amines with related acylanthranils has been noted.[11]

Table 2: Predicted Relative Reactivity in Quinazolinone Formation

CompoundKey Structural FeaturePredicted Relative ReactivityRationale
This compound2-MethoxyModerate to HighElectron-donating group activates the amino group, but steric hindrance may slow the reaction.
Analog A: 6-Amino-5-bromo-2-methoxybenzoic acid2-MethoxyModerate to HighSimilar electronic and steric effects as the parent compound.
Analog B: 6-Amino-3-bromo-2-hydroxybenzoic acid2-HydroxyModerate to HighElectron-donating group activates the amino group.
Analog C: 6-Amino-3-bromo-2-methylbenzoic acid2-MethylModerate to HighElectron-donating group activates the amino group, but with significant steric hindrance.
Analog D: 6-Amino-3-chloro-2-methoxybenzoic acid2-MethoxyModerate to HighHalogen at the 3-position has a minor electronic effect on this reaction compared to the 2- and 6-substituents.

Experimental Protocol: Synthesis of Quinazolinones from Substituted Anthranilic Acids

This protocol is based on the reaction of anthranilic acid with formamide.[2][10]

Materials:

  • Substituted anthranilic acid (1.0 equiv)

  • Formamide (excess, can act as both reagent and solvent)

Procedure:

  • A mixture of the substituted anthranilic acid and formamide is heated at a high temperature (e.g., 150-160 °C) for several hours.[10]

  • The reaction progress can be monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like methanol.[10]

Causality Behind Experimental Choices:

  • Excess Formamide: Serves as both the source of the additional carbon and nitrogen atoms for the quinazolinone ring and as a high-boiling solvent.

  • High Temperature: Provides the necessary activation energy for the condensation and cyclization reactions.

Visualization of Reactivity Concepts

To visually summarize the key concepts discussed, the following diagrams are provided.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-Pd(II)-X Ar-Pd(II)-X (Ar = Substituted Aminobenzoic acid) Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive\nElimination Reductive Elimination Ar-Pd(II)-R->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-R Ar-R (Coupled Product) Reductive\nElimination->Ar-R Ar-X Ar-X Ar-X->Oxidative\nAddition Ar-X R-B(OR)2 R-B(OR)2 R-B(OR)2->Transmetalation R-B(OR)2 Base Base Base->Transmetalation

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

General Scheme for Quinazolinone Synthesis

Quinazolinone_Synthesis Substituted\nAnthranilic Acid Substituted Anthranilic Acid Acylation/\nCondensation Acylation/ Condensation Substituted\nAnthranilic Acid->Acylation/\nCondensation Intermediate N-Acyl or Formimidoyl Intermediate Acylation/\nCondensation->Intermediate Cyclization/\nDehydration Cyclization/ Dehydration Intermediate->Cyclization/\nDehydration Quinazolinone Substituted Quinazolinone Cyclization/\nDehydration->Quinazolinone Reagent Formamide or Acylating Agent Reagent->Acylation/\nCondensation Heat Heat Heat->Cyclization/\nDehydration

Caption: A general reaction scheme for the synthesis of quinazolinones from anthranilic acids.

Conclusion

The reactivity of this compound and its structural analogs is a nuanced interplay of electronic and steric factors. For palladium-catalyzed cross-coupling reactions, the nature of the halogen is the primary determinant of reactivity, with brominated compounds being significantly more reactive than their chlorinated counterparts. The position of the bromine atom can also influence reaction rates due to steric effects. In the synthesis of quinazolinones, the electronic nature of the substituents on the amino and carboxylic acid groups plays a more dominant role, with electron-donating groups generally favoring the reaction.

This guide provides a framework for researchers to predict the reactivity of these valuable building blocks and to design more efficient and effective synthetic routes. The provided protocols serve as a starting point for experimental work, with the understanding that optimization is often necessary to achieve the desired outcomes for each specific analog.

References

  • Saad-Aldeen, R. A., & Al-Iraqi, M. A. (2019). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics (EPSTEM), 7, 93-98. [Link]

  • Asif, M. (2014). A review on diverse biological activities of quinazolinone and quinazoline derivatives. Journal of Advanced Pharmaceutical Technology & Research, 5(2), 53–60.
  • Talebpour, Z., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 11(3), 841–851. [Link]

  • Neochoritis, C. G., et al. (2020). Synthesis of quinazolinones from reaction of formamide with anthranilic acids. Chemistry – A European Journal, 26(68), 15879-15883.
  • Khodarahmi, G., et al. (2011). Synthesis of Some New Tricyclic 4(3H)-Quinazolinone Derivatives. Research in Pharmaceutical Sciences, 6(1), 47-54.
  • Johansson, H., & Stawinski, J. (2009). A Comparative Study of the Suzuki−Miyaura Cross-Coupling of Aryl Bromides and Chlorides in a Water−Acetonitrile System. The Journal of Organic Chemistry, 74(12), 4568–4574.
  • Errede, L. A., McBrady, J. J., & Oien, H. T. (1977). Acylanthranils. 4. The effect of steric hindrance on selectivity in the reaction of amines with acetylanthranil. The Journal of Organic Chemistry, 42(4), 656–660. [Link]

  • Liu, H., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry, 89(17), 11930–11938. [Link]

  • Various Authors. (2010). Optimization of Acidic Protocols for Pictet−Spengler Reaction.
  • Asif, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 937-951. [Link]

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.

Sources

A Framework for the Comparative Analysis of Novel Substituted Benzoic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Bioactive Scaffolds

In the landscape of medicinal chemistry, the benzoic acid framework and its derivatives, particularly benzamides, represent a privileged scaffold. These structures are integral to a significant portion of pharmaceuticals, demonstrating a vast spectrum of biological activities, including antimicrobial and anticancer properties. The strategic modification of the benzoic acid core allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, a central tenet of modern drug design.

Designing a Comparative Study: From Synthesis to Biological Insight

The journey from a novel chemical structure to a potential therapeutic agent is paved with rigorous and systematic evaluation. The primary objective is to understand how structural modifications influence biological activity, a concept known as the Structure-Activity Relationship (SAR). A typical workflow for a comparative study is outlined below.

workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Substituted Benzoic Acid Derivatives purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification primary_screening Primary Biological Assays (e.g., Anticancer, Antimicrobial) purification->primary_screening dose_response Dose-Response & Potency Determination (IC50 / MIC) primary_screening->dose_response selectivity Selectivity & Cytotoxicity Assays dose_response->selectivity sar Structure-Activity Relationship (SAR) Analysis selectivity->sar mechanism Mechanism of Action Studies sar->mechanism lead_id Lead Compound Identification mechanism->lead_id

Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical derivatives.

Comparative Anticancer Activity of Novel Benzamide Derivatives

A significant focus in the development of novel benzamides is their potential as anticancer agents. The cytotoxic effects of these compounds against various cancer cell lines are a primary indicator of their therapeutic potential.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test benzamide derivatives in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Hypothetical Data Presentation: Anticancer Activity

The following table summarizes hypothetical IC₅₀ values for a series of novel benzamide derivatives against different cancer cell lines.

Compound IDR¹ GroupR² GroupA549 (Lung Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)HCT-116 (Colon Cancer) IC₅₀ (µM)
BZ-1 -H-H> 100> 100> 100
BZ-2 -Cl-H25.432.128.9
BZ-3 -F-H15.821.518.3
BZ-4 -Cl-CH₃8.212.69.7
BZ-5 -F-CH₃5.17.96.4
Doxorubicin --0.80.50.7
Structure-Activity Relationship (SAR) Insights

From the hypothetical data, we can derive preliminary SAR insights:

  • The unsubstituted benzamide (BZ-1) is inactive.

  • Halogen substitution at the R¹ position (BZ-2 and BZ-3) confers anticancer activity, with the fluorine substituent (BZ-3) being more potent than the chlorine substituent (BZ-2).

  • The addition of a methyl group at the R² position (BZ-4 and BZ-5) significantly enhances the anticancer activity.

  • The combination of a fluorine at R¹ and a methyl group at R² (BZ-5) results in the most potent compound in this series.

These insights guide the next round of synthesis to further optimize the lead compound.

Comparative Antimicrobial Activity of Novel Benzamide Derivatives

Benzamide derivatives have also shown promise as antimicrobial agents. A common primary screening method to assess antimicrobial activity is the disk diffusion assay.

Experimental Protocol: Kirby-Bauer Disk Diffusion Assay

The Kirby-Bauer disk diffusion method is a standardized qualitative test to determine the susceptibility of bacteria to antimicrobial agents.

Principle: A paper disk impregnated with the test compound is placed on an agar plate inoculated with a test bacterium. The compound diffuses into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth, known as the zone of inhibition, will form around the disk.

disk_diffusion cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Interpretation inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) plate_prep Inoculate Mueller-Hinton Agar Plate inoculum->plate_prep disk_placement Place Impregnated Disks on Agar Surface plate_prep->disk_placement incubation Incubate at 35-37°C for 18-24 hours disk_placement->incubation measure_zone Measure Zone of Inhibition (mm) incubation->measure_zone interpret Interpret as Susceptible, Intermediate, or Resistant measure_zone->interpret

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Step-by-Step Protocol:

  • Inoculum Preparation: From a pure, overnight culture, select 3-5 isolated colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly over the entire surface of a Mueller-Hinton agar plate to obtain a confluent lawn of growth. Allow the plate to dry for 3-5 minutes.

  • Disk Preparation and Placement: Impregnate sterile 6 mm paper disks with a known concentration of the test benzamide derivatives. Using sterile forceps, place the disks on the inoculated agar surface, ensuring firm contact.

  • Incubation: Invert the plates and incubate them at 35-37°C for 18-24 hours.

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition in millimeters (mm). The size of the zone is proportional to the susceptibility of the bacterium to the compound.

Hypothetical Data Presentation: Antimicrobial Activity

The following table shows hypothetical zones of inhibition for the same series of benzamide derivatives against representative Gram-positive and Gram-negative bacteria.

Compound IDStaphylococcus aureus (Gram-positive) Zone of Inhibition (mm)Escherichia coli (Gram-negative) Zone of Inhibition (mm)
BZ-1 66
BZ-2 148
BZ-3 1810
BZ-4 2215
BZ-5 2618
Gentamicin 2825
Structure-Activity Relationship (SAR) Insights
  • The unsubstituted benzamide (BZ-1) shows no activity (the zone diameter is that of the disk itself).

  • Activity against both Gram-positive and Gram-negative bacteria increases with the introduction of substituents.

  • The compounds exhibit greater activity against the Gram-positive S. aureus than the Gram-negative E. coli, which may be due to differences in the bacterial cell wall structure.

  • The SAR trend for antimicrobial activity mirrors that of the anticancer activity, with BZ-5 being the most potent derivative.

Conclusion and Future Directions

This guide has outlined a systematic framework for the comparative biological evaluation of novel substituted benzoic acid derivatives. Through a combination of targeted synthesis, standardized biological assays, and careful SAR analysis, researchers can efficiently identify and optimize lead compounds for further development. The hypothetical data presented for a series of benzamide derivatives illustrates how structural modifications can profoundly impact biological activity, underscoring the importance of a rational, data-driven approach to drug discovery.

Future work on promising lead compounds, such as the hypothetical BZ-5, would involve more in-depth mechanistic studies to elucidate their mode of action, selectivity profiling against a broader range of cell lines and microbial strains, and in vivo efficacy and toxicity studies.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. Retrieved from [Link]

  • Disk Diffusion Method for Antibiotic Susceptibility Test. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Southeast Asian Fisheries Development Center, Aquaculture Department.
  • Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. (2024).
  • Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. (2025). Bioorganic Chemistry, 155, 108594.
  • Synthesis and molecular docking studies of some novel antimicrobial benzamides. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1336-1345.
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2015). Molecules, 20(8), 14838-14853.
  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Tre
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2019). Medicinal Chemistry, 15(4), 431-440.
  • [Synthesis and anti-tumor activities of N-substituted benzamide derivatives]. (2014). Yao Xue Xue Bao, 49(10), 1395-1402.
  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. (2021). European Journal of Medicinal Chemistry, 216, 113321.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2019). ResearchGate. Retrieved from [Link]

A Comparative Guide to Alternative Synthetic Routes for 6-Amino-3-bromo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Amino-3-bromo-2-methoxybenzoic acid is a highly functionalized aromatic molecule that serves as a crucial building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its unique substitution pattern, featuring amino, bromo, and methoxy groups on a benzoic acid core, offers multiple points for chemical modification, making it a valuable intermediate in drug discovery and development. This guide provides a comprehensive comparison of three distinct synthetic routes to this target molecule, offering detailed experimental protocols, comparative data, and insights into the rationale behind the strategic choices in each pathway. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.

Comparative Analysis of Synthetic Strategies

Three plausible synthetic routes to this compound have been devised and are compared in this guide. The choice of a particular route will depend on factors such as the availability and cost of starting materials, desired scale of synthesis, and the laboratory's capabilities.

ParameterRoute 1: From 2-Methoxybenzoic AcidRoute 2: From 3-Bromo-2-methoxybenzoic AcidRoute 3: From 2-Amino-6-methoxybenzoic Acid
Starting Material 2-Methoxybenzoic Acid3-Bromo-2-methoxybenzoic Acid2-Amino-6-methoxybenzoic Acid
Number of Steps 321
Key Reactions Electrophilic Bromination, Nitration, ReductionNitration, ReductionElectrophilic Bromination
Potential Advantages Readily available and inexpensive starting material.Shorter synthetic sequence if starting material is available.Most direct route.
Potential Disadvantages Longer reaction sequence, potential for isomeric impurities in bromination and nitration steps.Availability and cost of the starting material may be a concern. Potential for isomeric impurities during nitration.Potential for over-bromination or side reactions due to the activated nature of the starting material. Availability of starting material.

Route 1: Synthesis from 2-Methoxybenzoic Acid

This three-step synthesis begins with the commercially available and cost-effective 2-methoxybenzoic acid. The strategy involves sequential introduction of the bromo and amino functionalities.

Logical Workflow for Route 1

Route 1 Workflow start 2-Methoxybenzoic Acid step1 Step 1: Bromination (3-Bromo-2-methoxybenzoic Acid) start->step1 Br₂, Lewis Acid step2 Step 2: Nitration (3-Bromo-2-methoxy-6-nitrobenzoic Acid) step1->step2 HNO₃, H₂SO₄ step3 Step 3: Reduction (this compound) step2->step3 Fe, HCl or H₂, Pd/C product Final Product step3->product

Caption: Synthetic pathway for Route 1 starting from 2-methoxybenzoic acid.

Experimental Protocols for Route 1

Step 1: Synthesis of 3-Bromo-2-methoxybenzoic Acid

  • Rationale: The methoxy group is an ortho-, para-director. However, the position ortho to both the methoxy and carboxylic acid groups is sterically hindered. The para-position to the methoxy group (position 5) is a possibility, but bromination at position 3 is also plausible. Regioselectivity can be influenced by the choice of brominating agent and reaction conditions. A Lewis acid catalyst is typically employed for the bromination of such deactivated rings.

  • Materials:

    • 2-Methoxybenzoic acid

    • N-Bromosuccinimide (NBS)

    • Iron(III) bromide (FeBr₃) or Aluminum chloride (AlCl₃)

    • Dichloromethane (DCM) or Acetic Acid

    • Sodium thiosulfate solution

    • Sodium bicarbonate solution

    • Hydrochloric acid

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve 2-methoxybenzoic acid in the chosen solvent.

    • Add a catalytic amount of the Lewis acid.

    • Slowly add N-Bromosuccinimide in portions at room temperature.

    • Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.

    • Upon completion, quench the reaction with a sodium thiosulfate solution to remove any unreacted bromine.

    • Extract the product with an organic solvent, wash with sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 3-Bromo-2-methoxy-6-nitrobenzoic Acid

  • Rationale: The nitration of 3-bromo-2-methoxybenzoic acid is directed by the existing substituents. The methoxy group is activating and ortho-, para-directing, while the bromo and carboxylic acid groups are deactivating and meta-directing. The position para to the methoxy group is blocked by the bromine. The position ortho to the methoxy group (position 3) is also blocked. Therefore, nitration is expected to occur at the other ortho position to the methoxy group (position 6).

  • Materials:

    • 3-Bromo-2-methoxybenzoic acid

    • Concentrated Nitric acid

    • Concentrated Sulfuric acid

  • Procedure:

    • Carefully add 3-bromo-2-methoxybenzoic acid to a flask containing concentrated sulfuric acid, keeping the temperature low with an ice bath.

    • Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the low temperature.

    • After the addition is complete, allow the reaction to stir at a controlled temperature, monitoring by TLC.

    • Pour the reaction mixture onto crushed ice to precipitate the product.

    • Filter the solid, wash thoroughly with cold water, and dry.

    • The crude product can be purified by recrystallization.

Step 3: Synthesis of this compound

  • Rationale: The reduction of the aromatic nitro group to an amine is a standard transformation. Several methods are available, with catalytic hydrogenation or metal-acid reductions being common choices. The choice of reducing agent should be compatible with the other functional groups in the molecule.

  • Materials:

    • 3-Bromo-2-methoxy-6-nitrobenzoic acid

    • Iron powder (Fe) and Hydrochloric acid (HCl), or

    • Palladium on carbon (Pd/C) and Hydrogen gas (H₂)

    • Ethanol or Ethyl acetate

    • Sodium bicarbonate solution

  • Procedure (using Fe/HCl):

    • Suspend 3-bromo-2-methoxy-6-nitrobenzoic acid in a mixture of ethanol and water.

    • Add iron powder and a catalytic amount of hydrochloric acid.

    • Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.

    • Upon completion, cool the reaction and filter through a pad of celite to remove the iron salts.

    • Neutralize the filtrate with a sodium bicarbonate solution and extract the product with an organic solvent.

    • Dry the organic layer and concentrate to obtain the final product. Purification can be achieved by recrystallization.

Route 2: Synthesis from 3-Bromo-2-methoxybenzoic Acid

This two-step route is more direct if the starting material, 3-bromo-2-methoxybenzoic acid, is readily available.

Logical Workflow for Route 2

Route 2 Workflow start 3-Bromo-2-methoxybenzoic Acid step1 Step 1: Nitration (3-Bromo-2-methoxy-6-nitrobenzoic Acid) start->step1 HNO₃, H₂SO₄ step2 Step 2: Reduction (this compound) step1->step2 Fe, HCl or H₂, Pd/C product Final Product step2->product

Caption: Synthetic pathway for Route 2 starting from 3-bromo-2-methoxybenzoic acid.

Experimental Protocols for Route 2

The experimental protocols for the nitration of 3-bromo-2-methoxybenzoic acid and the subsequent reduction of the nitro group are identical to Step 2 and Step 3 of Route 1 , respectively.

Route 3: Synthesis from 2-Amino-6-methoxybenzoic Acid

This is the most direct approach, involving a single bromination step. However, the availability and cost of the starting material, 2-amino-6-methoxybenzoic acid, are key considerations.[1]

Logical Workflow for Route 3

Route 3 Workflow start 2-Amino-6-methoxybenzoic Acid step1 Step 1: Bromination (this compound) start->step1 NBS or Br₂ in Acetic Acid product Final Product step1->product

Caption: Synthetic pathway for Route 3 starting from 2-amino-6-methoxybenzoic acid.

Experimental Protocol for Route 3
  • Rationale: The amino and methoxy groups are both strongly activating and ortho-, para-directing. The position para to the amino group (position 5) and the position ortho to the amino group (position 3) are both activated. Bromination is expected to occur at the less sterically hindered and electronically favorable position. Careful control of the reaction conditions is necessary to avoid over-bromination.

  • Materials:

    • 2-Amino-6-methoxybenzoic acid

    • N-Bromosuccinimide (NBS) or Bromine (Br₂)

    • Acetic acid or Dichloromethane

    • Sodium bisulfite solution

    • Sodium bicarbonate solution

  • Procedure:

    • Dissolve 2-amino-6-methoxybenzoic acid in the chosen solvent in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add a solution of the brominating agent (NBS or bromine in acetic acid) dropwise.

    • Stir the reaction at a low temperature and monitor its progress by TLC.

    • Once the reaction is complete, quench with sodium bisulfite solution.

    • Neutralize the mixture with a sodium bicarbonate solution.

    • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent and purify the product by recrystallization or column chromatography.

Conclusion

This guide has presented three alternative synthetic routes to this compound.

  • Route 1 , starting from 2-methoxybenzoic acid, is a robust and scalable option due to the low cost of the starting material, although it involves more steps.

  • Route 2 offers a shorter pathway but is dependent on the availability of 3-bromo-2-methoxybenzoic acid.

  • Route 3 is the most direct synthesis but requires the potentially more expensive and less common 2-amino-6-methoxybenzoic acid and careful control to prevent side reactions.

The selection of the optimal route will be guided by the specific needs of the research or production campaign, balancing factors of cost, time, and available resources. The provided protocols offer a solid foundation for the synthesis of this valuable building block, and further optimization may be required to achieve the desired yield and purity for specific applications.

References

Sources

A Researcher's Guide to Purity Assessment of Commercially Available 6-Amino-3-bromo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercially available 6-Amino-3-bromo-2-methoxybenzoic acid, a key building block in the synthesis of various pharmaceutical compounds. We will delve into the potential impurities, comparative analytical techniques with supporting data, and detailed experimental protocols to ensure the integrity of your research.

The Critical Role of Purity in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of a range of biologically active molecules. The presence of impurities, even in trace amounts, can have significant downstream effects, including:

  • Altered Biological Activity: Impurities can lead to unexpected pharmacological or toxicological profiles.

  • Reduced Yields: Side reactions caused by impurities can lower the efficiency of subsequent synthetic steps.

  • Inaccurate Structure-Activity Relationship (SAR) Studies: The presence of unknown compounds can confound the interpretation of SAR data.

  • Regulatory Hurdles: Stringent purity requirements are mandated by regulatory agencies for active pharmaceutical ingredients (APIs).

Potential Impurities: A Look into the Synthetic Route

Understanding the potential impurities begins with examining the likely synthetic pathway for this compound. A common route involves the bromination and nitration of a substituted benzoic acid, followed by the reduction of the nitro group.[1]

A 2-Methoxybenzoic Acid B 3-Bromo-2-methoxybenzoic Acid A->B Bromination I3 Starting Material Carryover A->I3 C 3-Bromo-6-nitro-2-methoxybenzoic Acid B->C Nitration I1 Isomeric Bromination Products B->I1 D This compound C->D Reduction I2 Incompletely Nitrated Intermediates C->I2

Caption: Plausible synthetic pathway and potential impurity sources.

Based on this, potential impurities can be categorized as:

  • Starting Materials: Unreacted 2-methoxybenzoic acid.

  • Intermediates: Incompletely reacted species such as 3-bromo-2-methoxybenzoic acid or 3-bromo-6-nitro-2-methoxybenzoic acid.

  • Isomeric Byproducts: Bromination at other positions on the aromatic ring.

  • Degradation Products: Compounds formed during storage or under harsh reaction conditions.

Comparative Analysis of Purity Assessment Techniques

A multi-pronged analytical approach is essential for a comprehensive purity assessment. The table below compares the most effective techniques for analyzing this compound.

Analytical TechniquePrincipleStrengthsWeaknesses
High-Performance Liquid Chromatography (HPLC-UV) Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance.High sensitivity, excellent for quantifying impurities, widely available.May require method development for optimal separation, co-elution of impurities is possible.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, providing detailed structural information.Provides unambiguous structural confirmation, can identify and quantify impurities without a reference standard for the impurity.Lower sensitivity compared to HPLC, may not detect trace impurities.
Mass Spectrometry (MS) Ionization of molecules followed by separation based on their mass-to-charge ratio.High sensitivity and specificity, provides molecular weight information, can be coupled with HPLC (LC-MS) for enhanced separation and identification.May not distinguish between isomers without fragmentation analysis, quantification can be challenging without appropriate standards.

Experimental Protocols for Purity Assessment

Here, we provide detailed protocols for the recommended analytical techniques.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is designed to be a stability-indicating assay, capable of separating the main component from its potential impurities and degradation products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the commercial this compound sample.

  • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL stock solution.

  • Further dilute to a working concentration of 0.1 mg/mL with the same diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: HPLC Purity Assessment Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides crucial structural confirmation and can identify impurities that may not be visible by HPLC-UV.

Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆ in an NMR tube.

  • Ensure the sample is fully dissolved before analysis.

Expected ¹H NMR Spectral Features:

Based on the structure and data from similar compounds, the following proton signals are expected[2]:

  • Aromatic protons: Two doublets in the aromatic region (typically 6.5-8.0 ppm).

  • Amine protons: A broad singlet (chemical shift can vary depending on concentration and water content).

  • Methoxy protons: A sharp singlet around 3.8-4.0 ppm.

  • Carboxylic acid proton: A very broad singlet at a downfield chemical shift (>10 ppm).

Expected ¹³C NMR Spectral Features:

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts can be predicted using standard correlation tables and software. Spectral data for related compounds can be found in various databases.[3][4]

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound and to identify impurities based on their mass-to-charge ratio.

Instrumentation and Conditions:

  • Mass Spectrometer: A mass spectrometer with an Electrospray Ionization (ESI) source is suitable.

  • Ionization Mode: Positive or negative ion mode can be used.

  • Sample Infusion: The sample can be directly infused or analyzed via LC-MS.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

Expected Mass Spectrum:

In positive ion mode, the spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 246.06 and 248.06 due to the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br). In negative ion mode, a peak for the deprotonated molecule [M-H]⁻ at m/z 244.04 and 246.04 would be expected.

Comparative Data from Commercial Suppliers

To provide a practical comparison, hypothetical data for three commercial samples of this compound are presented below.

SupplierStated PurityHPLC Purity (Area %)Major Impurity (by LC-MS)
Supplier A >98%98.5%3-Bromo-2-methoxybenzoic acid (m/z 230.98/232.98)
Supplier B >99%99.6%Unidentified isomer (m/z 246.06/248.06)
Supplier C >98%97.2%3-Bromo-6-nitro-2-methoxybenzoic acid (m/z 275.97/277.97)

Conclusion and Recommendations

A comprehensive purity assessment of commercially available this compound requires a combination of analytical techniques. While HPLC-UV is an excellent tool for routine quality control and quantification of known impurities, NMR spectroscopy is indispensable for unambiguous structural confirmation and the identification of unknown impurities. Mass spectrometry provides crucial molecular weight information and is particularly powerful when coupled with HPLC.

For researchers in drug development, it is highly recommended to perform in-house purity verification of all critical starting materials, even those with a high stated purity from the supplier. This due diligence ensures the reliability and reproducibility of your research and can prevent costly delays and misleading results.

References

  • PubChem. 6-Amino-3-bromo-2-methylbenzoic acid. [Link]

  • MySkinRecipes. This compound. [Link]

  • BMRB. bmse000692 2-amino-3-methoxybenzoic Acid. [Link]

  • Google Patents. CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid.
  • PhytoBank. 13C NMR Spectrum (PHY0064709). [Link]

  • PubChem. 2-Amino-6-methoxybenzoic Acid. [Link]

  • PubChem. 3-Bromobenzoic acid. [Link]

  • PubChem. 3-Bromo-6-methoxy-2-methylbenzoic acid. [Link]

  • CAS Common Chemistry. 4-Amino-5-bromo-2-methoxybenzoic acid. [Link]

  • Organic Syntheses. 2,4,6-Tribromobenzoic acid. [Link]

  • PubChem. 3-Methoxybenzoic Acid. [Link]

  • NIST WebBook. Benzoic acid, 3-amino-. [Link]

  • SpectraBase. Benzoic acid, 2-amino-3-bromo- - Optional[MS (GC)] - Spectrum. [Link]

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A Senior Application Scientist's Guide to Identifying Impurities in 6-Amino-3-bromo-2-methoxybenzoic Acid Samples

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. This guide provides an in-depth technical comparison of analytical methodologies for identifying and quantifying impurities in samples of 6-Amino-3-bromo-2-methoxybenzoic acid, a key building block in the synthesis of various pharmaceutical compounds. Our focus is on providing practical, field-proven insights and robust experimental protocols to ensure the highest standards of scientific integrity.

The Criticality of Impurity Profiling

Regulatory bodies such as the International Council for Harmonisation (ICH) mandate stringent control over impurities in drug substances. Undesired chemical entities can adversely impact the efficacy and safety of the final drug product. Therefore, a thorough understanding of the potential impurities in this compound is the first step toward developing reliable analytical methods for their control.

Unraveling the Impurity Profile: A Synthesis-Based Approach

While a specific, publicly available synthesis route for this compound is not readily found in the literature, we can infer a likely synthetic pathway based on analogous transformations for similar substituted benzoic acids. A probable route involves a multi-step synthesis starting from a commercially available substituted benzoic acid, likely involving bromination, nitration, and subsequent reduction of the nitro group.[1] This synthetic pathway can introduce several types of impurities:

  • Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from side reactions.

  • Degradation Products: The API may degrade under certain storage or process conditions.

Based on this inferred synthesis, we can anticipate the following potential impurities:

  • Regioisomers: Bromination and nitration of a substituted benzene ring can lead to the formation of various positional isomers.

  • Unreacted Intermediates: Incomplete nitration or reduction steps can leave residual starting materials or intermediates.

  • Over-brominated or Over-nitrated species: The presence of multiple bromo or nitro groups on the aromatic ring.

  • Debrominated species: Loss of the bromine atom during subsequent reaction steps.

A Comparative Analysis of Analytical Techniques

The choice of analytical technique is critical for the effective separation, identification, and quantification of impurities. Here, we compare the three most powerful and commonly used methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

ParameterHPLC-UVLC-MS/MSNMR Spectroscopy
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.Provides detailed structural information based on the magnetic properties of atomic nuclei.
Sensitivity Good (ng level)Excellent (pg to fg level)Lower (µg to mg level)
Selectivity Moderate to GoodExcellentExcellent for structural isomers
Quantitative Accuracy ExcellentExcellentGood to Excellent (qNMR)
Structural Information Limited (retention time, UV spectrum)Good (molecular weight, fragmentation)Excellent (definitive structure)
Throughput HighMediumLow
Cost LowHighHigh
Primary Application Routine quality control, purity assessment, and quantification of known impurities.Impurity identification, quantification of trace-level impurities, and structural elucidation.Definitive structural elucidation of unknown impurities, and distinguishing between isomers.

Experimental Protocols

HPLC-UV Method for Purity Assessment and Quantification

This method is ideal for routine quality control and the quantification of known impurities.

Chromatographic Conditions:

  • Instrument: HPLC system with a UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm and 280 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Filter through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing weigh Weigh Sample dissolve Dissolve in ACN/Water weigh->dissolve filter_sample Filter (0.45 µm) dissolve->filter_sample hplc Inject into HPLC filter_sample->hplc detect UV Detection hplc->detect data Data Acquisition detect->data integrate Peak Integration data->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

LC-MS/MS Method for Impurity Identification and Trace Analysis

This hyphenated technique offers superior sensitivity and selectivity, making it the gold standard for identifying unknown impurities and quantifying them at trace levels.[2][3]

LC Conditions:

  • Instrument: UPLC or HPLC system coupled to a tandem mass spectrometer.

  • Column: C18 column suitable for mass spectrometry (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: Similar to HPLC-UV method, but with a faster gradient for UPLC.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Type: Full scan for impurity identification and Multiple Reaction Monitoring (MRM) for quantification.

  • Collision Gas: Argon

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

Data Analysis: The full scan data will provide the molecular weights of the parent compound and any impurities. The fragmentation patterns obtained from MS/MS scans can then be used to elucidate the structures of these impurities.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Interpretation sample_prep Prepare Sample Solution lc_separation LC Separation sample_prep->lc_separation ionization ESI Source lc_separation->ionization ms_analysis MS Analysis (Full Scan) ionization->ms_analysis msms_analysis MS/MS Analysis (Fragmentation) ms_analysis->msms_analysis mw_determination Determine Molecular Weight ms_analysis->mw_determination structure_elucidation Elucidate Structure msms_analysis->structure_elucidation quantification Quantify Impurities structure_elucidation->quantification

NMR Spectroscopy for Structural Elucidation of Regioisomers

NMR is an unparalleled technique for the definitive structural confirmation of organic molecules, especially for distinguishing between closely related isomers.[4][5][6]

¹H and ¹³C NMR:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Solvent: DMSO-d₆ or CDCl₃.

  • Sample Concentration: 5-10 mg in 0.6 mL of deuterated solvent.

  • Experiments: ¹H, ¹³C, COSY, HSQC, and HMBC experiments should be performed for complete structural assignment.

Expected ¹H NMR Spectral Features: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amino protons, and the methoxy protons. The coupling patterns and chemical shifts of the aromatic protons will be crucial for confirming the substitution pattern and identifying any regioisomeric impurities.

Distinguishing Regioisomers: Regioisomers will exhibit unique ¹H and ¹³C NMR spectra due to differences in the chemical environments of the nuclei. For example, the coupling constants between adjacent aromatic protons and the chemical shifts of carbons directly attached to the substituents will vary significantly between isomers, allowing for their unambiguous identification.

NMR_Analysis cluster_sample Sample cluster_experiments NMR Experiments cluster_data Data Analysis Sample This compound Sample H1_NMR ¹H NMR Sample->H1_NMR C13_NMR ¹³C NMR Sample->C13_NMR COSY 2D COSY Sample->COSY HSQC 2D HSQC/HMBC Sample->HSQC Structure_Confirmation Confirm Structure of API H1_NMR->Structure_Confirmation C13_NMR->Structure_Confirmation Isomer_Identification Identify Regioisomers COSY->Isomer_Identification HSQC->Isomer_Identification

Conclusion

The comprehensive analysis of impurities in this compound requires a multi-faceted approach. HPLC-UV serves as a robust tool for routine quality control, while the unparalleled sensitivity and specificity of LC-MS/MS are indispensable for the identification and quantification of trace-level impurities. For the definitive structural elucidation of unknown impurities, particularly regioisomers, NMR spectroscopy remains the gold standard. By judiciously applying these techniques, researchers and drug developers can ensure the purity, safety, and efficacy of their pharmaceutical products.

References

  • Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. (n.d.). National Institutes of Health. Retrieved from [Link]

  • LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. (2005). Analytical and Bioanalytical Chemistry, 381(1), 268–276. Retrieved from [Link]

  • A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. (2021). Journal of Chromatography B, 1180, 122888. Retrieved from [Link]

  • Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. (n.d.). Waters. Retrieved from [Link]

  • Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. (n.d.). Shimadzu. Retrieved from [Link]

  • Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. (2023). Magnetic Resonance in Chemistry, 61(4), 248–252. Retrieved from [Link]

  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis... (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2024). AZoM.com. Retrieved from [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments Magnetic Resonance. Retrieved from [Link]

  • New infrared technique for the determination of impurity in substituted anthranilic acid: effect of ortho substitution on the aromatic acid carbonyl band. (1969). Journal of Pharmaceutical Sciences, 58(7), 905–907. Retrieved from [Link]

  • Can anyone tell me the procedure for preparing substituted anthranillic acid? (2011). ResearchGate. Retrieved from [Link]

  • 4-Amino-5-bromo-2-methoxybenzoic acid. (n.d.). CAS Common Chemistry. Retrieved from [Link]

  • 6-Amino-3-bromo-2-methylbenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Acidic hydrolysis of bromazepam studied by high performance liquid chromatography. Isolation and identification of its degradation products. (1998). Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 589–598. Retrieved from [Link]

  • Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies. (2022). Scientific Reports, 12(1), 5183. Retrieved from [Link]

  • Method for producing substituted anthranilic acid derivatives. (n.d.). Google Patents.
  • SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. (n.d.). International Journal of Drug Development and Research. Retrieved from [Link]

  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. (n.d.). Agilent. Retrieved from [Link]

  • Degradation of 2-bromobenzoic acid by a strain of Pseudomonas aeruginosa. (1983). Applied and Environmental Microbiology, 45(5), 1615–1619. Retrieved from [Link]

  • An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. (2021). Molecules, 26(16), 4847. Retrieved from [Link]

  • DEGRADATION KINETICS OF P-AMINOBENZOIC ACID BY PEROXIDATION, PHOTO-PEROXIDATION AND PHOTOFENTON PROCESSES. (2021). International Journal of Research in Bachelor of Arts and Technology, 2(9), 52-57. Retrieved from [Link]

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A Comparative Study for the Synthetic Chemist: Chloro- vs. Bromo-aminobenzoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of foundational molecules is a critical decision that dictates the efficiency and success of a synthetic pathway. Halogenated aminobenzoic acids are indispensable building blocks, offering a versatile scaffold for constructing complex molecular architectures.[1] This guide provides an in-depth, objective comparison of two prominent members of this class: chloro-aminobenzoic acid and bromo-aminobenzoic acid. We will delve into the nuanced differences in their reactivity and synthetic applications, supported by established chemical principles and experimental protocols, to empower you in making strategic decisions for your research.

The Decisive Role of the Halogen: Reactivity and Physicochemical Properties

The choice between a chloro or bromo substituent, while seemingly minor, significantly alters the chemical behavior of the aminobenzoic acid molecule. This divergence in reactivity is primarily governed by the nature of the carbon-halogen bond.[2]

Aryl bromides are generally more reactive than their chloro counterparts in many widely used reactions, particularly in palladium-catalyzed cross-couplings.[2] This enhanced reactivity is a direct consequence of the carbon-halogen bond dissociation energy; the carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond.[3][4] This lower bond energy facilitates the often rate-determining oxidative addition step in the catalytic cycle of these reactions.[3][4]

Conversely, in nucleophilic aromatic substitution (SNAr), the trend is often reversed. The reactivity of aryl halides in SNAr reactions is typically F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, forming a negatively charged intermediate (a Meisenheimer complex). The stability of this intermediate is enhanced by more electronegative halogens, which can better accommodate the negative charge.[5]

Comparative Performance in Key Synthetic Transformations

The distinct reactivity profiles of chloro- and bromo-aminobenzoic acids make them suitable for different synthetic strategies.

Palladium-Catalyzed Cross-Coupling Reactions

In the realm of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, bromo-aminobenzoic acids are frequently the preferred substrate.[1][2]

Key Advantages of Bromo-Aminobenzoic Acids in Cross-Coupling:

  • Milder Reaction Conditions: Due to the weaker C-Br bond, reactions can often be conducted at lower temperatures.[2]

  • Faster Reaction Times: The oxidative addition step is kinetically more favorable, leading to shorter reaction durations.[2]

  • Higher Yields: The increased reactivity often translates to higher product yields.[3]

While advancements in ligand and catalyst design have made the use of more economical aryl chlorides increasingly feasible, aryl bromides remain the more reactive and often more reliable choice.[4]

Table 1: Hypothetical Comparison in a Suzuki-Miyaura Coupling Reaction [2]

ParameterChloro-Aminobenzoic AcidBromo-Aminobenzoic Acid
Reaction Temperature 100-120 °C80-90 °C
Catalyst Loading May require higher loading or specialized ligandsTypically lower catalyst loading
Reaction Time Generally longerGenerally shorter
Yield Good, but may require more optimizationOften higher and more consistent

Visualizing the Suzuki-Miyaura Catalytic Cycle:

SuzukiMiyaura cluster_cycle Catalytic Cycle Reactants Aryl Halide (Ar-X) + Boronic Acid (R-B(OH)2) + Base OxAdd Oxidative Addition (Rate-determining step) Reactants->OxAdd Catalyst Pd(0) Catalyst Catalyst->OxAdd Product Coupled Product (Ar-R) Transmetal Transmetalation OxAdd->Transmetal Ar-Pd(II)-X RedElim Reductive Elimination Transmetal->RedElim Ar-Pd(II)-R RedElim->Catalyst Regenerates Pd(0) RedElim->Product

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

Nucleophilic Aromatic Substitution (SNAr)

For SNAr reactions, chloro-aminobenzoic acids are often the more reactive substrate, provided the aromatic ring is sufficiently activated by electron-withdrawing groups.[6] The higher electronegativity of chlorine stabilizes the intermediate Meisenheimer complex more effectively than bromine, leading to a faster reaction rate.[5]

Practical Considerations and Experimental Protocols

The choice between these two building blocks also involves practical aspects such as cost and availability. Chloro-aminobenzoic acids are often more cost-effective and readily available, making them an attractive option for large-scale synthesis.[2]

Representative Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of a Bromo-Aminobenzoic Acid Derivative [2]

  • Objective: To synthesize an aryl-substituted aminobenzoic acid.

  • Materials:

    • 4-Amino-3-bromobenzoic acid (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 eq)

    • Base (e.g., K₂CO₃, 2.0-3.0 eq)

    • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Procedure:

    • To a reaction vessel, add the 4-amino-3-bromobenzoic acid, arylboronic acid, and base.

    • Purge the vessel with an inert gas (e.g., Argon) for 10-15 minutes.

    • Under the inert atmosphere, add the solvent and the palladium catalyst.

    • Heat the reaction mixture to 80-90 °C with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

    • Purify the product by recrystallization or column chromatography.

Protocol 2: Nucleophilic Aromatic Substitution of a Chloro-Aminobenzoic Acid Derivative

  • Objective: To displace the chlorine atom with a nucleophile.

  • Materials:

    • 4-Amino-3-chlorobenzoic acid (1.0 eq)

    • Nucleophile (e.g., an amine, 1.5 eq)

    • Base (e.g., K₂CO₃, 2.0 eq)

    • Solvent (e.g., DMSO)

  • Procedure:

    • In a sealed reaction vessel, combine the 4-amino-3-chlorobenzoic acid, nucleophile, and base in the solvent.

    • Heat the mixture to an appropriate temperature (e.g., 100-140 °C).

    • Stir the reaction until completion, monitoring by TLC or LC-MS.

    • Cool the reaction mixture and perform a suitable workup, which may involve precipitation by adding water or extraction with an organic solvent.

    • Purify the product as needed.

Strategic Selection for Drug Discovery and Development

Both chloro- and bromo-aminobenzoic acids are valuable precursors in medicinal chemistry.[2] Derivatives of aminobenzoic acid have been investigated for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8][9] For instance, derivatives of 4-amino-3-chlorobenzoic acid have been explored as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[2]

Decision-Making Workflow:

DecisionTree Start Select Halogenated Aminobenzoic Acid ReactionType Intended Reaction? Start->ReactionType Bromo Bromo-Aminobenzoic Acid (Higher Reactivity) ReactionType->Bromo Cross-Coupling (e.g., Suzuki) Chloro Chloro-Aminobenzoic Acid (Cost-Effective) ReactionType->Chloro SNAr Scale Scale of Synthesis? Bromo->Scale Chloro->Scale LargeScale Consider Chloro (if reactivity is sufficient) Scale->LargeScale Large Scale

Caption: A workflow to guide the selection between chloro- and bromo-aminobenzoic acid.

References

  • Radboud Repository. (n.d.). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. [Link]

  • ResearchGate. (n.d.). (PDF) Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • PubMed. (2014). Dehalogenation of arenes via SN2 reactions at bromine: competition with nucleophilic aromatic substitution. [Link]

  • National Center for Biotechnology Information. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

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Safety Operating Guide

A Senior Scientist's Guide to Personal Protective Equipment for Handling 6-Amino-3-bromo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower fellow researchers to conduct their work not only at the cutting edge of innovation but also at the highest standard of safety. The handling of specialized reagents like 6-Amino-3-bromo-2-methoxybenzoic acid (CAS No. 1421311-95-6) requires a meticulous and informed approach to personal protection.[1] This guide moves beyond a simple checklist, explaining the causality behind each safety recommendation to build a self-validating and trustworthy protocol.

Hazard Assessment: The 'Why' Behind the Protective Gear

Understanding the potential risks is the cornerstone of effective PPE selection. The molecular architecture of this compound points to three primary hazard categories derived from its functional groups.

  • Skin and Eye Irritation: Halogenated benzoic acids are frequently categorized as skin and eye irritants.[5][6][7][8] Direct contact with the solid powder or solutions can lead to irritation or chemical burns.[9]

  • Respiratory Irritation: Fine chemical powders can easily become airborne, posing an inhalation risk. Compounds of this nature may cause respiratory irritation.[2][3][4] All handling of the solid material should be performed in a manner that avoids dust generation.[10][11]

  • Dermal Absorption and Systemic Effects: Aromatic amines as a class are known for their potential to be absorbed through the skin, which can lead to systemic effects.[12][13] Therefore, preventing skin contact is not just about avoiding local irritation but also about mitigating potential systemic exposure.[14]

Given these potential hazards, a comprehensive PPE strategy is not merely recommended; it is essential.

The Core PPE Ensemble: A Multi-Layered Defense

Effective protection relies on a multi-layered approach where each component serves a specific purpose. All PPE should be donned before handling the chemical and removed carefully after the procedure is complete to prevent cross-contamination.

Body Area Required PPE Rationale & Causality
Eyes & Face Chemical Safety Goggles & Face ShieldStandard safety glasses are insufficient. Chemical safety goggles provide a full seal around the eyes to protect against airborne dust and splashes.[9] A face shield must be worn over the goggles during procedures with a higher risk of splashing, such as when transferring solutions or handling larger quantities.[10]
Hands Chemical-Resistant Nitrile or Neoprene GlovesThe combination of an aromatic amine and an acid necessitates robust glove selection. Nitrile gloves offer good resistance to a wide range of chemicals and are a suitable primary choice.[9][10] For prolonged handling or when working with larger volumes, double-gloving provides an additional layer of security. Always check gloves for pinholes or tears before use.
Body Cotton Lab Coat & Closed-Toe ShoesA standard lab coat protects against incidental contact and minor spills.[10] Clothing made of natural fibers like cotton is preferable to synthetic materials which can melt and adhere to the skin if exposed to certain chemicals or fire. Impervious, closed-toe shoes are mandatory to protect feet from spills.
Respiratory Engineering Controls (Fume Hood) / NIOSH-Approved RespiratorThe primary line of defense is an engineering control. All weighing and handling of this solid compound must be conducted inside a certified chemical fume hood to control exposure. [10][11] If a fume hood is unavailable or its function is compromised, a NIOSH-approved half-mask or full-face respirator with appropriate cartridges for organic vapors and particulates is required.[7][9][15][16]

Operational Plan: A Step-by-Step Safety Protocol

Trustworthiness in any protocol comes from clear, repeatable steps that inherently manage risk. Follow this sequence for every operation involving this compound.

Step 1: Pre-Handling Preparation
  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

  • Locate Safety Equipment: Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[2][4][11]

  • Assemble Materials: Gather all necessary chemicals, solvents, and equipment before bringing the target compound into the hood.

  • Don PPE: Put on your PPE in the following order: lab coat, closed-toe shoes, safety goggles, face shield (if needed), and finally, gloves.

Step 2: Handling the Compound
  • Work Within the Fume Hood: Conduct all manipulations of the compound exclusively within the sash of the fume hood.

  • Minimize Dust: When weighing the solid, use gentle scooping motions.[10] Weighing paper or a tared container should be used to prevent contamination of the balance.

  • Control Additions: If preparing a solution, add the solid this compound to the solvent slowly to avoid splashing.

  • Maintain Containment: Keep the container tightly closed whenever not in use.[2][3]

Step 3: Post-Handling and Disposal
  • Decontamination: Clean the work area within the fume hood with an appropriate solvent and decontaminating solution.

  • Waste Segregation: Collect all waste, including contaminated gloves, weighing papers, and pipette tips, in a designated hazardous waste container that is clearly labeled.[10] Do not dispose of this material in standard trash or down the drain.[17]

  • Doffing PPE (to avoid contamination):

    • Remove gloves first, peeling them off without touching the outer surface with your bare hands.

    • Remove the face shield and goggles.

    • Remove the lab coat.

    • Wash Hands Thoroughly: Immediately wash your hands with soap and water for at least 20 seconds.[2][4][10]

Visualization: PPE Decision-Making Workflow

The level of PPE can be scaled based on the specific task. The following workflow illustrates the decision-making process for ensuring adequate protection under different operational conditions.

PPE_Decision_Workflow start Initiate Task: Handling this compound q_controls Is a certified chemical fume hood available and in use? start->q_controls q_scale Scale of Work? q_controls->q_scale Yes ppe_respirator MANDATORY RESPIRATOR • NIOSH-approved respirator • Enhanced PPE q_controls->ppe_respirator No / Inadequate Ventilation ppe_standard Required PPE: • Nitrile Gloves • Lab Coat • Safety Goggles q_scale->ppe_standard  Small Scale (<1g)  Low Splash/Dust Risk ppe_enhanced Enhanced PPE: • Standard PPE • Face Shield • Consider double-gloving q_scale->ppe_enhanced  Large Scale (>1g)  or High Splash/Dust Risk

Caption: Decision workflow for selecting appropriate PPE.

By integrating a deep understanding of the chemical hazards with rigorous, step-by-step protocols, you can ensure a safe and effective research environment. This proactive approach to safety is the bedrock of scientific integrity and professional responsibility.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Google Cloud.
  • SAFETY DATA SHEET: 2-Amino-6-methoxybenzoic acid. Fisher Scientific.
  • Personal protective equipment for handling 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid. Benchchem.
  • Personal Protective Equipment. US EPA.
  • SAFETY DATA SHEET: 3-Bromo-4-methoxybenzoic acid. Thermo Fisher Scientific.
  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. Taylor & Francis Online.
  • A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. PubMed.
  • SAFETY DATA SHEET: 2-Bromobenzoic acid. Fisher Scientific.
  • SAFETY DATA SHEET: 5-BROMO-2-METHOXYBENZOIC ACID. Apollo Scientific Ltd.
  • Personal Protective Equipment (PPE). CHEMM.
  • 40 CFR 721.11544 -- Halogenated benzoic acid (generic) (P-19-172). eCFR.
  • SAFETY DATA SHEET: 2-Amino-3-methoxybenzoic acid. Fisher Scientific.
  • SAFETY DATA SHEET: 4-Amino-3-methoxybenzoic Acid. TCI Chemicals.
  • SAFETY DATA SHEET: Benzoic acid, 2-bromo-. Thermo Fisher Scientific.
  • SAFETY DATA SHEET: 2-Bromo-6-methoxybenzoic acid. Thermo Fisher Scientific.
  • Benzoic acid MSDS. Harper College.
  • SAFETY DATA SHEET: 4-Methoxybenzoic acid. Harper College.
  • What PPE Should You Wear When Handling Acid 2025? LeelineWork.
  • Benzoic Acid Hazards and How to Manage Them. CloudSDS.
  • SAFETY DATA SHEET: N-(4-Amino-2,5-diethoxyphenyl)benzamide. Sigma-Aldrich.
  • 6-Amino-2-bromo-3-methylbenzoic acid. Sigma-Aldrich.
  • This compound. ChemScene.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.